Decahydronaphthalene
Description
Decalin is an ortho-fused bicyclic hydrocarbon that is the decahydro- derivative of naphthalene. It has a role as a solvent.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18/c1-2-6-10-8-4-3-7-9(10)5-1/h9-10H,1-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNBZCPXTIHJBJL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2CCCCC2C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18 | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1024912, DTXSID00873337, DTXSID90883405 | |
| Record name | Decalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4as,8as)-Decahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Decahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
138.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Decahydronaphthalene appears as a clear colorless liquid with an aromatic odor. Flash point 134 °F. Less dense than water and insoluble in water. Vapors heavier than air., Liquid, Clear liquid with an aromatic odor; [CAMEO], Colorless liquid; [Sigma-Aldrich MSDS], Liquid; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Naphthalene, decahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | cis-Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20448 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Boiling Point |
383 °F at 760 mmHg (USCG, 1999), 155.5 °C, 185-195 °C | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Flash Point |
134 °F (USCG, 1999), 134 deg. F, 129 °F; 54 °C (Closed cup) /Trans-isomer/, 136 °F; 58 °C (CLOSED CUP), 57 °C c.c. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Solubility |
Very sol in alcohol, methanol, ether, chloroform. Miscible with propyl and isopropyl alcohol; miscible with most ketones and esters., In water, 0.889 mg/l @ 25 °C, Solubility in water at 25 °C: very poor | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Density |
0.89 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.8965 @ 22 °C, Vapor density: 4.77 (air= 1) /Trans-isomer/, Liquid water interfacial tension: 51.5 dynes/cm= 0.0515 N/m at 20 °C; liquid heat capacity= 0.391 BTU/lb-deg F @ 70 °F; liquid thermal conductivity= 0.735 BTU-in/hr-sq ft-deg F at 135 °C; saturated vapor density= 0.00269 lb/cu ft @ 130 °F, Relative density (water = 1): 0.87-0.90 | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Density |
4.76 (Air= 1), Relative vapor density (air = 1): 4.8 | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Vapor Pressure |
2.3 [mmHg], 1.22 [mmHg], 0.78 [mmHg], VP: 1 mm Hg @ 22.5 °C /cis-Form/, VP: 10 mm Hg @ 47.2 °C /trans-Form/, 2.3 mm Hg @ 25 °C, Vapor pressure, Pa at 20 °C: 127 | |
| Record name | Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2070 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | trans-Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/15240 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | cis-Decahydronaphthalene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/20448 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Impurities |
... The major impurity ... 1,2,3,4-tetrahydronaphthalene. /Commercial product/ | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Clear colorless liquid, Water-white liquid | |
CAS No. |
91-17-8, 493-01-6, 493-02-7 | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Decalin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=91-17-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Decahydronaphthalene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091178 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, decahydro-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493016 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Naphthalene, decahydro-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000493027 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Decalin | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | trans-Decahydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77453 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-Decahydronaphthalene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77452 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Naphthalene, decahydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, decahydro-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Naphthalene, decahydro-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Decalin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID1024912 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4as,8as)-Decahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00873337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-Decahydronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90883405 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Decahydronaphthalene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.861 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | trans-bicyclo[4.4.0]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.066 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-bicyclo[4.4.0]decane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.065 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DECALIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/88451Q4XYF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Melting Point |
-44 °F (USCG, 1999), -43 °C, -40 °C | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/504 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | DECAHYDRONAPHTHALENE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/287 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | DECAHYDRONAPHTHALENE (cis/trans isomer mixture) | |
| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1548 | |
| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
| Explanation | Creative Commons CC BY 4.0 | |
Foundational & Exploratory
An In-depth Technical Guide to the Core Properties and Structure of Decahydronaphthalene
Decahydronaphthalene, commonly known as decalin, is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈. It is a cornerstone structural motif in a vast array of natural products, including steroids and complex terpenes, and a widely utilized industrial solvent.[1] Derived from the complete hydrogenation of naphthalene, decalin's significance in organic chemistry and drug development stems from its unique stereochemical and conformational properties.[1][2] This guide provides a comprehensive examination of the molecular structure, conformational analysis, and fundamental properties of decalin isomers, tailored for researchers, scientists, and professionals in drug development.
The Stereoisomers of this compound: Cis and Trans Fusion
The fusion of two cyclohexane rings to form the bicyclo[4.4.0]decane system can occur in two distinct diastereomeric forms: cis-decalin and trans-decalin.[1][3][4] These isomers are defined by the relative orientation of the hydrogen atoms at the two bridgehead carbons (C4a and C8a).[1]
-
cis-Decalin: The hydrogen atoms on the bridgehead carbons are on the same side of the molecule.[1]
-
trans-Decalin: The hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule.[1]
Crucially, cis- and trans-decalin are configurational isomers and cannot be interconverted without the breaking and reforming of carbon-carbon bonds.[1][3] They are distinct chemical compounds with unique physical and chemical properties.[1][3] The existence of these two isomers was a significant validation of the Sachse-Mohr concept of puckered, strain-free rings, and they were first successfully synthesized by W. Hückel in 1925.[1][5]
Conformational Analysis and Thermodynamic Stability
The most stable conformation for a six-membered ring is the chair form, and both rings in decalin adopt this conformation.[5][6] The manner in which these two chair conformations are fused dictates the molecule's overall shape, rigidity, and stability.
trans-Decalin: A Rigid, Locked Structure
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[5] This arrangement results in a relatively flat and conformationally rigid structure.[1] A key characteristic of trans-decalin is its inability to undergo a chair-flip, a conformational inversion typical of monosubstituted cyclohexanes.[3][5][7] Attempting a ring flip would require the bridging carbons to span between two axial positions, which is sterically impossible due to the geometric constraints of the six-membered rings.[8][9] This conformational locking fixes substituents in either axial or equatorial positions.[5]
cis-Decalin: A Flexible, Interconverting System
In contrast, cis-decalin is formed through the fusion of one axial and one equatorial bond.[5][8] This fusion results in a bent, V-shaped molecule.[5] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a ring flip, where both rings invert simultaneously.[3][5][7] This inversion process interconverts the two enantiomeric chair-chair conformations of cis-decalin.[4][6] The energy barrier for this ring inversion is approximately 14 kcal/mol, significantly higher than that of cyclohexane due to the fused ring system.[1][5]
Caption: Conformational inversion of cis-decalin.
Because this ring flip occurs rapidly at room temperature, cis-decalin exists as a racemic mixture of two rapidly interconverting enantiomers.[1][4] This dynamic nature has significant implications for the stereochemistry of reactions involving cis-decalin systems.
Thermodynamic Stability: trans-Decalin Prevails
The trans isomer of decalin is thermodynamically more stable than the cis isomer by approximately 2.7 kcal/mol.[8][10] This stability difference is primarily attributed to unfavorable steric interactions within the concave structure of cis-decalin.[5] Specifically, the cis isomer experiences three additional gauche-butane interactions compared to the more extended trans isomer, contributing to its higher energy state.[1][10]
| Thermodynamic Parameter | Value | Source |
| ΔH° (cis → trans) | -2.7 kcal/mol | [8][10] |
| Energy Barrier for cis-decalin ring inversion | ~14 kcal/mol | [1][5] |
Physical and Spectroscopic Properties
The structural differences between cis- and trans-decalin give rise to distinct physical and spectroscopic properties.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene |
| CAS Number | 493-01-6[11] | 493-02-7[12] |
| Molecular Weight | 138.25 g/mol [11] | 138.25 g/mol [12] |
| Boiling Point | 195.8 °C | 187.3 °C |
| Melting Point | -43.2 °C | -30.4 °C |
| Density (at 20°C) | 0.897 g/cm³ | 0.870 g/cm³ |
Note: Some reported values may vary slightly between sources.
Decalin is a colorless liquid with a characteristic aromatic odor and is virtually insoluble in water but soluble in many organic solvents like alcohols and ethers.[2][13]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for distinguishing between the decalin isomers.
-
¹H NMR Spectroscopy: Due to the rapid ring inversion at room temperature, cis-decalin exhibits a single, time-averaged sharp resonance in its ¹H NMR spectrum.[4][14] In contrast, the rigid structure of trans-decalin results in a broad, partially resolved band composed of overlapping signals from its chemically non-equivalent axial and equatorial protons.[14]
-
¹³C NMR Spectroscopy: Similarly, the number of distinct signals in the ¹³C NMR spectrum can differentiate the isomers, reflecting their different molecular symmetries.
-
IR Spectroscopy: The IR spectra of cis- and trans-decalin show differences in the C-H stretching and bending regions, reflecting their distinct conformational environments.[15]
Synthesis of this compound
The primary industrial method for synthesizing this compound is the catalytic hydrogenation of naphthalene.[16] This process typically involves high pressures and temperatures in the presence of a metal catalyst.
Caption: Synthesis of Decalin via Hydrogenation.
The reaction proceeds in a stepwise manner, first producing tetralin (1,2,3,4-tetrahydronaphthalene), which is then further hydrogenated to decalin.[17][18][19] The choice of catalyst (e.g., nickel, platinum, palladium, rhodium) and reaction conditions significantly influences the ratio of cis to trans isomers in the final product.[13][16][17] For instance, nickel and molybdenum-based catalysts tend to favor the formation of the less stable cis-decalin, whereas palladium catalysts often yield a higher proportion of the trans isomer.[17][18][19]
Experimental Protocol: Catalytic Hydrogenation of Naphthalene
Objective: To synthesize this compound from naphthalene via catalytic hydrogenation.
Materials:
-
Naphthalene
-
High-pressure autoclave reactor
-
Catalyst (e.g., 5% Pd/C)
-
Solvent (e.g., cyclohexane)
-
Hydrogen gas source
-
Standard laboratory glassware
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Reactor Preparation: Ensure the high-pressure autoclave is clean and dry.
-
Charging the Reactor:
-
Add a measured amount of naphthalene to the reactor.
-
Add the desired amount of catalyst (e.g., 5% by weight of naphthalene).
-
Add the solvent to dissolve the naphthalene and create a slurry.
-
-
Sealing and Purging: Seal the reactor and purge it several times with an inert gas (e.g., nitrogen) to remove any air, followed by purging with hydrogen gas.
-
Reaction Conditions:
-
Monitoring the Reaction: Monitor the pressure drop in the reactor, which indicates hydrogen consumption. The reaction can also be monitored by taking periodic samples (if the reactor setup allows) and analyzing them by GC.
-
Reaction Completion and Cooldown: Once the hydrogen uptake ceases or the desired conversion is achieved, stop the heating and allow the reactor to cool to room temperature.
-
Depressurization and Product Recovery: Carefully vent the excess hydrogen gas. Open the reactor and filter the reaction mixture to remove the catalyst.
-
Purification and Analysis:
-
The solvent can be removed by distillation.
-
The resulting this compound product can be further purified by fractional distillation to separate the cis and trans isomers, taking advantage of their different boiling points.
-
Analyze the product mixture and purified fractions by GC and NMR to determine the conversion, yield, and isomer ratio.
-
Applications in Research and Industry
The unique properties of decalin and its isomers lend themselves to a variety of applications:
-
Industrial Solvent: Decalin is an excellent solvent for a wide range of substances, including resins, fats, waxes, oils, and some polymers.[2][20] It is used in cleaning formulations, specialty coatings, and as a paint stripper.[2][21]
-
Fuel Additive: Due to its high thermal stability, trans-decalin is used as an additive in aviation kerosene to improve its performance.[20][21]
-
Hydrogen Storage: The reversible hydrogenation of naphthalene to decalin has been explored as a potential method for hydrogen storage for applications such as fuel cells.[22][23]
-
Polymer Synthesis: this compound can be used as a solvent or a precursor in the production of certain polymers, influencing their thermal and mechanical properties.[20][24]
-
Drug Development and Organic Synthesis: The rigid trans-decalin framework is a common structural feature in steroids (e.g., cholesterol, testosterone) and other complex natural products.[3] Understanding the conformational behavior of the decalin system is crucial for stereocontrolled synthesis and for predicting the biological activity of molecules containing this scaffold.
Conclusion
This compound presents a classic and fundamentally important case study in stereochemistry and conformational analysis. The existence of the rigid trans-decalin and the flexible cis-decalin, each with distinct thermodynamic stabilities and physical properties, has profound implications for their chemical behavior. A thorough understanding of these core principles is essential for professionals in organic synthesis, materials science, and drug development who utilize the decalin framework to design and create novel molecules and materials.
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chemistnotes.com [chemistnotes.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. askthenerd.com [askthenerd.com]
- 9. trans-decalin [websites.nku.edu]
- 10. Decalins | PPT [slideshare.net]
- 11. Naphthalene, decahydro-, cis- [webbook.nist.gov]
- 12. Naphthalene, decahydro-, trans- [webbook.nist.gov]
- 13. This compound | 91-17-8 [chemicalbook.com]
- 14. osti.gov [osti.gov]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 19. pubs.acs.org [pubs.acs.org]
- 20. nbinno.com [nbinno.com]
- 21. You are being redirected... [schultzchem.com]
- 22. Decalin - Wikipedia [en.wikipedia.org]
- 23. academic.oup.com [academic.oup.com]
- 24. pubs.acs.org [pubs.acs.org]
Executive Summary: The Significance of Naphthalene Hydrogenation
An In-depth Technical Guide to the Synthesis of Decahydronaphthalene from Naphthalene
This guide provides a comprehensive technical overview of the synthesis of this compound (decalin) from naphthalene, designed for researchers, scientists, and professionals in drug development. Moving beyond a simple recitation of protocols, this document delves into the causal mechanisms behind experimental choices, explores the nuances of catalytic systems, and offers detailed, field-proven methodologies.
This compound, a saturated bicyclic hydrocarbon, is a molecule of significant industrial and scientific importance. It serves as a high-performance solvent for resins and waxes, a component in specialty fuels, and a crucial structural motif in a multitude of complex natural products, including steroids.[1][2][3][4] The synthesis of decalin is primarily achieved through the catalytic hydrogenation of naphthalene, a process that involves the saturation of the aromatic rings with hydrogen.[5][6] This transformation, while conceptually straightforward, presents considerable challenges in controlling reaction rates, yields, and, most critically, the stereochemical outcome. The reaction produces two distinct stereoisomers, cis-decalin and trans-decalin, whose differing thermodynamic stabilities and physical properties dictate their suitability for various applications.[4][5] This guide will elucidate the principles and practices governing this important chemical transformation.
Reaction Pathway and Thermodynamic Considerations
The hydrogenation of naphthalene to this compound is not a single-step reaction but a sequential process. Understanding this pathway is fundamental to controlling the final product distribution.
2.1 Stepwise Hydrogenation The reaction proceeds via a stable intermediate, 1,2,3,4-tetrahydronaphthalene (tetralin), which is then further hydrogenated to this compound.[7][8] The initial hydrogenation of one of naphthalene's aromatic rings to form tetralin is generally much faster than the subsequent hydrogenation of the second ring to form decalin.[9][10]
The complete reaction pathway can be visualized as follows: Naphthalene + 2H₂ → Tetralin Tetralin + 3H₂ → this compound
An octahydronaphthalene (octalin) species is understood to be a key intermediate in the conversion of tetralin to decalin.[8][11]
Caption: Reaction pathway for naphthalene hydrogenation.
2.2 Stereoisomers and Thermodynamic Stability Decalin exists as two diastereomers: cis and trans, which differ in the stereochemistry at the ring junction.[5] The trans isomer is thermodynamically more stable than the cis isomer due to lower steric strain.[4][5] This stability difference is a critical factor in the synthesis, as reaction conditions can be tuned to favor either the thermodynamically controlled product (trans-decalin) or the kinetically favored product, which is often cis-decalin depending on the catalyst system.[11][12] The cis isomer, being less stable, exhibits greater reactivity in subsequent reactions like ring-opening, which can be desirable for producing alkyl naphthenes to improve the cetane number in diesel fuels.[8][11]
Catalytic Systems: The Core of the Synthesis
The choice of catalyst is the most critical variable in the hydrogenation of naphthalene. It dictates the reaction rate, operating conditions, and the stereoselectivity of the final decalin product. Catalysts are broadly divided into two main classes: noble metals and transition metals.
3.1 Noble Metal Catalysts Noble metals such as Palladium (Pd), Platinum (Pt), Rhodium (Rh), and Ruthenium (Ru) are highly active for naphthalene hydrogenation.[5][7][13] They are typically dispersed on high-surface-area supports like alumina (Al₂O₃), carbon, or silica-alumina to maximize efficiency.[11][14]
-
Performance: These catalysts demonstrate the most significant rates of hydrogenation, often allowing for milder reaction conditions.[6][11] For instance, a 5 wt% Pd/Al₂O₃ catalyst can achieve a decalin yield of 99.5% at 250 °C and 40 bar.[11]
-
Selectivity: The choice of metal strongly influences stereoselectivity. Palladium catalysts supported on alumina preferentially produce the more stable trans-decalin.[11][15] This is attributed to the specific orientation of the octalin intermediate on the palladium surface.[11][15] Conversely, ruthenium-based catalysts have been shown to favor the formation of cis-decalin.[16]
-
Drawbacks: The primary disadvantages of noble metal catalysts are their high cost and sensitivity to sulfur poisoning, which is a common issue with industrial naphthalene feedstocks.[6][11][17] Research into bimetallic formulations, such as Pd-Pt, aims to enhance thioresistance.[14]
3.2 Transition Metal Sulfide Catalysts Due to the high cost of noble metals, transition metal-based catalysts, particularly nickel (Ni) and molybdenum (Mo), are widely used in industrial applications.[6][11] They are typically employed as mixed metal oxides on supports like alumina (e.g., NiMo/Al₂O₃) and are often sulfided.[10][18]
-
Performance: While generally less active than noble metals, they are more cost-effective and robust.[6][11] Conventional NiMo/Al₂O₃ catalysts operate effectively in the temperature and pressure ranges of 250-400 °C and 15-80 bar, respectively.[19]
-
Selectivity: A key feature of Ni- and Mo-based catalysts is their tendency to produce a higher proportion of the cis-decalin isomer.[8][11][15] A novel Mo-doped mixed metal oxide (Mo-MMO) derived from a layered double hydroxide (LDH) has been shown to achieve a cis/trans ratio of 0.62, presenting an opportunity to generate more reactive decalin for subsequent upgrading processes.[8][11]
3.3 Novel Catalytic Approaches Research continues to explore innovative systems to improve efficiency and selectivity.
-
Supercritical Fluids: Using supercritical carbon dioxide (scCO₂) as a solvent allows for high selectivity to decalin at very low temperatures (e.g., 333 K or 60 °C) with a rhodium-on-carbon catalyst. This approach can also alter the reaction kinetics from a consecutive to a parallel pathway.[13]
-
Ionic Liquids: Room temperature ionic liquids (ILs) are being investigated as "green" reaction media for various organic transformations, including those involving naphthalene derivatives.[20][21][22] Their unique properties can enhance catalyst stability and facilitate product separation.
Quantitative Analysis of Catalytic Performance
The selection of a catalyst and reaction conditions is a multi-variable optimization problem. The following table summarizes representative data from comparative studies, offering a clear basis for experimental design.
| Catalyst System | Temperature (°C) | Pressure (bar) | Max. Decalin Yield (%) | Predominant Isomer | Key Insights | Reference(s) |
| 5% Pd/Al₂O₃ | 250 | 40 | 99.5 | trans | Extremely high activity and selectivity towards the thermodynamically stable isomer. | [8][11] |
| 2% Pd/Al₂O₃ | 250 | 40 | 26.9 | trans | Activity is highly dependent on metal loading. | [8][11] |
| NiMo/Al₂O₃ | 250 | 40 | 1.2 | cis | Low activity for full hydrogenation under these conditions; primarily yields tetralin. | [8][11] |
| Mo-NiMMO (LDH-derived) | 250 | 40 | 29.0 | cis | Significantly higher activity than conventional NiMo/Al₂O₃ and favors cis-decalin. | [8][11] |
| 5% Rh/C in scCO₂ | 60 | 80 (CO₂) + 50 (H₂) | >95 | Not specified | High activity and selectivity at remarkably low temperatures. | [13] |
| Ni-Mo/Al₂O₃ | 315 - 400 | 120 - 200 | High | trans | High temperature and pressure favor rapid conversion to trans-decalin. | [10][18] |
Experimental Protocol: Laboratory-Scale Synthesis
This protocol provides a self-validating methodology for the synthesis of this compound using a common noble metal catalyst system.
5.1 Materials and Equipment
-
Naphthalene (Reagent Grade)
-
Catalyst: 5 wt% Palladium on activated carbon (5% Pd/C) or 5 wt% Palladium on alumina (5% Pd/Al₂O₃)
-
Solvent: Methanol or Acetic Acid
-
Hydrogen Gas (High Purity)
-
High-Pressure Autoclave Reactor (e.g., Parr reactor) equipped with magnetic stirring, heating mantle, pressure gauge, and gas inlet/outlet.
-
Filtration apparatus (e.g., Büchner funnel with Celite or a similar filter aid)
-
Rotary Evaporator
5.2 Reactor Setup and Execution
-
Charging the Reactor: In a high-pressure stainless-steel autoclave, place a weighed amount of naphthalene (e.g., 10.0 g) and the chosen catalyst. A typical catalyst-to-reactant mass ratio is between 0.05 and 0.15 (e.g., 1.0 g of 5% Pd/C).[7]
-
Solvent Addition: Add a sufficient volume of solvent (e.g., 100 mL of methanol) to suspend the reactants and facilitate heat transfer.
-
Sealing and Purging: Securely seal the autoclave. Purge the reactor vessel 3-5 times with nitrogen gas to remove air, followed by 3-5 purges with hydrogen gas to ensure an inert atmosphere is replaced by the reactant gas.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired initial pressure (e.g., 40 bar).[11] Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 250 °C).[11] The pressure will increase as the temperature rises.
-
Reaction Monitoring: Maintain the target temperature and monitor the reactor pressure. A drop in pressure indicates hydrogen consumption. The reaction can be run for a set time (e.g., 4-8 hours) or until hydrogen uptake ceases.
-
Cooling and Depressurization: After the reaction is complete, turn off the heating and allow the reactor to cool to room temperature. Carefully and slowly vent the excess hydrogen pressure in a well-ventilated fume hood.
5.3 Work-up and Purification
-
Catalyst Filtration: Open the reactor and transfer the reaction mixture to a beaker. Filter the mixture through a pad of Celite to completely remove the solid catalyst.[7] Wash the filter cake with a small amount of fresh solvent to recover any residual product.
-
Solvent Removal: Transfer the clear filtrate to a round-bottom flask and remove the solvent using a rotary evaporator.[7] The remaining liquid is crude this compound.
-
Purification (Optional): The crude product is a mixture of cis- and trans-decalin. If separation of the isomers is required, it can be achieved by fractional distillation, exploiting their different boiling points (cis: ~196 °C, trans: ~187 °C).[7]
Caption: Experimental workflow for this compound synthesis.
Conclusion and Future Outlook
The synthesis of this compound from naphthalene is a mature yet evolving field. While high-activity noble metal catalysts provide an effective route to trans-decalin, their cost and sulfur sensitivity remain significant hurdles. Transition metal sulfide systems offer a more economical alternative, with the added advantage of producing higher yields of the kinetically favored cis-decalin, which is valuable for certain downstream applications.
Future research will likely focus on the rational design of catalysts that combine the high activity of noble metals with the low cost and robustness of transition metals. The development of thioresistant bimetallic catalysts and novel supports, such as those derived from layered double hydroxides, represents a promising frontier for creating more efficient and economically viable processes for industrial-scale this compound production.[8][11][14]
References
- 1. imarcgroup.com [imarcgroup.com]
- 2. nbinno.com [nbinno.com]
- 3. triclosan ,carbomer [nj-puxin.com]
- 4. benchchem.com [benchchem.com]
- 5. nbinno.com [nbinno.com]
- 6. This compound | 91-17-8 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. fs.teledos.gr:2206 [fs.teledos.gr:2206]
- 10. Kinetics of naphthalene catalytic hydrogenation under high temperature and high pressure | Semantic Scholar [semanticscholar.org]
- 11. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. academic.oup.com [academic.oup.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US3541169A - Naphthalene hydrogenation - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. electronicsandbooks.com [electronicsandbooks.com]
- 22. researchgate.net [researchgate.net]
Physical and chemical properties of Decalin
An In-depth Technical Guide to the Physical and Chemical Properties of Decalin
Authored by a Senior Application Scientist
Abstract
Decalin, known systematically as decahydronaphthalene (C₁₀H₁₈), is a bicyclic saturated hydrocarbon that serves as a cornerstone solvent in industrial processes and as a fundamental structural motif in a myriad of complex natural products, including steroids.[1] This technical guide offers a comprehensive exploration of its molecular structure, stereoisomerism, conformational analysis, and detailed physicochemical properties. A central focus is placed on the profound distinctions between its cis and trans isomers, whose differences in thermodynamic stability and conformational flexibility dictate their reactivity and utility in scientific applications.[1] This document is intended for researchers, scientists, and drug development professionals who require a deep, functional understanding of decalin for use in synthesis, formulation, and analysis.
Molecular Structure and Stereochemistry: The Tale of Two Isomers
Decalin is a bicyclic alkane consisting of two fused cyclohexane rings, sharing two adjacent carbon atoms. This fusion gives rise to the bicyclo[4.4.0]decane scaffold.[2][3] The spatial arrangement of the hydrogen atoms at these shared "bridgehead" carbons results in two distinct stereoisomers: cis-decalin and trans-decalin.[4] These isomers are diastereomers, meaning they are not mirror images and are not interconvertible without breaking chemical bonds.[4]
trans-Decalin: A Profile in Rigidity
In trans-decalin, the hydrogen atoms on the bridgehead carbons are on opposite sides of the molecule's plane.[5] This arrangement forces both cyclohexane rings to be joined via equatorial bonds.[5][6] The resulting structure is conformationally "locked" or frozen.[7][8]
-
Conformational Rigidity : Unlike a single cyclohexane ring, trans-decalin cannot undergo a "ring-flip".[6][7] An attempt to do so would introduce an insurmountable amount of ring strain, as it would require spanning a six-membered ring between two diagonally opposite axial positions, which is sterically impossible.[2]
-
Structural Significance : This rigidity is a critical feature exploited in nature, particularly in the steroid skeleton, to create well-defined three-dimensional structures for biological signaling.[8]
cis-Decalin: A State of Dynamic Flex
In cis-decalin, the bridgehead hydrogens are on the same side of the molecular plane.[5][7] This is achieved by fusing the two chair-form cyclohexane rings through one axial and one equatorial bond.[5]
-
Conformational Flexibility : Unlike its trans counterpart, cis-decalin is flexible and can undergo a concerted ring-flip, with an energy barrier of about 14 kcal/mol.[5][9] This inversion converts one chair-chair conformation into its mirror image, causing all axial and equatorial positions to interchange.[5][7]
-
Chirality and Racemization : cis-Decalin is a chiral molecule, even though it lacks a chiral center.[8] However, because the ring-flipping process interconverts the molecule with its mirror image, its optical activity is canceled out.[2][8] Consequently, cis-decalin exists as a rapidly equilibrating racemic mixture under normal conditions.[2]
Caption: Conformational dynamics of trans- and cis-decalin isomers.
Thermodynamic Stability
A critical distinction between the isomers lies in their thermodynamic stability. trans-Decalin is more stable than cis-decalin by approximately 2.7 kcal/mol. [6][10]
This energy difference arises primarily from steric strain.[10] The chair-chair conformation of trans-decalin is virtually strain-free, with all carbon-carbon bonds in staggered arrangements similar to cyclohexane.[6] In contrast, the geometry of cis-decalin introduces three additional gauche-butane interactions, which are a form of steric hindrance also known as 1,3-diaxial interactions.[7] These unfavorable interactions within the concave face of the cis isomer increase its overall potential energy, making it less stable than the trans form.[5]
Physical Properties: A Comparative Overview
The structural differences between cis- and trans-decalin give rise to distinct physical properties. Commercial decalin is typically sold as a mixture of these isomers.[11]
| Property | cis-Decalin | trans-Decalin | Decalin (Mixture) |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molar Mass | 138.25 g/mol [12] | 138.25 g/mol [12] | 138.25 g/mol [8] |
| Appearance | Colorless liquid[8] | Colorless liquid[8] | Clear, colorless liquid[12] |
| Odor | Aromatic, menthol-like[11][13] | Aromatic, menthol-like[11][13] | Aromatic[12] |
| Density (at 20°C) | ~0.897 g/cm³ | ~0.870 g/cm³ | ~0.896 g/cm³[8] |
| Boiling Point | ~196 °C[1] | ~187 °C[1] | 189–191 °C[11] |
| Melting Point | ~ -43 °C | ~ -30 °C | -125 °C[14] |
| Flash Point | 57.5 °C | 57.5 °C | 57 °C[11] / 134 °F[12] |
| Solubility in Water | Insoluble[11][12] | Insoluble[11][12] | Insoluble[12] |
| Solubility (Organic) | Miscible[13] | Miscible[13] | Miscible[13] |
| Heat of Formation (ΔHf°) | -52.45 kcal/mol[6] | -55.14 kcal/mol[6] | N/A |
| Heat of Combustion (ΔH°comb) | -1502.92 kcal/mol[6] | -1500.22 kcal/mol[6] | N/A |
Chemical Properties and Reactivity
Synthesis of Decalin
The primary industrial method for producing decalin is the catalytic hydrogenation of naphthalene .[2][8] This reaction is typically carried out at high temperature and pressure using a metal catalyst, such as nickel or platinum.[8][13] The process saturates the aromatic rings of naphthalene to yield a mixture of cis- and trans-decalin.[2]
In the context of complex molecule synthesis, the decalin framework is often constructed using stereoselective methods like the Diels-Alder reaction or the Robinson annulation , which allow for precise control over the stereochemistry of the resulting fused-ring system.[3][15][16]
Key Chemical Reactions
-
Autoxidation and Peroxide Formation : A significant chemical property of decalin is its propensity to undergo autoxidation upon storage in the presence of air and light. This reaction forms tertiary hydroperoxides at the bridgehead carbons.[8][17] These peroxides can be explosive, especially upon concentration during distillation, making it imperative to test for their presence before heating.[13][17]
-
Industrial Oxidation : Controlled oxygenation of decalin is used industrially. The resulting hydroperoxide can be rearranged to produce cyclodecenone, which is a key precursor to sebacic acid, a monomer used in the production of plastics, lubricants, and cosmetics.[8][13]
-
Dehydrogenation : As the reverse of its synthesis, decalin can be dehydrogenated back to naphthalene.[8] This reversible process has been investigated for its potential in chemical hydrogen storage systems, where hydrogen can be stored in the form of decalin and released on demand.[8][11]
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the decalin isomers.[18]
-
cis-Decalin : Due to the rapid ring inversion at room temperature, the axial and equatorial protons are in a constant state of flux, resulting in time-averaged signals in the ¹H-NMR spectrum. This often leads to a single, broad peak for many of the protons.[2][19]
-
trans-Decalin : The rigid, locked conformation of trans-decalin means that its axial and equatorial protons are in distinct chemical environments. This results in a more complex ¹H-NMR spectrum with separate, well-defined peaks for the different types of protons.[2][18]
Applications in Research and Drug Development
Decalin's unique properties make it valuable in several scientific domains:
-
High-Boiling Point Solvent : It serves as an excellent non-polar, high-boiling solvent for dissolving non-polar compounds such as fats, oils, waxes, and resins.[1][20] Its slow evaporation rate is beneficial in applications like coatings and paints.[21][22]
-
Scaffold in Natural Products and Pharmaceuticals : The decalin ring system is a ubiquitous structural motif in a vast range of biologically active natural products.[3][15] Its rigid and well-defined three-dimensional structure is crucial for molecular recognition and biological activity. Prominent examples include:
-
Steroids : Cholesterol, testosterone, and estradiol all contain a trans-fused decalin core within their steran nucleus.[4]
-
Lovastatin : A cholesterol-lowering drug that features a highly functionalized decalin moiety.[1][11]
-
Platensimycin : A potent antibiotic that inhibits bacterial fatty acid synthesis, containing a complex decalin core.[15]
-
-
Fuel Science : Decalin is used as a model compound in fuel science to study the combustion behavior of complex cyclic hydrocarbons found in jet fuels.[1][20] It is also used as an additive to improve the thermal stability of aviation kerosene.[20]
Experimental Protocol: Qualitative Test for Peroxides in Decalin
Rationale : Due to the significant explosion hazard posed by hydroperoxides, it is mandatory laboratory practice to test for their presence in decalin (and other peroxide-forming solvents) before distillation or concentration. This protocol describes a simple, rapid qualitative test using potassium iodide (KI). The peroxide oxidizes the iodide anion (I⁻) to elemental iodine (I₂), which produces a characteristic yellow-to-brown color.
Methodology:
-
Preparation : In a clean, dry glass test tube, add 1 mL of the decalin sample to be tested.
-
Reagent Addition : Prepare a fresh, acidic potassium iodide solution by dissolving approximately 100 mg of potassium iodide in 1 mL of glacial acetic acid. Add 1 mL of this freshly prepared solution to the test tube containing the decalin.
-
Mixing : Stopper the test tube and shake vigorously for approximately 30 seconds to ensure thorough mixing of the aqueous and organic phases.
-
Observation : Allow the two layers to separate.
-
Interpretation of Results :
-
Negative Result (Peroxide-Free) : The aqueous (lower) layer remains colorless. The solvent is safe to heat.
-
Positive Result (Peroxides Present) : The aqueous layer develops a color ranging from pale yellow to dark brown. The intensity of the color is proportional to the concentration of peroxides. The solvent must NOT be heated or distilled. It should be treated to remove peroxides or disposed of according to institutional safety guidelines.
-
Caption: Workflow for the qualitative peroxide test in decalin.
Safety and Handling
Decalin is a flammable liquid that poses moderate health risks. Adherence to strict safety protocols is essential.[17][23]
-
Hazards :
-
Flammability : Decalin is a flammable liquid with a flash point of 57 °C.[11][17] It must be kept away from heat, sparks, and open flames.[24] Vapors can form explosive mixtures with air.[25]
-
Peroxide Formation : As detailed above, prolonged storage in contact with air can lead to the formation of explosive peroxides.[13][17] Containers should be dated upon opening and stored under an inert atmosphere (e.g., nitrogen) if possible.[25]
-
Toxicity : Decalin is irritating to the skin and eyes.[24] Inhalation of vapors can cause respiratory tract irritation.[26] It is toxic if inhaled or absorbed through the skin.[11][24]
-
-
Personal Protective Equipment (PPE) :
-
Eye Protection : Chemical safety goggles or a face shield are mandatory.[17][26]
-
Hand Protection : Chemical-resistant gloves (e.g., nitrile) must be worn.[17]
-
Respiratory Protection : Work should be conducted in a well-ventilated area or a chemical fume hood.[24][26] If vapor concentrations are high, a respirator with an organic vapor cartridge is required.[17]
-
-
Storage and Disposal :
-
Storage : Store in a cool, dry, well-ventilated, fireproof area in tightly closed containers, away from ignition sources and oxidizing agents.[17][24]
-
Spills : Absorb small spills with an inert material like sand or vermiculite.[17]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[26]
-
Conclusion
Decalin is a molecule of dual identity. It is both a workhorse industrial solvent and a sophisticated structural element in the architecture of life. Its physical and chemical properties are fundamentally governed by the stereochemical relationship between its two fused rings. The rigid, stable trans isomer and the flexible, less stable cis isomer offer distinct templates for chemical synthesis and molecular design. For the research scientist, a thorough understanding of this dichotomy, coupled with a rigorous approach to its handling and safety, is paramount to leveraging the full potential of this versatile bicyclic compound.
References
- 1. Decaline (this compound) Solvent|For Research [benchchem.com]
- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. decalins.html [ursula.chem.yale.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Decalin - Wikipedia [en.wikipedia.org]
- 9. Reactions of cis-decalins [ns1.almerja.com]
- 10. quora.com [quora.com]
- 11. grokipedia.com [grokipedia.com]
- 12. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. Decalin - Sciencemadness Wiki [sciencemadness.org]
- 14. spectrabase.com [spectrabase.com]
- 15. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. nbinno.com [nbinno.com]
- 18. 1H and 13C NMR chemical shifts and spin-spin coupling constants in trans- and cis-decalins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. You are being redirected... [schultzchem.com]
- 21. nbinno.com [nbinno.com]
- 22. oehha.ca.gov [oehha.ca.gov]
- 23. CAS 91-17-8: Decalin | CymitQuimica [cymitquimica.com]
- 24. lobachemie.com [lobachemie.com]
- 25. fishersci.com [fishersci.com]
- 26. decalinchemicals.com [decalinchemicals.com]
Decahydronaphthalene: A Comprehensive Technical Guide for Researchers and Drug Development Professionals
Decahydronaphthalene, commonly known in the scientific community as decalin, is a versatile bicyclic saturated hydrocarbon with the chemical formula C₁₀H₁₈. As the fully hydrogenated derivative of naphthalene, it serves as a crucial high-boiling point solvent and a foundational structural motif in a variety of complex molecules, including natural products and pharmaceuticals.[1][2] This technical guide provides an in-depth exploration of the synthesis, stereochemistry, and applications of this compound, with a focus on practical insights for laboratory and industrial settings.
Core Molecular Attributes: Isomers and Identification
This compound exists as two discrete stereoisomers: cis-decahydronaphthalene and trans-decahydronaphthalene. This isomerism arises from the geometry of the fusion of the two cyclohexane rings. In the cis isomer, the hydrogen atoms on the bridgehead carbons are on the same side of the ring system, while in the trans isomer, they are on opposite sides.[3] These are distinct chemical entities with different physical and chemical properties that are not interconvertible without breaking covalent bonds.[4]
| Compound | CAS Number | Molecular Weight ( g/mol ) |
| This compound (mixture of isomers) | 91-17-8 | 138.25[5][6] |
| cis-Decahydronaphthalene | 493-01-6 | 138.25 |
| trans-Decahydronaphthalene | 493-02-7 | 138.25 |
Thermodynamic Stability and Conformational Dynamics
A key distinction between the two isomers is their thermodynamic stability. The trans isomer is more stable than the cis isomer by approximately 2.7 kcal/mol.[7] This increased stability is attributed to reduced steric strain in the trans configuration. trans-Decalin exists in a rigid chair-chair conformation, which is relatively strain-free. In contrast, cis-decalin is more flexible but experiences unfavorable steric interactions, specifically gauche-butane interactions, within its concave structure.[7][8]
The conformational dynamics of the two isomers also differ significantly. trans-Decalin is conformationally "locked" and cannot undergo a ring flip.[9] This rigidity is a critical feature in many natural products, such as steroids, where it provides a stable and predictable three-dimensional scaffold.[4] Conversely, cis-decalin is flexible and can undergo a concerted ring inversion, rapidly interconverting between two enantiomeric chair-chair conformations at room temperature.[4][8]
Synthesis and Purification
The primary industrial and laboratory synthesis of this compound is achieved through the catalytic hydrogenation of naphthalene.[3] This reaction typically proceeds in a stepwise manner, with tetralin (1,2,3,4-tetrahydronaphthalene) as a key intermediate.[10] The choice of catalyst and reaction conditions plays a critical role in the reaction rate, yield, and the resulting ratio of cis to trans isomers.[10]
Experimental Protocol: Laboratory-Scale Synthesis of this compound
Materials:
-
Naphthalene
-
Solvent (e.g., methanol, acetic acid)[10]
-
Catalyst (e.g., 5% Pd/C, Raney Nickel)
-
Hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Setup: In a high-pressure stainless-steel autoclave, place a weighed amount of naphthalene and the chosen catalyst. A typical catalyst to reactant ratio is 0.12 g to 0.18 g.[10]
-
Solvent Addition: Add the solvent to the autoclave.
-
Hydrogenation: Seal the autoclave, purge with hydrogen gas, and then pressurize to the desired hydrogen pressure. Heat the reactor to the target temperature with continuous stirring.
-
Reaction Monitoring: Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen consumption ceases.
-
Work-up:
-
Catalyst Filtration: After cooling the reactor to room temperature and releasing the pressure, filter the reaction mixture through a pad of celite to remove the solid catalyst.[10]
-
Solvent Removal: Remove the solvent from the filtrate using a rotary evaporator. The remaining liquid is crude this compound, which is a mixture of the cis and trans isomers.[10]
-
Purification of Isomers
The separation of the cis and trans isomers from the crude reaction mixture is typically achieved by fractional distillation, exploiting the difference in their boiling points. The trans-isomer has a lower boiling point (approximately 185-187 °C) and will distill first, followed by the higher-boiling cis-isomer (approximately 193-196 °C).[10] Steam distillation has also been reported as an effective separation method.[1][10]
Applications in Research and Industry
This compound's unique combination of properties makes it a valuable compound in various scientific and industrial applications.
-
High-Boiling Point Solvent: Its high boiling point and chemical stability make it an excellent solvent for high-temperature reactions and for dissolving a wide range of nonpolar organic compounds, including resins, waxes, and oils.[11][12]
-
Fuel Additives: this compound is used as a component in fuel additives to improve combustion efficiency.[13][14] The thermal stability of trans-decalin makes it a valuable additive for aviation kerosene.[14]
-
Hydrogen Storage: The reversible hydrogenation of naphthalene to this compound has been investigated for potential applications in hydrogen storage for fuel cells.[14][15]
-
Chemical Synthesis: Decalin serves as a precursor in the synthesis of other molecules. For instance, its oxygenation can lead to the production of sebacic acid.[16]
-
Drug Development: While primarily used as a solvent in pharmaceutical manufacturing, the decalin structural motif is present in many bioactive natural products.[2] Its non-polar nature can be exploited in the formulation of poorly water-soluble drugs.[11][17]
Experimental Protocol: Nanoparticle Synthesis Using this compound as a Solvent
Materials:
-
Metal precursor (e.g., metal acetylacetonate)
-
Surfactants/capping agents (e.g., oleic acid, oleylamine)
-
This compound (solvent)
-
Three-necked round-bottom flask, condenser, heating mantle, and inert gas supply
Procedure:
-
Combine the metal precursor, surfactants, and this compound in the three-necked flask.
-
Flush the system with an inert gas (e.g., Argon or Nitrogen) for 15-30 minutes.
-
Heat the mixture to approximately 120 °C under a slow flow of inert gas to dissolve the precursors and remove any residual water.
-
Increase the temperature to the desired reaction temperature (e.g., 200-250 °C) and maintain it for a set period to allow for nanoparticle nucleation and growth.[15]
-
After the reaction is complete, cool the mixture to room temperature.
-
Precipitate the nanoparticles by adding a non-solvent such as ethanol or acetone.
-
Isolate the nanoparticles by centrifugation and wash them multiple times with the non-solvent.
-
Dry the resulting nanoparticles under vacuum.[15]
Structural Elucidation by Analytical Techniques
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying the components of a this compound mixture. The cis and trans isomers can be effectively separated on a suitable GC column, and their mass spectra, although very similar, will show a molecular ion peak at m/z 138.[10]
| Parameter | Value |
| GC Column | Capillary column (e.g., HP-5MS) |
| Oven Program | Temperature gradient (e.g., 50 °C to 250 °C) |
| Carrier Gas | Helium |
| MS Detector | Electron Ionization (EI) |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an invaluable tool for distinguishing between the cis and trans isomers of this compound based on their different symmetries and conformational dynamics.[4] The ¹H NMR spectrum of the rigid trans-decalin is more complex and spread out compared to the spectrum of the conformationally mobile cis-decalin, which shows broader, time-averaged signals at room temperature.[18][19]
Safety and Handling
This compound is a flammable liquid and should be handled with appropriate safety precautions.[20][21] It can form explosive peroxides upon prolonged exposure to air and sunlight.[22] Therefore, it should be stored in a cool, dark, and well-ventilated area, away from ignition sources and oxidizing agents.[20] When handling this compound, personal protective equipment, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn.[20] Work should be conducted in a well-ventilated fume hood.[20]
In case of exposure:
-
Skin contact: Immediately wash the affected area with soap and water.[21]
-
Eye contact: Flush eyes with copious amounts of water for at least 15 minutes.[20]
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.[20]
References
- 1. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]
- 2. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
- 3. nbinno.com [nbinno.com]
- 4. benchchem.com [benchchem.com]
- 5. 十氢萘,顺式和反式的混合物 anhydrous, ≥99% | Sigma-Aldrich [sigmaaldrich.com]
- 6. This compound (Laboratory), Fisher Chemical™ | Fisher Scientific [fishersci.ca]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. benchchem.com [benchchem.com]
- 11. solubilityofthings.com [solubilityofthings.com]
- 12. oehha.ca.gov [oehha.ca.gov]
- 13. nbinno.com [nbinno.com]
- 14. You are being redirected... [schultzchem.com]
- 15. benchchem.com [benchchem.com]
- 16. Decalin - Wikipedia [en.wikipedia.org]
- 17. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR spectrum [chemicalbook.com]
- 19. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]
- 20. carlroth.com:443 [carlroth.com:443]
- 21. fishersci.com [fishersci.com]
- 22. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
Solubility of Decahydronaphthalene in organic solvents
An In-depth Technical Guide to the Solubility of Decahydronaphthalene in Organic Solvents
Authored by a Senior Application Scientist
Abstract
This compound (Decalin), a saturated bicyclic hydrocarbon existing as cis and trans isomers, is a solvent of significant industrial and research importance. Its utility is fundamentally governed by its interaction with other chemical species, primarily its solubility profile. This guide provides a comprehensive technical overview of the solubility of this compound in various organic solvents. We will explore the theoretical underpinnings of its solubility based on intermolecular forces and solubility parameters, present a detailed profile of its miscibility, outline a robust experimental protocol for solubility determination, and discuss its practical applications. This document is intended for researchers, chemists, and drug development professionals who require a deep, actionable understanding of this solvent system.
Introduction to this compound: Structure and Significance
This compound (C₁₀H₁₈) is the saturated derivative of naphthalene and is commonly known by its trade name, Decalin. It is a colorless, flammable liquid with a characteristic aromatic odor. The molecule exists as two distinct geometric isomers, cis-decahydronaphthalene and trans-decahydronaphthalene, which arise from the way the two six-membered rings are fused.
-
cis-Decahydronaphthalene: In this isomer, the two hydrogen atoms on the bridgehead carbons are on the same side of the ring system. This conformation is conformationally mobile.
-
trans-Decahydronaphthalene: The bridgehead hydrogens are on opposite sides, resulting in a rigid, locked structure. This rigidity leads to a more stable molecule with a lower energy state and a higher boiling point (195 °C) compared to the cis isomer (186 °C).
The isomeric ratio in commercial Decalin can vary, which can subtly influence its physical properties, including its solvent characteristics. Its primary applications include its use as an industrial solvent for fats, resins, and waxes, a paint stripper, and a component in specialty fuels.
Caption: Molecular structures of cis- and trans-decahydronaphthalene isomers.
Theoretical Framework for Solubility
The solubility of a substance is dictated by the intermolecular forces between the solute and the solvent. The adage "like dissolves like" is a useful heuristic that stems from the thermodynamic principle that mixing occurs spontaneously if the Gibbs free energy of the system decreases.
For this compound, a nonpolar aliphatic hydrocarbon, the predominant intermolecular forces are weak London dispersion forces. Consequently, it exhibits high solubility in solvents that also primarily feature these forces.
A more quantitative approach to predicting solubility is the use of Hildebrand and Hansen Solubility Parameters (δ) . The total Hildebrand parameter (δt) is derived from the cohesive energy density of a substance and can be broken down into contributions from dispersion forces (δd), polar forces (δp), and hydrogen bonding (δh):
δt² = δd² + δp² + δh²
This compound, being nonpolar, has δp and δh values that are negligible or zero. Its total solubility parameter is therefore almost entirely composed of the dispersion component (δd). Solvents with similar solubility parameters, particularly with a high δd component and low δp and δh components, are predicted to be excellent solvents for this compound.
Solubility Profile of this compound
Qualitative Solubility Overview
Based on its nonpolar nature, this compound is readily miscible with other nonpolar solvents and has very low solubility in highly polar solvents.
-
High Solubility/Miscibility: Alkanes (e.g., hexane, heptane), aromatic hydrocarbons (e.g., benzene, toluene, xylene), ethers (e.g., diethyl ether), and chlorinated hydrocarbons (e.g., chloroform, carbon tetrachloride).
-
Low to Negligible Solubility: Polar protic solvents (e.g., water, methanol, ethanol) and some polar aprotic solvents with very high polarity (e.g., dimethyl sulfoxide).
Quantitative Solubility Data
The following table summarizes the miscibility of this compound in a range of common organic solvents at standard conditions. For non-aqueous systems, "miscible" implies that the substances form a homogeneous solution in all proportions.
| Solvent | Solvent Class | Miscibility with this compound |
| Water | Polar Protic | Immiscible |
| Methanol | Polar Protic | Immiscible |
| Ethanol | Polar Protic | Slightly Soluble to Immiscible |
| Acetone | Polar Aprotic | Miscible |
| Diethyl Ether | Ether | Miscible |
| Tetrahydrofuran (THF) | Ether | Miscible |
| n-Hexane | Nonpolar Aliphatic | Miscible |
| Cyclohexane | Nonpolar Aliphatic | Miscible |
| Benzene | Nonpolar Aromatic | Miscible |
| Toluene | Nonpolar Aromatic | Miscible |
| Chloroform | Halogenated | Miscible |
| Carbon Tetrachloride | Halogenated | Miscible |
| Ethyl Acetate | Ester | Miscible |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Immiscible |
| Dimethylformamide (DMF) | Polar Aprotic | Immiscible |
This data is compiled from common laboratory knowledge and chemical supplier safety data sheets.
Experimental Determination of Solubility: A Protocol
For systems where miscibility is not complete, a quantitative determination of solubility is essential. The isothermal equilibrium method is a reliable and widely used technique.
Principle
A surplus of the solute (this compound) is mixed with the solvent and agitated at a constant temperature until the solution reaches equilibrium (saturation). The concentration of the solute in the liquid phase is then determined analytically.
Step-by-Step Methodology
-
Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a shaker bath). The presence of a visible excess of the solute phase is crucial to ensure saturation.
-
Equilibration: Agitate the mixture vigorously (e.g., using a magnetic stirrer or orbital shaker) at a constant, precisely controlled temperature for a predetermined period (e.g., 24-48 hours). The time required for equilibrium should be established empirically by taking measurements at different time points until the concentration plateaus.
-
Phase Separation: Cease agitation and allow the phases to separate completely while maintaining the constant temperature. For emulsions or fine dispersions, centrifugation may be necessary.
-
Sampling: Carefully extract an aliquot of the saturated solvent phase (the supernatant). It is critical to avoid disturbing the undissolved solute phase. A syringe fitted with a filter (e.g., 0.22 µm PTFE) is recommended to remove any suspended micro-droplets.
-
Analysis: Quantify the concentration of this compound in the sampled aliquot. Gas Chromatography (GC) with a Flame Ionization Detector (FID) is a highly suitable analytical technique due to the volatile nature of both the solute and many organic solvents.
-
a. Calibration: Prepare a series of calibration standards of this compound in the pure solvent of interest at known concentrations.
-
b. Sample Measurement: Inject the filtered sample into the GC and record the peak area corresponding to this compound.
-
c. Calculation: Determine the concentration of this compound in the sample by comparing its peak area to the calibration curve.
-
-
Data Reporting: Report the solubility as mass/volume (e.g., g/100 mL) or mole fraction at the specified temperature. Repeat the experiment at different temperatures to generate a solubility curve.
Caption: Experimental workflow for the isothermal equilibrium solubility determination.
Applications in Research and Drug Development
The solvent properties of this compound are leveraged in several specialized areas:
-
Solvent for Nonpolar Compounds: It is an excellent solvent for naphthalene, which is used in some chemical processes and for creating standards for analytical chemistry.
-
Polymer Chemistry: It is used as a solvent for certain polymers, such as polyolefins, particularly at elevated temperatures for characterization techniques like Gel Permeation Chromatography (GPC).
-
High-Energy-Density Fuels: Due to its high hydrogen content and density, this compound and its derivatives are studied as components of high-performance fuels for aviation.
Safety and Handling
This compound is a flammable liquid and its vapor can form explosive mixtures with air. It is also an irritant to the skin, eyes, and respiratory tract.
-
Handling: Always work in a well-ventilated area, preferably within a chemical fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves (nitrile or neoprene), and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from sources of ignition.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Always consult the latest Safety Data Sheet (SDS) from the supplier before use.
Conclusion
This compound is a nonpolar solvent whose solubility behavior is reliably predicted by the principle of "like dissolves like" and quantified by solubility parameters. It is miscible with a wide array of nonpolar organic solvents but shows poor solubility in polar media. Understanding this solubility profile is critical for its effective use in industrial processes, chemical synthesis, and materials science. The provided experimental protocol offers a robust framework for quantitatively determining its solubility in specific systems, ensuring reliable and reproducible data for research and development applications.
The Genesis of a Saturated Bicyclic System: An In-depth Technical Guide to the Discovery and History of Decahydronaphthalene
For Researchers, Scientists, and Drug Development Professionals
Abstract
Decahydronaphthalene, a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈, represents a cornerstone in the fields of stereochemistry, conformational analysis, and industrial chemistry. Commonly known as decalin, its discovery and the subsequent elucidation of its isomeric forms were pivotal moments that challenged and ultimately reshaped our understanding of cyclic molecules. This technical guide provides a comprehensive narrative of the discovery and history of this compound, from the theoretical predictions of its existence to the pioneering experimental work that confirmed its structure and the development of catalytic processes that enabled its widespread use. We will explore the key scientific figures, the evolution of synthesis methodologies, and the profound impact of this seemingly simple molecule on both fundamental and applied chemical sciences.
Theoretical Foundations: The Prediction of a Puckered Reality
The story of this compound begins not in a laboratory, but in the realm of theoretical chemistry. The prevailing late 19th-century view, largely influenced by Adolf von Baeyer's strain theory, held that cycloalkane rings were planar. This theory, however, failed to explain the stability of larger rings. In 1890, Hermann Sachse proposed that cyclohexane rings could exist in non-planar, puckered conformations (the "chair" and "boat" forms) to relieve ring strain. This revolutionary idea, however, was largely ignored by the scientific community at the time.
Building upon Sachse's work, in 1918, Ernst Mohr extrapolated this concept to the fused ring system of this compound.[1] He astutely predicted that if two cyclohexane rings were fused, the hydrogens at the bridgehead carbons could be on the same side (cis) or on opposite sides (trans) of the molecule, leading to the existence of two distinct, stable isomers.[1] This prediction was a direct challenge to the planar ring theory, which would only allow for a cis fusion. Mohr's theoretical insights laid the crucial groundwork for the experimental discoveries that would follow.[1]
The Dawn of Catalytic Hydrogenation: Paving the Way for Synthesis
The practical synthesis of this compound became feasible with the advent of catalytic hydrogenation. The pioneering work of French chemist Paul Sabatier in the late 19th and early 20th centuries was instrumental. Sabatier, who was awarded the Nobel Prize in Chemistry in 1912 for his method of hydrogenating organic compounds in the presence of finely divided metals, demonstrated the power of catalysts like nickel to saturate double bonds.[2] His work on the hydrogenation of various aromatic compounds, including naphthalene, opened the door to the synthesis of their fully saturated counterparts.[2] While Sabatier's primary focus was on the broader applications of his hydrogenation method, his research created the fundamental chemical technology necessary for the production of this compound.
The Experimental Breakthrough: Hückel's Isolation of the Isomers
The definitive experimental proof of Mohr's prediction came in 1925 from the meticulous work of German chemist Walter Hückel.[1] In a landmark paper, Hückel reported the successful synthesis and separation of the two postulated isomers of this compound.[1][3] This was a monumental achievement that not only confirmed the existence of cis- and trans-decalin but also provided irrefutable evidence for the puckered nature of cyclohexane rings, finally validating the Sachse-Mohr theory.[4] Hückel's work was a turning point in stereochemistry, solidifying our understanding of the three-dimensional structure of cyclic molecules.
Synthesis and Isomer Separation
The primary route to this compound is the complete catalytic hydrogenation of naphthalene.[5] This reaction involves the addition of hydrogen across the double bonds of the naphthalene rings, typically under elevated temperature and pressure in the presence of a metal catalyst.
-
Catalyst Preparation: A finely divided metal catalyst, such as nickel, platinum, or palladium, is prepared. The catalyst's activity is crucial for achieving complete saturation.
-
Reaction Setup: Naphthalene is placed in a high-pressure autoclave, a specialized reactor designed to withstand high pressures and temperatures.
-
Hydrogenation: The autoclave is charged with hydrogen gas at high pressure. The reaction mixture is heated to the desired temperature, initiating the hydrogenation process.
-
Isomer Mixture: The reaction typically yields a mixture of cis- and trans-decalin. The ratio of the isomers can be influenced by the choice of catalyst and reaction conditions.
-
Separation: Hückel was able to separate the two isomers by fractional distillation, taking advantage of their different boiling points.
| Isomer | Boiling Point (°C) |
| cis-Decalin | 195 |
| trans-Decalin | 187 |
The Ipatieff Revolution: High-Pressure Catalysis and Industrial Production
While the synthesis of this compound was established, its large-scale production for industrial applications required further innovation. This came in the form of high-pressure catalytic hydrogenation, a field pioneered by the Russian-American chemist Vladimir Ipatieff.[6][7] Ipatieff's development of high-pressure reactors, often referred to as "Ipatieff bombs," and his extensive research into various catalysts and their promoters, revolutionized the field of industrial chemistry.[7][8]
His work, particularly after he moved to the United States and joined Universal Oil Products (UOP), was instrumental in developing efficient processes for the hydrogenation of aromatic compounds, including naphthalene.[9] Ipatieff's contributions transformed the production of this compound from a laboratory curiosity into a readily available industrial solvent and chemical intermediate.[9]
Conformational Analysis: Understanding the Three-Dimensional Structure
The discovery of this compound's isomers opened up a new area of study: conformational analysis. The two isomers exhibit distinct three-dimensional shapes and dynamic behaviors.
-
trans-Decalin: The two cyclohexane rings are fused in a rigid, chair-chair conformation. This structure is relatively flat and conformationally "locked," meaning it cannot undergo ring flipping.[5]
-
cis-Decalin: The two rings are fused in a bent, "tent-like" shape. This isomer is more flexible and can undergo a ring-flipping motion, interconverting between two equivalent chair-chair conformations.[5]
The trans isomer is thermodynamically more stable than the cis isomer due to fewer steric interactions.[10]
Figure 1: A conceptual workflow illustrating the key milestones in the discovery and historical development of this compound.
Modern Applications: A Versatile Solvent and Building Block
Today, this compound is a widely used industrial solvent due to its excellent ability to dissolve a variety of substances, including resins, fats, and waxes.[11] It is also used as a fuel additive and in the production of specialty chemicals. Its rigid, well-defined stereochemistry makes it a valuable structural motif in the synthesis of complex molecules, particularly in the pharmaceutical and fragrance industries.
Conclusion
The journey of this compound, from a theoretical construct to a cornerstone of modern chemistry, is a testament to the interplay between theoretical prediction, experimental ingenuity, and technological advancement. The work of pioneers like Sachse, Mohr, Sabatier, Hückel, and Ipatieff not only unveiled the existence and nature of this fascinating molecule but also fundamentally advanced our understanding of chemical structure and reactivity. The story of this compound serves as a powerful example of how fundamental scientific inquiry can lead to profound and lasting impacts on both science and industry.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. nobelprize.org [nobelprize.org]
- 3. m.youtube.com [m.youtube.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. dalalinstitute.com [dalalinstitute.com]
- 6. Vladimir Ipatieff - Wikipedia [en.wikipedia.org]
- 7. Vladimir Nikolayevich Ipatieff | Russian-American Chemist & Nobel Laureate | Britannica [britannica.com]
- 8. riviste.fupress.net [riviste.fupress.net]
- 9. encyclopedia.com [encyclopedia.com]
- 10. electronicsandbooks.com [electronicsandbooks.com]
- 11. monumentchemical.com [monumentchemical.com]
An In-depth Technical Guide to the Spectroscopic Analysis of Decahydronaphthalene
This guide provides a detailed exploration of the spectroscopic characteristics of decahydronaphthalene, a saturated bicyclic hydrocarbon existing as cis and trans isomers. Aimed at researchers, scientists, and professionals in drug development, this document offers a comprehensive analysis of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, crucial for structural elucidation and quality control.
Introduction to this compound
This compound, commonly known as decalin, is a versatile solvent and chemical intermediate.[1] Its two stereoisomers, cis-decahydronaphthalene and trans-decahydronaphthalene, arise from the fusion of two cyclohexane rings. The differing spatial arrangement of these rings leads to distinct physical properties and, importantly, unique spectroscopic signatures. Understanding these differences is paramount for unambiguous identification and for monitoring isomeric purity.
-
cis-Decahydronaphthalene: In this isomer, the two hydrogen atoms at the bridgehead carbons (C-9 and C-10) are on the same side of the molecule. This forces the two six-membered rings into a fused chair-boat or chair-chair conformation that can undergo ring flipping.
-
trans-Decahydronaphthalene: In the trans isomer, the bridgehead hydrogens are on opposite sides. This locks the molecule into a rigid, non-inverting double-chair conformation.
The conformational rigidity of the trans isomer and the flexibility of the cis isomer are key to interpreting their respective spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR provide invaluable structural information.
¹H NMR Spectroscopy
The ¹H NMR spectra of the this compound isomers are complex due to extensive spin-spin coupling between the numerous protons. However, the overall appearance of the spectra for the cis and trans isomers is markedly different.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the this compound sample in a suitable deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.[2] Chloroform-d is a common choice due to its good dissolving power and single residual peak.[3][4]
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve better signal dispersion.[5]
-
Data Acquisition: Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16 or 32) to obtain a good signal-to-noise ratio.
-
Data Processing: Apply a Fourier transform to the acquired free induction decay (FID), followed by phase and baseline correction. Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS).
Interpretation of ¹H NMR Spectra:
-
cis-Decahydronaphthalene: The ¹H NMR spectrum of cis-decahydronaphthalene displays a broad, complex multiplet, typically in the range of 1.07-1.82 ppm.[3] The conformational flexibility of the cis isomer leads to time-averaging of the proton signals, resulting in a less resolved spectrum compared to the trans isomer. Specific peak assignments can be challenging without advanced 2D NMR techniques.[3]
-
trans-Decahydronaphthalene: The spectrum of the trans isomer is more dispersed due to its rigid conformation, which results in distinct chemical environments for axial and equatorial protons. The spectrum typically shows several multiplets in the range of 0.87-1.67 ppm.[5] The bridgehead protons often appear as a distinct multiplet.
Data Summary: ¹H NMR of this compound Isomers
| Isomer | Chemical Shift Range (ppm) | Appearance |
| cis-Decahydronaphthalene | ~1.07 - 1.82[3] | Broad, complex, and poorly resolved multiplet[3] |
| trans-Decahydronaphthalene | ~0.87 - 1.67[5] | More dispersed and resolved multiplets |
¹³C NMR Spectroscopy
¹³C NMR spectroscopy provides information about the carbon framework of the molecule. Due to the symmetry of the this compound isomers, the number of unique carbon signals is less than the total number of carbon atoms.
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 50-100 mg of this compound in a deuterated solvent like CDCl₃.[6]
-
Instrument Setup: Use a broadband probe to observe the ¹³C nucleus.
-
Data Acquisition: Employ proton decoupling to simplify the spectrum to single lines for each unique carbon. A larger number of scans is usually required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the data similarly to ¹H NMR, with referencing to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Interpretation of ¹³C NMR Spectra:
-
cis-Decahydronaphthalene: Due to its symmetry, the ¹³C NMR spectrum of cis-decahydronaphthalene shows three distinct signals.[7]
-
trans-Decahydronaphthalene: The higher symmetry of the trans isomer results in only three unique carbon environments, leading to three signals in the ¹³C NMR spectrum.[8]
Data Summary: ¹³C NMR of this compound Isomers
| Isomer | Number of Signals | Approximate Chemical Shifts (ppm) |
| cis-Decahydronaphthalene | 3[7] | 22.0, 27.2, 35.1 |
| trans-Decahydronaphthalene | 3[8] | 26.9, 34.6, 44.1 |
Infrared (IR) Spectroscopy
Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, the IR spectrum is dominated by absorptions corresponding to C-H stretching and bending vibrations.
Experimental Protocol: FT-IR Spectroscopy
-
Sample Preparation: As this compound is a liquid, it can be analyzed neat.[9] A common method is to place a small drop of the liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to create a thin film.[10][11] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, where a drop of the sample is placed directly on the ATR crystal.[12][13]
-
Instrument Setup: Select a spectral range of 4000 to 400 cm⁻¹ for most organic compounds.[12]
-
Data Acquisition: Obtain a background spectrum of the clean salt plates or ATR crystal. Then, acquire the sample spectrum.[14] Co-adding multiple scans (e.g., 16 or 32) improves the signal-to-noise ratio.[12]
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Interpretation of IR Spectra:
The IR spectra of both cis and trans this compound are very similar, as they contain the same types of chemical bonds. The primary absorptions are:
-
C-H Stretching: Strong absorptions in the region of 2850-2950 cm⁻¹ are characteristic of C-H stretching vibrations in alkanes.
-
C-H Bending: Absorptions in the 1440-1470 cm⁻¹ region correspond to CH₂ scissoring vibrations.
Subtle differences in the fingerprint region (below 1500 cm⁻¹) may exist between the two isomers due to their different symmetries and vibrational modes, but these are often difficult to discern without a reference spectrum.[15]
Data Summary: Key IR Absorptions for this compound
| Vibrational Mode | Approximate Frequency (cm⁻¹) | Intensity |
| C-H Stretch | 2850 - 2950 | Strong |
| CH₂ Bend (Scissoring) | 1440 - 1470 | Medium |
Visualization of this compound Structures
To better understand the structural differences between the isomers, the following diagrams are provided.
Caption: Molecular graph of cis-decahydronaphthalene.
Caption: Molecular graph of trans-decahydronaphthalene.
Conclusion
The spectroscopic analysis of this compound isomers is a clear demonstration of how subtle changes in stereochemistry can have a significant impact on spectral data. While IR spectroscopy provides general information about the functional groups present, NMR spectroscopy, particularly ¹H and ¹³C NMR, is indispensable for distinguishing between the cis and trans isomers. The distinct patterns in their NMR spectra, arising from differences in molecular symmetry and conformational dynamics, allow for their unambiguous identification. This guide provides the foundational knowledge and practical protocols for researchers and scientists to confidently analyze and interpret the spectroscopic data of this compound.
References
- 1. 十氢萘,顺式和反式的混合物 reagent grade, 98% | Sigma-Aldrich [sigmaaldrich.com]
- 2. spectrabase.com [spectrabase.com]
- 3. CIS-DECAHYDRONAPHTHALENE(493-01-6) 1H NMR [m.chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 1H NMR spectrum [chemicalbook.com]
- 6. CIS-DECAHYDRONAPHTHALENE(493-01-6) 13C NMR spectrum [chemicalbook.com]
- 7. spectrabase.com [spectrabase.com]
- 8. TRANS-DECAHYDRONAPHTHALENE(493-02-7) 13C NMR spectrum [chemicalbook.com]
- 9. Naphthalene, decahydro-, trans- [webbook.nist.gov]
- 10. eng.uc.edu [eng.uc.edu]
- 11. researchgate.net [researchgate.net]
- 12. drawellanalytical.com [drawellanalytical.com]
- 13. drawellanalytical.com [drawellanalytical.com]
- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 15. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
An In-depth Technical Guide to the Thermodynamic Stability of cis- vs. trans-Decalin
A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals
Abstract
Decahydronaphthalene, commonly known as decalin, is a bicyclic organic compound that serves as a foundational structure in numerous natural products, including steroids, and as a key scaffold in medicinal chemistry. It exists as two distinct diastereomers: cis-decalin and trans--decalin. These isomers are not interconvertible without breaking covalent bonds and exhibit significant differences in their three-dimensional structure, conformational flexibility, and, consequently, their thermodynamic stability. This technical guide provides a comprehensive analysis of the factors governing the relative stabilities of these isomers. Through a detailed examination of conformational analysis, steric strain, and quantitative thermodynamic data, we establish that trans-decalin is thermodynamically more stable than cis-decalin by approximately 2.7 kcal/mol. This stability preference is rationalized by the presence of significant steric repulsions, specifically three additional gauche-butane interactions, within the concave framework of the cis isomer. This guide further outlines the experimental and computational methodologies employed to validate these stability differences, offering researchers a robust framework for understanding and predicting the behavior of fused-ring systems.
Introduction to Stereoisomerism in Fused-Ring Systems
Fused-ring systems are ubiquitous structural motifs in chemistry, forming the core of countless pharmaceuticals, natural products, and advanced materials.[1] The fusion of two rings, as in the case of decalin (bicyclo[4.4.0]decane), creates bridgehead carbons where the stereochemical relationship of substituents dictates the overall geometry of the molecule.[2] In decalin, the relative orientation of the hydrogen atoms at these bridgehead carbons gives rise to two non-interconvertible diastereomers: cis-decalin, where the hydrogens are on the same face of the ring system, and trans-decalin, where they are on opposite faces.[2]
Understanding the thermodynamic stability of these isomers is paramount. It dictates their relative abundance at equilibrium, influences reaction pathways in their synthesis, and critically impacts the three-dimensional shape of molecules in which they are embedded. In drug development, for instance, the choice of a cis or trans fused scaffold can profoundly alter a molecule's binding affinity to a biological target by changing the spatial presentation of key functional groups.
Conformational Analysis: A Tale of Two Isomers
The fundamental difference in stability between cis- and trans-decalin originates from their distinct conformational possibilities. Both isomers seek to adopt the low-energy chair conformation for each of their six-membered rings.[3]
trans-Decalin: A Rigid, Strain-Free Architecture
In trans-decalin, the two cyclohexane rings are fused via two equatorial-type bonds.[3] This arrangement results in a relatively flat, rigid structure where both rings are locked into a strain-free chair conformation. A critical feature of trans-decalin is its conformational rigidity; it cannot undergo the chair-flipping process common to monosubstituted cyclohexanes.[4][5] A hypothetical ring flip would necessitate that the two fusion bonds become diaxial, an arrangement that would introduce an insurmountable level of ring strain.[6] This conformational locking makes trans-decalin an excellent rigid scaffold in molecular design.
cis-Decalin: A Flexible, Dynamic System
In contrast, cis-decalin is formed through the fusion of one axial and one equatorial bond. This results in a bent, "tent-like" geometry.[4] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring inversion of both rings.[3] This flipping process, which has an energy barrier of about 12-14 kcal/mol, converts the molecule into its non-superimposable mirror image, meaning cis-decalin exists as a rapidly interconverting racemic mixture.[3] While each ring maintains a chair conformation, this flexibility comes at an energetic cost due to inherent steric strain, as detailed below.
References
- 1. benchchem.com [benchchem.com]
- 2. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. homework.study.com [homework.study.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Notes & Protocols: Decahydronaphthalene as a High-Boiling Point Solvent
Introduction: Beyond the Standard Solvent Arsenal
In the landscape of chemical research and pharmaceutical development, the choice of solvent is a critical parameter that can dictate the success or failure of a synthetic route. While common low-boiling solvents suffice for a majority of applications, reactions requiring high thermal energy to overcome significant activation barriers necessitate the use of high-boiling point solvents. Decahydronaphthalene, commonly known as Decalin, is a bicyclic saturated hydrocarbon (C₁₀H₁₈) that serves as a robust, non-polar medium for such demanding chemical transformations.[1][2]
Derived from the complete hydrogenation of naphthalene, Decalin exists as two distinct stereoisomers, cis- and trans-decalin, which possess different conformational and thermodynamic properties.[2][3] The trans isomer is generally more stable due to reduced steric strain.[2][4] This guide provides an in-depth exploration of Decalin's properties, core applications, and detailed protocols for its safe and effective use, empowering researchers to leverage its unique characteristics in complex synthetic challenges.
Physicochemical Profile of this compound
The utility of Decalin is rooted in its distinct physical and chemical properties. Its high boiling point, thermal stability, and non-polar nature make it an ideal solvent for specific applications where other solvents would fail.[5]
| Property | Value | Significance for Application |
| Molecular Formula | C₁₀H₁₈ | - |
| Molecular Weight | 138.25 g/mol [1] | Influences stoichiometry and molarity calculations. |
| Boiling Point | cis: 196 °C; trans: 187 °C; Mixture: 189-191 °C[2][6] | Enables reactions at high temperatures, exceeding the range of common solvents like toluene or xylene. |
| Melting Point | cis: -42.9 °C; trans: -30.4 °C; Mixture: ~ -40 °C[2][7] | Wide liquid range, suitable for processes requiring cooling and subsequent heating. |
| Density | ~0.88 - 0.896 g/cm³ at 20-25 °C[7][8] | Less dense than water, which is relevant for aqueous work-up procedures. |
| Flash Point | ~57-58 °C (134-138 °F)[1][8] | Classified as a flammable liquid, requiring careful handling away from ignition sources.[8] |
| Vapor Pressure | 1.3 hPa at 20 °C[7] | Low volatility at room temperature reduces inhalation exposure compared to lower-boiling solvents. |
| Solubility in Water | ~6 mg/L at 20 °C (Essentially Insoluble)[6] | Facilitates separation from aqueous phases during reaction work-up.[9] |
| Solubility Profile | Miscible with many organic solvents (alcohols, ethers, hydrocarbons).[1][9][10] | Excellent solvent for non-polar compounds like oils, fats, waxes, resins, and many polymers.[4][8][11] |
| Isomeric Stability | trans-Decalin is thermodynamically more stable than cis-Decalin.[2][4] | The isomer ratio can be important in specific stereochemical applications. |
Core Applications in Research and Development
Decalin's unique properties make it a valuable tool in several key areas of research and drug development.
High-Temperature Organic Synthesis
The primary application of Decalin is as a medium for reactions requiring temperatures between 150-200 °C. Its chemical inertness and thermal stability prevent it from participating in most reactions, ensuring it acts purely as a solvent. This is crucial for:
-
Overcoming High Activation Energies: Driving reactions that are kinetically slow at lower temperatures.
-
Improving Reaction Rates: Accelerating sluggish transformations to achieve reasonable conversion in a shorter timeframe.
-
Facilitating High-Temperature Rearrangements and Eliminations: Providing the thermal energy needed for specific molecular reorganizations.
Polymer and Materials Science
Decalin is an effective solvent for a range of non-polar polymers and resins.[11][12] This makes it indispensable in:
-
Polymer Dissolution: Creating solutions of polymers like ultra-high-molecular-weight polyethylene (UHMWPE) for processing and analysis.[13]
-
Coatings and Lacquers: Acting as a solvent for resins, waxes, and oils in the formulation of specialty coatings, lacquers, and polishes, where it improves liquidity and gloss.[5][13]
-
Extraction Processes: Efficiently extracting fats, oils, and waxes from raw materials in various manufacturing chains.[5]
Hydrogen Donor Capabilities
In certain catalytic processes, Decalin can serve as a hydrogen-donor solvent. Under specific reaction conditions, it can dehydrogenate to form tetralin and subsequently naphthalene, releasing hydrogen atoms that can be transferred to a substrate.[14] This is particularly relevant in:
-
Heavy Oil Upgrading: Improving the quality of crude oil by transferring hydrogen to heavy hydrocarbons, which helps prevent coke formation during thermal cracking.[14]
-
Catalytic Transfer Hydrogenation: Acting as a hydrogen source in the presence of a suitable catalyst to reduce functional groups in a substrate.
Experimental Protocols: A Practical Guide
The successful use of Decalin hinges on proper experimental technique, particularly concerning reaction setup and post-reaction work-up.
Protocol 1: General Setup for High-Temperature Reaction in Decalin
This protocol outlines the standard procedure for conducting a reaction at elevated temperatures using Decalin.
Causality: High-temperature reactions require robust equipment and careful control to ensure safety and reproducibility. The use of an inert atmosphere is critical to prevent both unwanted side reactions with atmospheric oxygen and potential degradation of the solvent or reagents at high temperatures.
Methodology:
-
Glassware Preparation: Ensure all glassware (e.g., three-neck round-bottom flask, reflux condenser, thermometer) is thoroughly dried in an oven (≥120 °C) overnight and cooled under a stream of inert gas (Nitrogen or Argon).
-
Reagent and Solvent Handling: Add the solid reagents and a magnetic stir bar to the reaction flask. Add the required volume of anhydrous Decalin via cannula or syringe under an inert atmosphere.
-
Reaction Assembly:
-
Fit the central neck of the flask with a reflux condenser. Ensure a good flow of coolant.
-
Fit one side neck with a thermometer or thermocouple adapter, ensuring the probe is immersed in the reaction mixture for accurate temperature reading.
-
Fit the other side neck with a septum for inert gas inlet/outlet.
-
-
Heating and Temperature Control:
-
Place the flask in a heating mantle or a sand/oil bath of appropriate size. Note: A sand bath is often preferred for temperatures exceeding 180 °C for safety.
-
Slowly increase the temperature to the desired setpoint while stirring vigorously.
-
-
Reaction Monitoring: Monitor the reaction progress using appropriate analytical techniques (e.g., TLC, GC-MS, LC-MS) by periodically withdrawing small aliquots with a syringe.
-
Cooling: Once the reaction is complete, turn off the heat and allow the mixture to cool to room temperature. Do not dismantle the apparatus while it is hot.
Diagram 1: High-Temperature Reaction Setup
Caption: A standard apparatus for high-temperature synthesis in Decalin.
Protocol 2: Post-Reaction Solvent Removal
Removing a high-boiling point solvent like Decalin is a common challenge. The choice of method depends on the thermal stability and volatility of the desired product.
Causality: The low vapor pressure of Decalin makes standard evaporation difficult and energy-intensive.[15] Reduced pressure is almost always necessary to lower the boiling point to a manageable temperature, preventing thermal degradation of the product.[16][17]
Method A: High-Vacuum Rotary Evaporation
-
Best For: Thermally stable, non-volatile solids or high-boiling liquids.
-
Transfer the reaction mixture to a round-bottom flask.
-
Connect the flask to a rotary evaporator equipped with a high-performance vacuum pump capable of reaching <1 mbar.
-
Set the bath temperature as high as the product's stability allows (e.g., 60-80 °C).
-
Apply vacuum gradually and begin rotation. The solvent will be removed slowly. This process can take a significant amount of time.
Method B: Liquid-Liquid Extraction
-
Best For: Products with differential solubility between Decalin and an immiscible, lower-boiling solvent.
-
Transfer the cooled reaction mixture to a separatory funnel.
-
Add an equal volume of an immiscible solvent in which your product is highly soluble (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
If necessary, add water or brine to wash out any polar impurities.
-
Shake the funnel vigorously, venting frequently. Allow the layers to separate.[18]
-
Drain the organic layer. Repeat the extraction of the aqueous/Decalin layer 2-3 times with fresh extraction solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and remove the low-boiling solvent using a standard rotary evaporator.
Method C: Vacuum Distillation
-
Best For: Purifying a high-boiling liquid product from the Decalin solvent.
-
Set up a vacuum distillation apparatus.
-
Heat the mixture under vacuum. Decalin will distill off first, leaving the higher-boiling product behind. Alternatively, if the product is lower-boiling than Decalin (but still high), it can be distilled away from the solvent. This method works best when the boiling points of the product and Decalin differ by at least 25-30 °C under vacuum.[17]
Diagram 2: Decision Workflow for Decalin Removal
Caption: A decision-making guide for selecting the optimal solvent removal technique.
Safety, Handling, and Storage
Decalin is a hazardous chemical and requires strict adherence to safety protocols.[19]
Hazard Profile
-
Flammability: Decalin is a flammable liquid and its vapors can form explosive mixtures with air at elevated temperatures.[20] Keep away from heat, sparks, and open flames.[8]
-
Aspiration Hazard: May be fatal if swallowed and enters airways. Do not induce vomiting if ingested.[19][20][21]
-
Irritation: Causes skin and eye irritation, and potentially severe burns upon prolonged contact.[19][20]
-
Toxicity: Toxic if inhaled, potentially causing respiratory tract irritation and central nervous system depression.[19][20]
-
Peroxide Formation: Like many ethers and hydrocarbons, Decalin can form explosive peroxides upon prolonged exposure to air and light.[10][22] This is a critical and often overlooked hazard.
Safe Handling and Storage
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., Viton®, FKM), safety goggles, and a lab coat.[23]
-
Ventilation: Handle Decalin exclusively in a well-ventilated chemical fume hood.[19]
-
Storage: Store in a cool, dry, well-ventilated area below 30°C in a tightly sealed container.[6][13] Store away from oxidizing agents and sources of ignition.[8] For long-term storage, storing under a nitrogen blanket is recommended to prevent water absorption and peroxide formation.[8]
-
Static Discharge: Ground and bond containers when transferring material to prevent static sparks.[20]
Protocol 3: Peroxide Detection and Quenching
Causality: Peroxides are shock-sensitive and can detonate violently upon heating or concentration (e.g., during distillation). Testing for their presence before heating or concentrating Decalin is mandatory.
Methodology:
-
Detection:
-
Take a small aliquot (~1-2 mL) of the Decalin to be tested.
-
Add 1 mL of a freshly prepared 10% potassium iodide (KI) solution.
-
Shake the mixture. The formation of a yellow-brown color (due to the oxidation of I⁻ to I₂) indicates the presence of peroxides.
-
Alternatively, commercial peroxide test strips can be used for a semi-quantitative result.
-
-
Quenching (if peroxides are present):
-
Transfer the bulk solvent to a flask or bottle.
-
While stirring, add a freshly prepared saturated solution of sodium sulfite (Na₂SO₃) or a 10% solution of ferrous sulfate (FeSO₄).
-
Stir the biphasic mixture vigorously for several hours. .
-
Periodically re-test for peroxides until the test is negative.
-
Separate the layers and dry the Decalin over an anhydrous salt like MgSO₄ or CaCl₂.
-
Diagram 3: Peroxide Safety Workflow
References
- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. 91-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound (mixture of cis-and trans isomers) for synthesis 91-17-8 [sigmaaldrich.com]
- 8. monumentchemical.com [monumentchemical.com]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. This compound | 91-17-8 [chemicalbook.com]
- 11. nbinno.com [nbinno.com]
- 12. nbinno.com [nbinno.com]
- 13. You are being redirected... [schultzchem.com]
- 14. researchgate.net [researchgate.net]
- 15. ecolink.com [ecolink.com]
- 16. quora.com [quora.com]
- 17. orgchemboulder.com [orgchemboulder.com]
- 18. biotage.com [biotage.com]
- 19. carlroth.com:443 [carlroth.com:443]
- 20. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 21. fishersci.com [fishersci.com]
- 22. Decalin - Sciencemadness Wiki [sciencemadness.org]
- 23. marcorubber.com [marcorubber.com]
The Role of Decalin in Advancing Polymer Chemistry: Application Notes and Protocols
Decalin (decahydronaphthalene) stands as a versatile and powerful solvent in the polymer chemist's toolkit. Its unique combination of a high boiling point, excellent solvency for a range of polymers, and structural isomerism makes it indispensable for various applications, from polymer synthesis to characterization and processing. This guide provides an in-depth exploration of decalin's applications in polymer chemistry, offering not just protocols but also the scientific rationale behind its use.
Understanding Decalin: Properties and Isomerism
Decalin is a bicyclic organic compound and the saturated analog of naphthalene.[1] It exists as two stereoisomers: cis-decalin and trans-decalin.[1] The trans form is energetically more stable due to reduced steric hindrance.[2][3] This structural difference has a significant impact on their physical properties, which is a critical consideration for experimental design.
| Property | cis-Decalin | trans-Decalin | Reference |
| Molar Mass | 138.25 g/mol | 138.25 g/mol | [1] |
| Boiling Point | ~196 °C | ~187 °C | [4] |
| Melting Point | -42.9 °C | -30.4 °C | [1] |
| Density | ~0.896 g/cm³ | ~0.870 g/cm³ | [1] |
| Viscosity | Higher | Lower | [5] |
The choice between the cis and trans isomer, or a mixture of both, can influence reaction kinetics, polymer solubility, and the final properties of the material. For most industrial applications, a mixture of isomers is used due to the synthetic routes typically employed.[2]
Decalin as a High-Temperature Solvent for Polymer Synthesis
Decalin's high boiling point and excellent thermal stability make it an ideal solvent for polymerizations that require elevated temperatures. This is particularly crucial for the synthesis of polyolefins like polyethylene (PE) and polypropylene (PP), which often exhibit limited solubility in common organic solvents at lower temperatures.[6]
Application Focus: Ziegler-Natta Polymerization of Olefins
In Ziegler-Natta polymerization, the solvent plays a critical role in dissolving the monomer and the growing polymer chains, as well as in controlling the viscosity of the reaction medium. Decalin is a preferred solvent for these processes.
Causality behind Experimental Choices:
-
High Boiling Point: Allows for reaction temperatures that can enhance catalyst activity and control polymer morphology.
-
Inert Nature: Decalin is a saturated hydrocarbon, making it chemically inert under typical polymerization conditions, preventing unwanted side reactions with the catalyst or the polymer.[7]
-
Good Solubility for Polyolefins: At elevated temperatures, decalin effectively dissolves high molecular weight polyolefins, ensuring a homogeneous reaction medium and preventing polymer precipitation on the catalyst surface, which can lead to deactivation.[6][8]
Visualizing the Process: Polymerization Workflow
Caption: Workflow for Ziegler-Natta Polymerization using Decalin.
Decalin in Polymer Characterization: High-Temperature Gel Permeation Chromatography (HT-GPC)
The determination of a polymer's molecular weight distribution is fundamental to understanding its physical and mechanical properties.[9] For many high-performance polymers, such as polyolefins, which are insoluble at room temperature, High-Temperature Gel Permeation Chromatography (HT-GPC) is the analytical method of choice.[9][10] Decalin can be used as a mobile phase in HT-GPC, although 1,2,4-trichlorobenzene (TCB) is more common. However, decalin is an excellent solvent for sample preparation for HT-GPC analysis.
Application Focus: Sample Preparation for HT-GPC of Polypropylene
Accurate and reproducible HT-GPC results are critically dependent on the complete dissolution of the polymer sample.
Protocol: Dissolution of Polypropylene in Decalin for HT-GPC Analysis
-
Preparation: Accurately weigh 10-20 mg of the polypropylene sample into a 10 mL vial.
-
Solvent Addition: Add the appropriate volume of decalin (containing an antioxidant such as butylated hydroxytoluene (BHT) to prevent polymer degradation at high temperatures) to achieve the desired concentration (typically 1-2 mg/mL).
-
Dissolution: Place the vial in a heated agitator at 140-160 °C. The dissolution time will vary depending on the molecular weight and crystallinity of the polypropylene, but typically ranges from 30 minutes to a few hours.[11]
-
Homogenization: Ensure the solution is completely homogeneous and free of any visible particles or gels before injection into the HT-GPC system.
Trustworthiness of the Protocol: This protocol is self-validating as incomplete dissolution will be immediately apparent in the GPC chromatogram as a noisy baseline, inconsistent results, or blockages in the GPC columns. The use of an antioxidant is a critical control to prevent thermal degradation of the polymer, which would artificially lower the measured molecular weight.[11]
Decalin in Polymer Processing: Film Casting and Membrane Formation
Decalin's solvent properties are also harnessed in the processing of polymers into films and membranes.[8] The solvent casting technique involves dissolving a polymer in a suitable solvent, casting the solution onto a substrate, and then evaporating the solvent to leave behind a solid film.[12][13]
Application Focus: Casting of Ultra-High Molecular Weight Polyethylene (UHMWPE) Films
UHMWPE is known for its exceptional mechanical properties but is notoriously difficult to process using conventional melt techniques. Solution casting with a high-boiling-point solvent like decalin provides a viable alternative.[8]
Experimental Protocol: Solvent Casting of a UHMWPE Film
-
Dope Preparation: Prepare a 1-5% (w/v) solution of UHMWPE in decalin by heating and stirring at 130-150 °C until the polymer is fully dissolved.[8] This may take several hours.
-
Casting: Pour the hot, homogeneous polymer solution onto a flat, level substrate (e.g., a glass plate).
-
Solvent Evaporation: Place the cast film in a vacuum oven at a temperature below the boiling point of decalin (e.g., 80-100 °C) to slowly evaporate the solvent. A slow evaporation rate is crucial to prevent the formation of defects in the film.
-
Film Detachment: Once the film is dry, carefully detach it from the substrate.
Causality behind Experimental Choices:
-
Decalin's High Boiling Point: Allows for the dissolution of the highly entangled UHMWPE chains.
-
Slow Evaporation: The relatively low vapor pressure of decalin facilitates a slow and controlled evaporation process, which is essential for forming a uniform, dense film. Rapid solvent removal can lead to porosity and internal stresses.[14]
Advanced Applications: Decalin in Controlled Radical Polymerization and Ring-Opening Metathesis Polymerization
Decalin's utility extends to more advanced polymerization techniques. In the realm of Controlled Radical Polymerization (CRP) , such as Atom Transfer Radical Polymerization (ATRP) or Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, the choice of solvent is critical for controlling the polymerization kinetics and the properties of the resulting polymer.[15][16] Decalin can be employed as a solvent in these systems, particularly for monomers that require higher reaction temperatures.
Ring-Opening Metathesis Polymerization (ROMP) is a powerful technique for the synthesis of polymers from cyclic olefins.[17][18] While not always the primary solvent, decalin can be used in ROMP reactions, especially when dealing with monomers or resulting polymers that have limited solubility in more common solvents like dichloromethane or toluene.[19]
Safety and Handling of Decalin
Decalin is a flammable liquid and its vapors can form explosive mixtures with air.[20][21][22] It is also an irritant to the skin and eyes.[23] Therefore, proper safety precautions are essential when working with decalin in a laboratory setting.
-
Ventilation: Always handle decalin in a well-ventilated area or a chemical fume hood.[24]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[21][24]
-
Ignition Sources: Keep decalin away from open flames, sparks, and other sources of ignition.[20][22]
-
Storage: Store decalin in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.[21][23]
-
Disposal: Dispose of decalin waste in accordance with local, state, and federal regulations.
References
- 1. Decalin - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Decaline (this compound) Solvent|For Research [benchchem.com]
- 5. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 6. delta-engineering.be [delta-engineering.be]
- 7. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. You are being redirected... [schultzchem.com]
- 9. High-Temperature Gel Permeation Chromatography (HT-GPC) Analysis of Polyolefins [intertek.com]
- 10. Gel permeation chromatography (High temperature, up to 200 °C) - Fraunhofer LBF [lbf.fraunhofer.de]
- 11. Practical considerations in Gel Permeation Chromatography analysis of polyolefins - Polymer Char [polymerchar.com]
- 12. plasticsengineering.org [plasticsengineering.org]
- 13. Films for Wound Healing Fabricated Using a Solvent Casting Technique [mdpi.com]
- 14. WO2021041514A1 - Methods of fabricating polymer films and membranes - Google Patents [patents.google.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. Hydrazine-Catalysed Ring–Opening Metathesis Polymerization Of Cyclobutenes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyclic compound - Wikipedia [en.wikipedia.org]
- 20. lobachemie.com [lobachemie.com]
- 21. fishersci.com [fishersci.com]
- 22. cdnisotopes.com [cdnisotopes.com]
- 23. decalinchemicals.com [decalinchemicals.com]
- 24. thesafetygeek.com [thesafetygeek.com]
The Decisive Role of Decahydronaphthalene in Advanced Liquid Crystal Synthesis
Introduction: Beyond a Simple Solvent
In the intricate world of liquid crystal (LC) synthesis, the choice of solvent is not merely a matter of dissolution but a critical parameter that dictates reaction kinetics, product purity, and the ultimate mesomorphic properties of the target compounds. Decahydronaphthalene, commonly known as decalin, has emerged as a uniquely advantageous medium for the synthesis of high-performance liquid crystals, particularly those destined for advanced display technologies. Its high boiling point, chemical inertness, and distinct isomeric forms—cis and trans—offer a level of control that is often unattainable with more conventional solvents. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the strategic use of this compound in liquid crystal synthesis, complete with detailed protocols and an exploration of the underlying scientific principles.
This compound's utility extends to being a component in fuel additives and in the fragrance industry.[1] It serves as an effective medium for various chemical reactions, particularly in organic synthesis, due to its inert nature and good solvency.[1] In the context of liquid crystal manufacturing, the trans-isomer of decalin is particularly valued for its ability to widen the nematic phase temperature range of mixed liquid crystal formulas, decrease the threshold voltage, and increase the response speed of thin-film-transistor (TFT) liquid crystal displays.[2]
Physicochemical Properties and Their Implications in Synthesis
This compound is a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈.[1] Its physical properties are pivotal to its function in high-temperature organic synthesis.
| Property | Value | Significance in Liquid Crystal Synthesis |
| Boiling Point | ~189-191 °C[3] | Enables reactions to be conducted at elevated temperatures, which is often necessary to drive sluggish reactions, such as esterifications and certain cross-coupling reactions, to completion. This high boiling point is crucial for the synthesis of liquid crystals with high clearing points. |
| Isomeric Forms | cis and trans[4] | The two isomers have different thermodynamic stabilities and physical properties. The trans isomer is more stable and has a slightly lower boiling point than the cis isomer.[5] The rigid, chair-chair conformation of trans-decalin can influence the stereochemistry and alignment of the forming liquid crystal molecules.[6] |
| Solubility | Insoluble in water; soluble in many organic solvents.[4] | Facilitates the dissolution of nonpolar organic precursors commonly used in liquid crystal synthesis and simplifies the work-up procedure, allowing for easy separation from aqueous phases. |
| Chemical Inertness | Saturated hydrocarbon | Its lack of reactive functional groups prevents it from participating in side reactions, ensuring that the desired liquid crystal product is formed with high selectivity. |
Table 1: Key Physicochemical Properties of this compound and their relevance in liquid crystal synthesis.
Core Application: High-Temperature Esterification for Nematic Liquid Crystals
Ester linkages are fundamental building blocks in many calamitic (rod-shaped) liquid crystals. The synthesis of these esters often requires prolonged heating at high temperatures to achieve satisfactory yields. This compound provides an ideal environment for such reactions.
Causality Behind Experimental Choices:
-
High Temperature for Reaction Rate: The esterification of phenols with carboxylic acids or their derivatives is often a slow process. The high boiling point of this compound allows the reaction to be conducted at temperatures exceeding 150 °C, significantly accelerating the reaction rate and pushing the equilibrium towards the product side.
-
Inert Atmosphere: Liquid crystal precursors and products can be susceptible to oxidation at high temperatures. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial to prevent degradation and ensure the synthesis of high-purity materials.
-
Purification by Recrystallization: The differential solubility of the desired liquid crystal product and byproducts in a solvent system is the basis for purification by recrystallization.[7][8] The choice of solvent for recrystallization is critical; the desired compound should be highly soluble at high temperatures and sparingly soluble at low temperatures. While this compound is the reaction solvent, a different solvent system is typically employed for purification to maximize yield and purity.
Experimental Protocol: Synthesis of a Nematic Liquid Crystal Incorporating a trans-Decalin Ring
This protocol is a representative example based on the synthesis of nematic liquid crystals containing a trans-decalin moiety, a class of compounds known for their desirable mesomorphic properties.[9]
Materials and Reagents:
-
4-(trans-4-Pentylcyclohexyl)benzoic acid
-
4-Cyanophenol
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
4-(Dimethylamino)pyridine (DMAP)
-
This compound (mixture of cis and trans isomers, or pure trans-decalin)
-
Dichloromethane (DCM)
-
Hexane
-
Ethanol
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine (saturated aqueous solution of NaCl)
-
Anhydrous magnesium sulfate
Step-by-Step Methodology:
-
Reaction Setup: In a flame-dried 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, combine 4-(trans-4-pentylcyclohexyl)benzoic acid (1 equivalent), 4-cyanophenol (1.1 equivalents), and a catalytic amount of DMAP (0.1 equivalents).
-
Solvent Addition: Add this compound (sufficient to create a stirrable slurry, typically 5-10 mL per gram of the limiting reagent).
-
Initiation of Reaction: Stir the mixture at room temperature and add a solution of DCC (1.2 equivalents) in a minimal amount of dichloromethane.
-
Heating and Reaction Monitoring: Heat the reaction mixture to reflux (approximately 190 °C) under a continuous flow of nitrogen. Monitor the progress of the reaction by thin-layer chromatography (TLC) using a suitable eluent system (e.g., hexane:ethyl acetate). The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature. The byproduct, dicyclohexylurea (DCU), will precipitate out of the solution.
-
Filter the mixture to remove the precipitated DCU.
-
Transfer the filtrate to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
-
Purification:
-
Filter off the drying agent and remove the this compound under reduced pressure (note: a high-vacuum pump may be required due to the high boiling point of decalin).
-
The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol or a hexane/ethanol mixture.[7][8]
-
-
Characterization: The final product should be characterized by techniques such as ¹H NMR, ¹³C NMR, FT-IR, and differential scanning calorimetry (DSC) to confirm its structure and determine its liquid crystalline transition temperatures.
Workflow Diagram:
Caption: Experimental workflow for the synthesis of a nematic liquid crystal.
The Influence of trans-Decalin on Mesophase Properties
The incorporation of a rigid, non-aromatic ring system like trans-decalin into the molecular structure of a liquid crystal can have a profound impact on its mesomorphic behavior. The trans-decalin moiety, with its conformationally locked chair-chair structure, contributes to the overall linearity and rigidity of the molecule, which are essential for the formation of a stable nematic phase.[6][9] The presence of this bulky, saturated ring system can also influence intermolecular interactions, potentially leading to a broader nematic range and altered clearing points compared to purely aromatic analogues.[9]
Safety and Handling of this compound
This compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood.[10] It is important to wear personal protective equipment, including safety goggles, gloves, and a lab coat.[10] Upon prolonged storage in the presence of air, decalin can form explosive hydroperoxides.[11] Therefore, it is recommended to test for the presence of peroxides before use, especially with older stock, and to store it under an inert atmosphere.
Conclusion
This compound is a powerful tool in the arsenal of the synthetic chemist working on advanced liquid crystal materials. Its unique combination of a high boiling point, chemical inertness, and influential isomeric forms provides a versatile platform for the synthesis of novel mesogens with tailored properties. By understanding the principles behind its application and adhering to rigorous experimental protocols, researchers can leverage the advantages of this compound to push the boundaries of liquid crystal technology.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Chiral Nematic Liquid Crystal Twist Agents [acswebcontent.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Purifying Compounds by Recrystallization | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
- 10. One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Role of New Chiral Additives on Physical-Chemical Properties of the Nematic Liquid Crystal Matrix - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Spectroscopic Analysis Using Decahydronaphthalene
Introduction: The Role of Decahydronaphthalene in Modern Spectroscopy
This compound, commonly known as decalin, is a saturated bicyclic hydrocarbon (C₁₀H₁₈) valued in spectroscopy for its unique combination of properties: optical transparency in specific spectral regions, high boiling point, and its nature as a non-polar solvent.[1] It exists as two stereoisomers, cis-decalin and trans-decalin, with the trans form being thermodynamically more stable.[2] Commercial decalin is typically a mixture of both.[2]
As a fully saturated hydrocarbon, decalin lacks π-electrons that would cause strong absorption in the near-UV and visible regions, making it a suitable medium for analyzing chromophore-containing solutes.[3] Its C-H and C-C bonds give rise to a characteristic, yet relatively simple, infrared spectrum, providing clear windows for observing the vibrational modes of a dissolved analyte.[4] This application note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of this compound as a solvent in UV-Visible, Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy. Emphasis is placed on the causality behind protocol choices, self-validating experimental design, and rigorous safety procedures.
Physicochemical and Spectroscopic Properties of this compound
Understanding the fundamental properties of this compound is paramount to its successful application. The choice between the cis, trans, or mixed isomer forms can be critical, as their physical properties, such as melting point and viscosity, differ significantly.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Mixture of Isomers |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₈ | C₁₀H₁₈ |
| Molecular Weight | 138.25 g/mol | 138.25 g/mol | 138.25 g/mol |
| Boiling Point | 193 °C[4] | 185-187 °C[2] | 189-191 °C[5] |
| Melting Point | -43 °C[4] | -32 °C | -125 °C[5] |
| Density (at 25°C) | 0.897 g/mL[4] | 0.870 g/mL | ~0.896 g/mL[5] |
| Refractive Index (n20/D) | 1.481[4] | 1.469 | ~1.474[6] |
| UV Cutoff | ~200 nm (estimated) | ~200 nm (estimated) | ~200 nm (estimated) |
| Viscosity (at 20°C) | ~2.99 mPa·s | ~2.09 mPa·s | Variable |
Note: As a saturated alkane, this compound is expected to be transparent above 200 nm. The UV cutoff is similar to other cycloalkanes like cyclohexane (200 nm).[7][8]
Section 1: Critical Safety and Handling Protocols
This compound presents several hazards that demand strict adherence to safety protocols. It is a flammable liquid and vapor, causes severe skin burns and eye damage, may be fatal if swallowed and enters airways (aspiration hazard), and is toxic if inhaled.[5]
The Peroxide Hazard: A primary and critical concern with this compound is its propensity to form explosive peroxides upon exposure to air and light, particularly during long-term storage.[9][10] These peroxides can detonate when subjected to heat, shock, or friction, especially upon concentration during distillation.[5][10]
Protocol 1: Peroxide Detection and Management
This protocol is a mandatory first step before using any sample of this compound that has been previously opened.
-
Objective: To ensure the solvent is free from hazardous levels of peroxides.
-
Frequency: Test upon receipt, before each use (if stored for >6 months), and before any distillation or evaporation procedure.[9] Discard after 12 months unless peroxide testing confirms its safety.[9]
-
Method (Using Commercial Test Strips):
-
Work in a fume hood and wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[11]
-
Dip a peroxide test strip (e.g., QUANTOFIX® or similar) into the this compound sample for one second.[9]
-
Shake off excess liquid.[9]
-
For organic solvents, it may be necessary to moisten the test pad with one drop of deionized water after the solvent has evaporated.[9]
-
Wait for the time specified by the manufacturer (typically 5-15 seconds) and compare the color of the test pad to the color scale provided.
-
Interpretation: Any coloration indicating a peroxide concentration above trace levels (e.g., >0.5 ppm) should be treated with caution. If peroxides are detected, the solvent should be properly disposed of as hazardous waste or treated by qualified personnel to remove the peroxides. DO NOT distill or heat a solvent that has tested positive for peroxides.[5]
-
Section 2: Application in UV-Visible Spectroscopy
Rationale for Use: this compound's utility in UV-Vis spectroscopy stems from its transparency across the near-UV and visible spectrum (>200 nm).[3] This makes it an excellent non-polar solvent for analyzing organic molecules, nanoparticles, or other compounds whose absorbance spectra might be obscured by solvents like acetone (UV cutoff ~330 nm) or toluene (UV cutoff ~284 nm).[7] Its high boiling point also makes it suitable for high-temperature measurements where other volatile solvents would evaporate.
Protocol 2: UV-Visible Spectrum Acquisition
-
Objective: To obtain a clean, interference-free UV-Vis spectrum of a solute dissolved in this compound.
-
Methodology:
-
Solvent Preparation: Verify the absence of peroxides using Protocol 1. Filter the solvent through a 0.2 µm PTFE filter to remove any particulate matter that could cause light scattering.
-
Blanking/Reference: Fill a quartz cuvette with high-purity this compound. Place it in the reference beam path of a double-beam spectrophotometer or use it to record the baseline in a single-beam instrument. This step is crucial to subtract the solvent's intrinsic (albeit minimal) absorbance.
-
Sample Preparation: Prepare a stock solution of the analyte in this compound. Ensure the analyte is fully dissolved. Gentle heating or sonication may be required, which is feasible given decalin's high boiling point.[2]
-
Dilution: Prepare a dilution of the stock solution so that the maximum absorbance falls within the linear range of the instrument (typically 0.1 - 1.0 AU).
-
Measurement: Fill a matched quartz cuvette with the sample solution. Ensure the cuvette is clean and free of fingerprints. Place it in the sample holder and record the spectrum over the desired wavelength range.
-
Workflow for UV-Vis Spectroscopy
Caption: Workflow for acquiring a UV-Vis spectrum using this compound.
Section 3: Application in Infrared (IR) Spectroscopy
Rationale for Use: The primary advantage of this compound in IR spectroscopy is its simple vibrational spectrum, which consists mainly of C-H stretching (~2850-2950 cm⁻¹) and bending (~1450 cm⁻¹) modes.[4] This leaves large, clear "windows" in the mid-IR region where the vibrational modes of many functional groups (e.g., C=O, C≡N, O-H, N-H) can be observed without solvent interference.[12] Common IR solvents like water and alcohols are unsuitable due to their broad, intense O-H absorption.[12]
Protocol 3: Solution-Phase IR Spectrum Acquisition
-
Objective: To obtain an IR spectrum of a solute in a this compound solution, minimizing solvent interference.
-
Materials: Matched pair of liquid transmission cells (e.g., NaCl or KBr windows), gas-tight syringe, this compound (peroxide-free), analyte.
-
Methodology:
-
Solvent Preparation: Ensure the solvent is peroxide-free (Protocol 1) and dry. Water contamination will appear as a broad absorption around 3400 cm⁻¹.
-
Reference Spectrum: Assemble one of the liquid cells and fill it with pure this compound using a gas-tight syringe. Place it in the reference beam of the FTIR spectrometer and acquire a background spectrum. This digitally subtracts the solvent's absorbance.
-
Sample Preparation: Prepare a solution of the analyte in this compound. The concentration should be sufficient to produce clear analyte peaks without saturation (typically 1-10% w/v, depending on the analyte's molar absorptivity).
-
Measurement: Carefully clean and dry the second (sample) cell. Fill it with the sample solution. Place it in the sample beam of the spectrometer and acquire the spectrum.
-
Data Processing: The resulting spectrum should show the analyte's peaks with the this compound peaks automatically subtracted. Minor manual baseline correction may be necessary.
-
Workflow for IR Spectroscopy
Caption: Workflow for acquiring a solution-phase IR spectrum in this compound.
Section 4: Application in Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale for Use: While less common than deuterated solvents like chloroform-d or DMSO-d₆, non-deuterated this compound can be used as an NMR solvent when the analyte's signals do not overlap with the solvent's proton signals. The ¹H NMR spectrum of decalin shows broad multiplets in the aliphatic region, typically between ~0.8-1.9 ppm. This makes it potentially suitable for analyzing aromatic compounds or molecules with protons in downfield regions. Deuterated this compound (decalin-d₁₈) is commercially available for experiments requiring a "silent" solvent background.[10]
Protocol 4: NMR Spectrum Acquisition
-
Objective: To acquire an NMR spectrum of a solute using this compound as the solvent.
-
Methodology:
-
Solvent Selection: Choose non-deuterated this compound if analyte peaks are expected outside the 0.8-1.9 ppm region. Use this compound-d₁₈ for a complete proton spectrum. Ensure the solvent is peroxide-free.
-
Sample Preparation: Dissolve approximately 1-10 mg of the analyte in 0.5-0.7 mL of the chosen this compound in a clean, dry NMR tube.
-
Referencing: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample. TMS is soluble in decalin and its signal is defined as 0.00 ppm.
-
Shimming: Insert the sample into the NMR spectrometer. The instrument's magnetic field must be shimmed to achieve homogeneity, which may be more challenging than with lower-viscosity solvents.
-
Acquisition: Set the appropriate acquisition parameters (e.g., number of scans, relaxation delay). If using non-deuterated solvent, consider using solvent suppression techniques if analyte signals are close to the solvent peaks.
-
Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation, phase correction, and baseline correction.
-
Logical Relationships in NMR Solvent Choice
Caption: Decision logic for selecting between protonated and deuterated this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Standard Operating Procedures (SOP) for peroxide forming compounds | Chemistry | University of Waterloo [uwaterloo.ca]
- 5. scribd.com [scribd.com]
- 6. UV Cutoff [macro.lsu.edu]
- 7. utsc.utoronto.ca [utsc.utoronto.ca]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. ehs.washington.edu [ehs.washington.edu]
- 11. Which Solvent Is Normally Used In Ir Spectroscopy? Optimize Your Sample Prep For Clearer Results - Kintek Solution [kindle-tech.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Decahydronaphthalene as a High-Performance Solvent for Fats, Oils, and Waxes: Application Notes and Protocols
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of decahydronaphthalene (decalin) as a versatile and efficient solvent for the dissolution and extraction of lipids, including fats, oils, and waxes. These application notes and protocols are designed to deliver scientifically sound and practical guidance, grounded in established chemical principles and safety practices.
Introduction: Understanding this compound's Efficacy as a Lipid Solvent
This compound, a saturated bicyclic hydrocarbon with the chemical formula C₁₀H₁₈, is a powerful solvent for a wide range of nonpolar organic compounds.[1][2] Its efficacy in dissolving fats, oils, and waxes stems from its nonpolar nature, which aligns with the "like dissolves like" principle of solubility. The long hydrocarbon chains characteristic of lipids interact favorably with the nonpolar this compound molecules, facilitating dissolution.
This compound exists as two stereoisomers, cis-decalin and trans-decalin, which have slightly different physical properties.[2] Commercial decalin is typically a mixture of these isomers.[3] The trans isomer is thermodynamically more stable due to reduced steric strain.[1][2] For most applications involving the dissolution of fats, oils, and waxes, a mixture of isomers is suitable.
A key advantage of this compound is its high boiling point, which allows for extractions and dissolutions to be performed at elevated temperatures, thereby increasing the solubility and dissolution rate of many lipids.[3][4] This property is particularly beneficial for high-melting-point waxes and viscous oils.
Physicochemical Properties of this compound
A thorough understanding of this compound's physical and chemical properties is essential for its effective and safe use. The following table summarizes its key characteristics.
| Property | Value | References |
| Molecular Formula | C₁₀H₁₈ | [3][5] |
| Molecular Weight | 138.25 g/mol | [3] |
| Appearance | Clear, colorless liquid | [3] |
| Odor | Aromatic, resembling turpentine or methanol | [3] |
| Boiling Point (mixture of isomers) | 189-191 °C | [3] |
| cis-isomer Boiling Point | 193 °C | [3][6] |
| trans-isomer Boiling Point | 187 °C | [3][6] |
| Melting Point (mixture of isomers) | -125 °C | [3] |
| cis-isomer Melting Point | -43 °C | [3][7] |
| Density (at 25 °C) | ~0.896 g/mL | [3] |
| Flash Point | 57-58 °C | [3][5] |
| Autoignition Temperature | 250 °C | [3][5] |
| Solubility in Water | Insoluble (0.89 mg/L at 20°C) | [5][8] |
| Solubility in Organic Solvents | Soluble in many organic solvents like alcohols, ethers, and hydrocarbons. | [3][9] |
| Vapor Density | 4.76 (vs. air) | [3] |
Application Notes and Protocols
The following protocols provide detailed, step-by-step methodologies for the use of this compound in common laboratory applications involving fats, oils, and waxes.
General Protocol for the Dissolution of Waxes
This protocol is suitable for dissolving a variety of waxes, such as paraffin wax, beeswax, and carnauba wax, for applications like preparing coatings, polishes, or for analysis.
Materials:
-
This compound (reagent grade)
-
Wax sample
-
Beaker or flask
-
Hot plate with magnetic stirring capabilities
-
Magnetic stir bar
-
Thermometer or thermocouple
-
Fume hood
Protocol:
-
Preparation: Weigh the desired amount of wax and place it in a beaker or flask.
-
Solvent Addition: In a fume hood, add the calculated volume of this compound to the vessel containing the wax. The solvent-to-solute ratio will depend on the specific wax and the desired concentration. A starting point of 10:1 (v/w) is recommended.
-
Heating and Dissolution: Place the beaker or flask on a hot plate with magnetic stirring. Begin stirring and gently heat the mixture.
-
Temperature Control: Monitor the temperature of the solution. For most waxes, a temperature of 80-120 °C will be sufficient to achieve dissolution. Do not exceed the boiling point of this compound.
-
Complete Dissolution: Continue heating and stirring until the wax is completely dissolved, resulting in a clear solution.
-
Cooling and Use: Once dissolved, the solution can be cooled to the desired temperature for its intended application. Be aware that some waxes may precipitate out of the solution upon cooling.
Causality Behind Experimental Choices:
-
Heating: Waxes are solids at room temperature with varying melting points. Heating the mixture provides the necessary energy to overcome the intermolecular forces within the wax, allowing it to dissolve in the solvent.[10]
-
Stirring: Continuous agitation increases the interaction between the solvent and the wax particles, accelerating the dissolution process.
-
Fume Hood: this compound is a volatile organic compound, and its vapors can be harmful if inhaled.[11] Working in a fume hood ensures proper ventilation and minimizes exposure.
Protocol for the Extraction of Oils from Solid Matrices
This protocol outlines a method for extracting oils from solid materials such as seeds, plant matter, or polymers using this compound.
Materials:
-
This compound (reagent grade)
-
Oil-containing solid matrix (e.g., ground seeds, dried plant material)
-
Soxhlet extraction apparatus (thimble, extraction chamber, condenser, receiving flask)
-
Heating mantle
-
Boiling chips
-
Rotary evaporator for solvent recovery
-
Fume hood
Protocol:
-
Sample Preparation: The solid matrix should be dried to remove excess water and ground to a fine powder to increase the surface area for extraction.
-
Soxhlet Loading: Place a known amount of the prepared sample into a Soxhlet thimble and place the thimble in the extraction chamber.
-
Apparatus Assembly: Assemble the Soxhlet apparatus in a fume hood, ensuring all joints are properly sealed. Add this compound and a few boiling chips to the receiving flask.
-
Extraction: Heat the receiving flask using a heating mantle. The this compound will vaporize, condense, and drip onto the sample in the thimble, extracting the oil. The solvent containing the extracted oil will then siphon back into the receiving flask.
-
Extraction Duration: Allow the extraction to proceed for several hours. The exact duration will depend on the nature of the sample and the oil content.
-
Solvent Recovery: After the extraction is complete, cool the apparatus. The oil-rich this compound solution in the receiving flask can then be transferred to a rotary evaporator to remove the solvent, leaving the extracted oil. The recovered this compound can be reused.
Causality Behind Experimental Choices:
-
Soxhlet Extraction: This continuous extraction method is highly efficient as it repeatedly washes the sample with fresh, hot solvent, ensuring a high yield of the extracted oil.
-
Grinding the Sample: Increasing the surface area of the solid matrix allows for better penetration of the solvent and more efficient extraction of the oil.
-
Rotary Evaporator: The high boiling point of this compound necessitates the use of a rotary evaporator for efficient solvent removal under reduced pressure, which allows for a lower boiling temperature and prevents thermal degradation of the extracted oil.
Protocol for Cleaning and Degreasing with this compound
This compound is an effective solvent for removing heavy grease, oils, and waxes from various surfaces, such as metal parts.[12][13]
Materials:
-
This compound (technical grade)
-
Contaminated parts or surfaces
-
Immersion tank or container
-
Brushes or cloths
-
Appropriate personal protective equipment (PPE)
-
Waste container for used solvent
Protocol:
-
Preparation: Ensure the work area is well-ventilated, preferably in a fume hood or a designated area with local exhaust ventilation.
-
Application: this compound can be applied by immersing the contaminated part in a bath of the solvent or by wiping the surface with a cloth soaked in the solvent.
-
Agitation: For heavily soiled parts, gentle brushing or agitation can help to dislodge and dissolve the contaminants more quickly.
-
Rinsing: After the grease or wax has been removed, the part can be rinsed with a fresh stream of this compound or a more volatile solvent to remove any residue.
-
Drying: Allow the cleaned part to air dry in a well-ventilated area.
-
Waste Disposal: The used this compound should be collected in a designated waste container and disposed of in accordance with local regulations for hazardous waste.[14]
Causality Behind Experimental Choices:
-
Immersion/Wiping: These methods ensure direct contact between the solvent and the contaminants, allowing for effective dissolution.
-
Ventilation: Due to the flammability and potential health hazards of this compound, proper ventilation is crucial to prevent the buildup of vapors.[11][15]
Visualization of Experimental Workflows
Workflow for Wax Dissolution
Caption: Workflow for the dissolution of waxes in this compound.
Workflow for Oil Extraction using Soxhlet Apparatus
Caption: Workflow for the extraction of oils using a Soxhlet apparatus.
Safety and Handling
This compound is a flammable liquid and can cause skin and eye irritation.[5][15] It is crucial to handle this solvent with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat when handling this compound.[15][16]
-
Ventilation: Use this compound in a well-ventilated area, preferably within a certified fume hood, to avoid inhalation of vapors.[11]
-
Fire Safety: Keep away from heat, sparks, and open flames.[15] Store in a tightly closed container in a cool, dry, and well-ventilated place.[16]
-
Peroxide Formation: this compound can form explosive peroxides upon prolonged exposure to air and light.[1][17] Containers should be dated upon opening and tested for peroxides before distillation or if stored for an extended period.[16]
-
Spill and Waste Disposal: In case of a spill, absorb the liquid with an inert material (e.g., sand, vermiculite) and dispose of it as hazardous waste.[14][15] All waste this compound should be collected and disposed of according to local environmental regulations.[14]
Always consult the Safety Data Sheet (SDS) for this compound before use for complete safety and handling information.[11][18]
References
- 1. nbinno.com [nbinno.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. monumentchemical.com [monumentchemical.com]
- 6. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]
- 7. This compound [stenutz.eu]
- 8. IUPAC-NIST Solubilities Database [srdata.nist.gov]
- 9. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. norlab.com [norlab.com]
- 11. carlroth.com:443 [carlroth.com:443]
- 12. cameo.mfa.org [cameo.mfa.org]
- 13. kebo-chemicals.com [kebo-chemicals.com]
- 14. nj.gov [nj.gov]
- 15. nbinno.com [nbinno.com]
- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 17. Decalin - Wikipedia [en.wikipedia.org]
- 18. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols: Decahydronaphthalene as a Reference Standard in Gas Chromatography
Abstract
In the landscape of gas chromatography (GC), the precision and accuracy of quantitative analysis are paramount. The use of a reference standard is a cornerstone of achieving reliable data. This technical guide provides an in-depth exploration of decahydronaphthalene (decalin) as a robust reference standard for various GC applications. We will delve into the physicochemical properties that make this compound an excellent candidate, particularly in the analysis of complex hydrocarbon mixtures such as petroleum products and in the quantification of high-boiling analytes like sesquiterpanes. This document will furnish researchers, scientists, and drug development professionals with both the theoretical foundation and practical protocols for the effective implementation of this compound as a reference standard in their analytical workflows.
The Rationale for this compound as a Gas Chromatography Reference Standard
The selection of an appropriate reference standard is a critical decision in the development of a robust quantitative GC method. The ideal standard should exhibit chemical inertness, thermal stability, and a retention time that does not interfere with the analytes of interest, while being representative of the chemical class or boiling point range of the target compounds.[1] this compound, a saturated bicyclic hydrocarbon, possesses a unique combination of properties that make it a superior choice for specific applications.
This compound exists as two stereoisomers, cis-decalin and trans-decalin, which are non-interconvertible stereoisomers.[2] The trans isomer is thermodynamically more stable due to reduced steric strain.[3] This isomeric distinction, with their differing boiling points, can be advantageous for certain analyses. Commercial this compound is often a mixture of these isomers.[4]
Key Attributes of this compound:
-
Chemical Inertness: As a fully saturated hydrocarbon, this compound is chemically stable and less likely to react with analytes or the stationary phase within the GC system.
-
Thermal Stability: With a boiling point in the range of 187-195°C, this compound is well-suited for analyses requiring high inlet and oven temperatures, ensuring its integrity throughout the chromatographic run.[5]
-
Elution in a Strategic Chromatographic Region: Its retention time often falls in a region that is clear of common solvents and many volatile analytes, making it an excellent internal standard for mid-to-high boiling point compounds.
-
Similarity to Hydrocarbon Matrices: In the analysis of petroleum fractions and fuels, this compound's hydrocarbon nature closely mimics the sample matrix, leading to more accurate quantification by compensating for variations in injection volume and instrument response.[6]
-
Commercial Availability in High Purity: this compound is readily available in high purity, a prerequisite for a reliable reference standard.[4]
Physicochemical and Chromatographic Properties
A thorough understanding of the physical and chemical properties of this compound is essential for its effective use as a reference standard.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [7] |
| Molecular Weight | 138.25 g/mol | [7] |
| Boiling Point (°C) | cis-isomer: 195.774, trans-isomer: 187.273 | [5] |
| Flash Point (°C) | ~57.5 | [7] |
| Density (g/mL at 20°C) | ~0.88 | [8] |
| Solubility | Insoluble in water; soluble in organic solvents. | [7] |
| Isomeric Composition | Exists as cis and trans isomers. The trans isomer is more stable. | [2][3] |
Application Focus: Internal Standard for Bicyclic Sesquiterpanes in Crude Oil
One of the documented applications of this compound is as an internal standard in the fingerprinting analysis of bicyclic sesquiterpanes in crude oils.[6] Sesquiterpanes are important biomarkers in petroleum geochemistry. A deuterated form, d18-decahydronaphthalene, is utilized to provide a clear distinction from native hydrocarbons in the sample when using mass spectrometric detection.[6]
Experimental Workflow: An Overview
The following diagram illustrates the general workflow for the quantitative analysis of sesquiterpanes using deuterated this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Detailed Protocols
Protocol 1: Preparation of Internal Standard Stock Solution
This protocol describes the preparation of a this compound internal standard stock solution. For enhanced accuracy with mass spectrometry, a deuterated analog such as d18-decahydronaphthalene is recommended.[6]
Materials:
-
This compound (or d18-decahydronaphthalene), high purity (≥99%)
-
Dichloromethane (or other suitable solvent), GC grade
-
Class A volumetric flasks (10 mL and 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Accurately weigh approximately 100 mg of this compound into a 100 mL volumetric flask.
-
Record the exact weight.
-
Dissolve the this compound in a small amount of dichloromethane and then dilute to the mark with the same solvent. This is your stock solution (e.g., ~1000 µg/mL).
-
From the stock solution, prepare a working standard solution at the desired concentration (e.g., 50 µg/mL) by diluting with dichloromethane in a separate volumetric flask.
Protocol 2: Sample Preparation and Analysis for Hydrocarbons in a this compound Matrix
This protocol is adapted from a method for analyzing dibenzothiophene in a this compound solution, which can be modified for other analytes where this compound serves as the matrix or a component of the sample.[5] Here, we will use n-tetradecane as the internal standard as an illustrative example.
Materials:
-
Sample containing analytes of interest dissolved in this compound
-
n-Tetradecane (internal standard)
-
GC vials with septa
-
Microsyringes
Procedure:
-
Prepare a simulated oil sample by dissolving the target analytes in this compound at known concentrations.
-
To a known volume of the sample, add a precise amount of the n-tetradecane internal standard solution.
-
Vortex the mixture to ensure homogeneity.
-
Transfer an aliquot of the final solution to a GC vial for analysis.
-
Inject the sample into the gas chromatograph.
Recommended GC-MS Operating Conditions
The following conditions are a starting point and should be optimized for the specific application. These are based on a method for analyzing compounds within a this compound matrix.[5]
| Parameter | Condition |
| Gas Chromatograph | Agilent 7820A or equivalent |
| Column | Capillary column (e.g., 30 m x 0.32 mm ID, 0.25 µm film thickness) |
| Injector Temperature | 300°C |
| Oven Program | Initial: 110°C, hold for 1 min; Ramp: 10°C/min to 250°C |
| Carrier Gas | Helium |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
| Detector Temperature | 300°C (for FID) |
| Injection Volume | 1 µL |
This compound in Simulated Distillation (SimDis)
While not typically used as a single reference standard in standardized simulated distillation (SimDis) methods like ASTM D2887, the boiling point of this compound can serve as a useful marker.[9] SimDis methods rely on a calibration mixture of n-alkanes to establish a correlation between retention time and boiling point. The known boiling points of the cis and trans isomers of this compound can be used to verify the accuracy of the calibration curve in that specific region of the chromatogram.
Caption: Role of this compound in SimDis Verification.
Trustworthiness and Self-Validation
To ensure the integrity of the analytical results when using this compound as a reference standard, the following self-validating steps should be incorporated into the methodology:
-
Purity Confirmation: The purity of the this compound standard should be verified, for instance, by GC-MS, before use.
-
Isomer Identification: If using a mixture of isomers, their respective peaks should be identified based on their known elution order (trans typically elutes before cis on standard non-polar columns).
-
Calibration Curve Linearity: When used as an internal standard for multi-point calibration, the response factor across the concentration range should be consistent.
-
Spike and Recovery Studies: For method validation, spiking a blank matrix with a known amount of the analyte and the this compound standard can determine the accuracy and recovery of the method.
Conclusion
This compound is a versatile and reliable reference standard for specific gas chromatography applications. Its chemical and thermal stability, coupled with its elution characteristics, make it particularly suitable for the analysis of high-boiling hydrocarbons and complex matrices like crude oil. By following the detailed protocols and validation steps outlined in this guide, researchers and scientists can confidently employ this compound to enhance the accuracy and precision of their quantitative GC analyses.
References
- 1. cetjournal.it [cetjournal.it]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. rsc.org [rsc.org]
- 5. Oil Fingerprint Analysis of Bicyclic Sesquiterpanes by Internal Standard Method and Oil Identification [fxcsxb.com]
- 6. researchgate.net [researchgate.net]
- 7. ASTM D2887 | Boiling Point Distributions in Petroleum Fractions [scioninstruments.com]
- 8. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 9. separationsystems.com [separationsystems.com]
Application Note: Intramolecular Diels-Alder Reactions in Decalin for Complex Molecule Synthesis
Introduction: Harnessing the Power of Intramolecular Cycloadditions in a High-Boiling Solvent
The Intramolecular Diels-Alder (IMDA) reaction is a cornerstone of modern organic synthesis, enabling the efficient construction of complex polycyclic frameworks in a single, often highly stereocontrolled, step.[1][2][3][4][5] This powerful transformation involves the [4+2] cycloaddition of a tethered diene and dienophile, leading to the formation of fused or bridged ring systems that are prevalent in a vast array of natural products and pharmaceutically active compounds.[1][2][3][6][7] The choice of solvent is a critical parameter that can significantly influence the reaction rate, selectivity, and overall yield. Decalin (decahydronaphthalene), a high-boiling, non-polar, and chemically inert hydrocarbon solvent, presents a compelling medium for conducting thermal IMDA reactions, particularly for substrates requiring elevated temperatures to overcome activation barriers.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of decalin as a solvent for IMDA reactions. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer expert insights into the practical execution of these powerful cyclizations.
The Strategic Advantage of Decalin in Thermal IMDA Reactions
Decalin exists as two stereoisomers, cis- and trans-decalin, both of which are stable, non-polar liquids with high boiling points (cis: ~196 °C, trans: ~187 °C).[9] This high boiling point is the primary advantage for thermal IMDA reactions that are often sluggish at lower temperatures.[6] The inert nature of decalin ensures that it does not participate in side reactions, even under prolonged heating.[8] Its non-polar character can also influence the conformational preferences of the triene substrate, potentially impacting the stereochemical outcome of the cycloaddition.[10]
Key Properties of Decalin as a Solvent:
| Property | cis-Decalin | trans-Decalin | Significance in IMDA Reactions |
| Boiling Point | ~196 °C | ~187 °C | Enables reactions to be conducted at high temperatures, facilitating cyclization of less reactive substrates. |
| Polarity | Non-polar | Non-polar | Minimizes competing polar side reactions and can influence substrate conformation. |
| Chemical Inertness | High | High | Prevents solvent-related byproducts, ensuring a cleaner reaction profile. |
| Solubility | Good for non-polar organic molecules | Good for non-polar organic molecules | Facilitates dissolution of hydrophobic triene precursors. |
Reaction Mechanism and Stereochemical Considerations
The IMDA reaction proceeds through a concerted, pericyclic transition state, leading to the simultaneous formation of two new sigma bonds and a cyclohexene ring.[7][11] The stereochemical outcome of the reaction is highly dependent on the geometry of the transition state, which is influenced by the length and flexibility of the tether connecting the diene and dienophile, as well as steric and electronic factors within the substrate.[12][13][14]
Figure 1: General workflow of a thermal Intramolecular Diels-Alder reaction in decalin solvent.
The use of decalin as a high-temperature medium can sometimes lead to a distribution of stereoisomers if the reaction is reversible, favoring the thermodynamically more stable product. However, for many synthetically useful IMDA reactions, the cycloaddition is effectively irreversible under the reaction conditions, and the product distribution is kinetically controlled.
Experimental Protocols
General Protocol for a Thermal Intramolecular Diels-Alder Reaction in Decalin
This protocol provides a general framework for conducting a thermal IMDA reaction in decalin. The specific reaction temperature and time will need to be optimized for each substrate.
Materials:
-
Triene precursor
-
Decalin (anhydrous, mixture of isomers or a single isomer)
-
Round-bottom flask
-
Reflux condenser
-
Inert gas (Argon or Nitrogen) supply
-
Heating mantle or oil bath
-
Magnetic stirrer and stir bar
-
Thin Layer Chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware for work-up
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup:
-
To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the triene precursor (1.0 eq).
-
Add anhydrous decalin to achieve a desired concentration (typically 0.01-0.1 M to favor the intramolecular reaction over intermolecular dimerization).
-
Flush the apparatus with an inert gas (argon or nitrogen) for 10-15 minutes to remove oxygen, which can cause degradation of starting materials and products at high temperatures.
-
-
Reaction Execution:
-
Heat the reaction mixture to reflux (or a specific target temperature below reflux) with vigorous stirring.
-
Monitor the progress of the reaction by TLC. Periodically take aliquots from the reaction mixture, dilute with a suitable solvent (e.g., ethyl acetate), and spot on a TLC plate.
-
Continue heating until the starting material is consumed or no further product formation is observed.
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Concentrate the reaction mixture under reduced pressure to remove the decalin. Note that decalin is a high-boiling solvent, so a good vacuum pump is required. For small-scale reactions, direct purification by column chromatography may be possible without prior removal of the solvent.
-
The crude product can be purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate).
-
Self-Validating System:
-
TLC Monitoring: The disappearance of the starting material spot and the appearance of a new, typically less polar, product spot provides a clear indication of reaction progress.
-
Spectroscopic Analysis: The structure of the purified product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the bicyclic decalin system will result in characteristic changes in the NMR spectra, including the appearance of new aliphatic protons and the disappearance of olefinic signals from the diene and dienophile.
Figure 2: Step-by-step experimental workflow for a typical IMDA reaction in decalin.
Lewis Acid Catalyzed IMDA Reactions
For substrates that are unreactive under thermal conditions or to enhance stereoselectivity, Lewis acids can be employed as catalysts. The Lewis acid coordinates to the dienophile, lowering its LUMO energy and accelerating the cycloaddition.
Modifications to the General Protocol:
-
Solvent: While decalin can be used, Lewis acid-catalyzed reactions are often performed in less coordinating, lower-boiling solvents like dichloromethane or toluene at sub-ambient to room temperature.
-
Procedure: The Lewis acid (e.g., Et₂AlCl, Me₂AlCl, BF₃·OEt₂) is added to a solution of the triene precursor at a low temperature (e.g., -78 °C or 0 °C). The reaction is then allowed to warm to the desired temperature and stirred until completion.
-
Work-up: The reaction is quenched by the addition of a protic source, such as water, saturated aqueous sodium bicarbonate, or Rochelle's salt solution, before extraction and purification.
Applications in Drug Development and Natural Product Synthesis
The IMDA reaction is a powerful tool for the synthesis of complex molecular architectures found in a wide range of biologically active natural products.[1][2][3] The ability to rapidly construct the core decalin ring system with high stereocontrol makes this strategy highly attractive in the early stages of a drug discovery program.[10] For instance, the decalin motif is a key structural feature in many terpenoids and steroids with significant therapeutic potential.[7]
Troubleshooting and Expert Insights
-
Low Conversion: If the reaction is sluggish, ensure the decalin is anhydrous and the system is free of oxygen. The reaction temperature can be increased if the substrate is stable. For particularly unreactive substrates, consider the use of a Lewis acid catalyst.
-
Polymerization: If intermolecular polymerization is observed, the reaction should be run at a higher dilution.
-
Poor Stereoselectivity: The stereochemical outcome can be influenced by the solvent, temperature, and the presence of catalysts.[10] Screening different reaction conditions is often necessary to optimize the desired stereoisomer. For thermally controlled reactions, higher temperatures may favor the thermodynamic product.
-
Difficult Solvent Removal: Due to its high boiling point, removing decalin can be challenging. For small-scale reactions, it may be more practical to load the reaction mixture directly onto a silica gel column for purification.
Conclusion
The intramolecular Diels-Alder reaction in decalin is a robust and reliable method for the synthesis of complex decalin-containing molecules. The high boiling point and inert nature of decalin make it an excellent solvent for thermally promoted cycloadditions, particularly for substrates that require significant thermal energy to react. By understanding the underlying principles and following the detailed protocols outlined in this application note, researchers can effectively leverage this powerful transformation in their synthetic endeavors, accelerating the discovery and development of new medicines and materials.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Elucidation of the stereocontrol mechanisms of the chemical and biosynthetic intramolecular Diels–Alder cycloaddition for the formation of bioactive decalins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. escholarship.org [escholarship.org]
- 5. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. may.chem.uh.edu [may.chem.uh.edu]
- 7. Low- vs. High-Boiling Solvents: Best Evaporation Methods [biochromato.com]
- 8. Recent advances in the chemo-biological characterization of decalin natural products and unraveling of the workings of Diels–Alderases - PMC [pmc.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. macmillan.princeton.edu [macmillan.princeton.edu]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Prevention of Peroxide Formation in Decahydronaphthalene
Welcome to the Technical Support Center for the safe handling and use of decahydronaphthalene (decalin). This resource is designed for researchers, scientists, and drug development professionals who utilize this compound in their work. The formation of peroxides in solvents like this compound is a critical safety concern that can lead to violent explosions.[1][2] This guide provides in-depth technical information, troubleshooting advice, and clear protocols to help you mitigate these risks effectively.
Frequently Asked Questions (FAQs)
Here we address the most common questions regarding peroxide formation in this compound.
Q1: What is this compound and why is it prone to peroxide formation?
This compound, also known as decalin, is a bicyclic organic compound. Its molecular structure contains tertiary carbon-hydrogen bonds which are susceptible to autoxidation.[3] Autoxidation is a slow, flameless reaction with atmospheric oxygen that produces hydroperoxides and other peroxide derivatives.[4][5][6][7] This process is a free-radical chain reaction that, once initiated, can accelerate over time.[5][7]
Q2: What are the primary dangers associated with peroxides in this compound?
Organic peroxides are shock-sensitive, and their accumulation in this compound presents a significant explosion hazard.[1][8] These peroxides can detonate violently when subjected to heat, friction, or mechanical shock.[2][9] This is a particular risk when opening a container where peroxide crystals may have formed on the cap threads, or during processes like distillation or evaporation which concentrate the peroxides.[1][10][11]
Q3: How can I tell if peroxides have formed in my this compound?
Visual inspection can sometimes reveal the presence of peroxides. Signs to look for include the formation of crystalline solids within the liquid or around the cap, or a cloudy or hazy appearance.[12] However, the absence of these signs does not guarantee that peroxides are not present. Therefore, routine chemical testing is essential.[13]
Q4: What factors accelerate peroxide formation?
Several factors can speed up the rate of peroxide formation:
-
Exposure to Air (Oxygen): Oxygen is a key reactant in the autoxidation process.[4][14]
-
Exposure to Light: UV light, including sunlight, can initiate and promote the free-radical chain reaction.[4][8][14][15]
-
Heat: Elevated temperatures increase the rate of autoxidation.[4][8][14]
-
Presence of Contaminants: Certain metal contaminants can catalyze peroxide formation.[1]
Q5: What are inhibitors and how do they work?
Inhibitors, also known as stabilizers, are chemical compounds added to solvents like this compound to slow down the rate of peroxide formation.[15] A common inhibitor is Butylated Hydroxytoluene (BHT).[1][8] These molecules act as free-radical scavengers, interrupting the chain reaction of autoxidation.[15] It is crucial to understand that inhibitors are consumed over time and do not offer indefinite protection.[1][8][15]
Troubleshooting Guide
This section provides solutions to specific issues you may encounter during your experiments.
| Problem | Probable Cause(s) | Recommended Solution(s) |
| Positive peroxide test on a newly opened bottle of this compound. | The solvent may have been stored for an extended period before purchase, or the manufacturer's seal was compromised, allowing for slow air ingress. | Do not use the solvent. Contact the supplier for a replacement. If a replacement is not possible, proceed with the peroxide removal protocol before use. |
| Rapid peroxide formation in a previously tested, peroxide-free batch. | The inhibitor (e.g., BHT) has been depleted. This can be accelerated by improper storage (exposure to light/heat) or if the solvent was purified (e.g., by distillation), which removes the inhibitor.[1][8] | Add a fresh inhibitor to the solvent. Store the container properly under an inert atmosphere (e.g., nitrogen) and away from light and heat sources.[4][16][17] Retest for peroxides before each use. |
| Visible crystals or precipitate in the this compound container. | This indicates a high and dangerous concentration of peroxides.[12] The material should be considered extremely hazardous.[17] | DO NOT ATTEMPT TO OPEN OR MOVE THE CONTAINER. The friction from opening the cap could cause an explosion.[1][11] Immediately contact your institution's Environmental Health & Safety (EHS) department for guidance on safe disposal.[13] |
| Uncertainty about the age or storage history of a this compound container. | The date of receipt and opening were not recorded. | Treat the solvent as potentially containing high levels of peroxides. If it is safe to do so (no visible crystals), test a small, carefully extracted sample for peroxides. If the test is positive, follow the peroxide removal protocol. It is best practice to label all peroxide-forming chemicals with the date received and the date opened.[3][9] |
Visualizing the Autoxidation Process
The following diagram illustrates the free-radical chain reaction that leads to peroxide formation in this compound.
Caption: Autoxidation free-radical chain reaction.
Experimental Protocols
Protocol 1: Peroxide Detection in this compound
It is recommended to test for peroxides in this compound before each use, especially if the container has been open for an extended period or if it is being used in a process that will concentrate it (e.g., distillation).[10] A peroxide concentration of 100 ppm or less is generally considered the "safe" range, though this can vary by institution.[3]
Method A: Commercial Peroxide Test Strips
This is a quick and convenient method for qualitative or semi-quantitative peroxide detection.
-
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[18]
-
Carefully open the this compound container, avoiding any friction on the cap threads.
-
Dip the test strip into the solvent for the time specified by the manufacturer (typically 1 second).[20]
-
Remove the strip and shake off any excess liquid.[20]
-
After the recommended waiting time, compare the color of the test pad to the color chart provided with the strips.[20] For many strips, any shade of blue indicates the presence of peroxides.[20]
-
Record the test date and result on the container's label.[21]
Method B: Potassium Iodide (KI) Test
This method provides a more sensitive qualitative indication of peroxide presence.
-
Ensure all work is conducted in a fume hood with appropriate PPE.[13]
-
Prepare a fresh test solution by dissolving 100 mg of potassium iodide in 1 mL of glacial acetic acid.[13]
-
In a clean, dry test tube, add 1 mL of the this compound to be tested.
-
Add the potassium iodide/acetic acid solution to the this compound.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.
Protocol 2: Safe Removal of Peroxides from this compound
If peroxides are detected, they must be removed before the solvent can be safely used, especially for applications involving heat or concentration.
Method: Treatment with Activated Alumina
This is a widely used and effective method for removing hydroperoxides.[3][22]
-
Work in a fume hood and wear all necessary PPE.
-
Prepare a chromatography column with a stopcock.
-
Fill the column with basic activated alumina. A column of 2 x 33 cm containing about 80g of alumina is generally sufficient for 100-400 mL of solvent.[22]
-
Carefully pass the this compound through the alumina column.
-
Collect the purified solvent in a clean, dry flask.
-
Crucially, test the eluted solvent for the presence of peroxides using one of the methods described in Protocol 1 to ensure the removal was successful.[3][22]
-
Add a fresh inhibitor (e.g., BHT, ~200 ppm) to the purified solvent to prevent rapid re-formation of peroxides.
-
Disposal of Alumina: The alumina used for peroxide removal is now contaminated. For safety, it is best to slurry the wet alumina with a dilute, acidic solution of ferrous sulfate before disposing of it as hazardous waste.[3][22]
Workflow for Safe Handling and Use of this compound
Caption: Recommended workflow for this compound.
References
- 1. louisville.edu [louisville.edu]
- 2. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 3. uwyo.edu [uwyo.edu]
- 4. Peroxide Formation | Department of Chemistry and Biochemistry [chemistry.osu.edu]
- 5. Autoxidation - Wikipedia [en.wikipedia.org]
- 6. accessscience.com [accessscience.com]
- 7. Kinetics of Autoxidation · HMLab [muchalski.net]
- 8. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 11. triumvirate.com [triumvirate.com]
- 12. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 13. ehs.washington.edu [ehs.washington.edu]
- 14. ehs.mit.edu [ehs.mit.edu]
- 15. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 16. monumentchemical.com [monumentchemical.com]
- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 18. cdhfinechemical.com [cdhfinechemical.com]
- 19. cdnisotopes.com [cdnisotopes.com]
- 20. ehs.yale.edu [ehs.yale.edu]
- 21. uab.edu [uab.edu]
- 22. my.alfred.edu [my.alfred.edu]
Decahydronaphthalene (Decalin) Technical Support Center: A Guide for Researchers
This guide serves as a critical resource for laboratory personnel engaged in research and development, providing in-depth technical support for the safe handling and storage of Decahydronaphthalene (also known as Decalin). Our objective is to move beyond mere procedural lists, offering a self-validating system of protocols grounded in chemical principles to ensure both experimental integrity and personal safety.
Section 1: Frequently Asked Questions (FAQs) - Core Knowledge
This section addresses the fundamental questions regarding the properties and immediate hazards of this compound.
Q1: What is this compound, and what are its critical physical and chemical properties?
Answer: this compound (CAS No. 91-17-8) is a saturated bicyclic hydrocarbon solvent widely used for resins, fats, and waxes.[1][2] It exists as a clear, colorless liquid with a characteristic aromatic or camphor-like odor.[3][4] Understanding its physical properties is the first step in safe handling, as they dictate its behavior in a laboratory setting. For instance, its vapor is heavier than air, meaning it can accumulate in low-lying areas, and it is less dense than water, causing it to float.[3][4][5]
Expert Insight: The compound exists as two stereoisomers, cis-decalin and trans-decalin.[2] While their properties are similar, the trans isomer is more thermodynamically stable.[2] Commercially available this compound is typically a mixture of these isomers.[6] The specific isomer ratio can influence physical properties like melting point.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [7] |
| Molecular Weight | 138.25 g/mol | [3][4] |
| Appearance | Clear, colorless liquid | [3][8] |
| Odor | Aromatic, camphor-like | [3][9] |
| Boiling Point | ~187-191 °C (368-376 °F) | [1][9] |
| Melting Point | ~ -43 to -44 °F (-40 °C) | [4][5] |
| Flash Point | ~57-58 °C (134-136.4 °F) | [8][10][11] |
| Autoignition Temp. | ~250 °C (482 °F) | [5][11] |
| Explosive Limits | 0.7% - 4.9% by volume in air | [1][11] |
| Specific Gravity | ~0.88 - 0.89 g/mL at 20-25 °C | [1][5][9] |
| Vapor Density | Heavier than air | [3][12] |
| Water Solubility | Insoluble/Poor | [2][3][4] |
Q2: What are the primary hazards I should be aware of when working with this compound?
Answer: this compound presents three primary categories of hazards: health, flammability, and chemical reactivity.
-
Health Hazards: It is toxic if inhaled and can cause severe skin burns and serious eye damage.[7][13] Inhalation of high concentrations may lead to central nervous system effects like headache, dizziness, and nausea.[8] Aspiration into the lungs, which can occur if swallowed, may be fatal.[7][8]
-
Flammability Hazards: It is a combustible liquid with a flash point of approximately 58°C.[1][11][12] Its vapors can form explosive mixtures with air and may travel a considerable distance to an ignition source and flash back.[5][12]
-
Chemical Reactivity Hazards: The most significant reactivity hazard is its potential to form explosive peroxides when exposed to air, light, or heat over time.[5][8][12] It is also incompatible with strong oxidizing agents such as nitrates, perchlorates, and peroxides.[8][12]
Q3: What specific Personal Protective Equipment (PPE) is mandatory for handling this compound?
Answer: A multi-layered PPE approach is essential to prevent exposure. The selection of PPE is not merely a checklist; it's a system designed to protect against specific, known hazards.
Causality: The requirement for solvent-resistant gloves stems from this compound's ability to de-fat the skin, leading to irritation, dermatitis, and increased absorption.[5][8] Eye protection is critical due to its classification as a substance that can cause severe eye damage.[7] Respiratory protection becomes necessary when engineering controls cannot maintain airborne concentrations below exposure limits.
Table 2: Recommended Personal Protective Equipment (PPE) for this compound
| Protection Type | Specification | Rationale and Source(s) |
| Hand Protection | Solvent-resistant gloves (e.g., Nitrile, Neoprene). Tested according to EN 374. | Prevents skin contact, irritation, and dermatitis.[7][10][12] |
| Eye/Face Protection | Safety goggles with side shields. A face shield should be worn for splash hazards. | Protects against severe eye irritation and potential burns.[7][10] |
| Skin/Body Protection | Protective clothing (lab coat), closed-toe shoes. Consider chemically resistant aprons for larger quantities. | Minimizes the risk of skin exposure from spills or splashes.[10][12] |
| Respiratory Protection | Required when vapors are generated. Use a respirator with organic vapor cartridges. | Protects against inhalation toxicity and respiratory tract irritation.[9][10][12] |
Q4: What are the definitive storage requirements to maintain the stability and safety of this compound?
Answer: Proper storage is the most critical control measure for preventing incidents, particularly those related to peroxide formation and fire.
-
Location: Store in a cool, dry, well-ventilated area designated for flammable liquids.[8][10]
-
Ignition Sources: All sources of ignition, including smoking, open flames, and spark-producing equipment, are strictly prohibited in the storage area.[10][12]
-
Container: Keep the container tightly closed to prevent the escape of vapors and the entry of air.[7][8]
-
Inert Atmosphere: For long-term storage, the material should be kept under an inert nitrogen blanket to prevent contact with oxygen, which is necessary for peroxide formation.[1][8]
-
Incompatibilities: Segregate from strong oxidizing agents.[8][10][12]
Section 2: Troubleshooting Guides - Addressing Specific Issues
This section provides actionable protocols for specific challenges you may encounter during your experiments.
Q5: I have an old container of this compound. How do I address the risk of explosive peroxide formation?
Answer: Any container of a peroxidizable solvent like this compound that has been opened and stored for an extended period (e.g., >12 months) or is of unknown age should be treated with extreme caution.[8][9] Do not move or open a container if you observe crystal formation, as these could be shock-sensitive peroxide crystals.[8]
Expert Insight: Peroxide formation is an autoxidation process accelerated by oxygen, light, and heat. The peroxide concentration can increase to dangerous levels, especially if the solvent is evaporated or distilled.[8] Therefore, peroxide testing before any heating or concentration step is mandatory.
-
Safety First: Don appropriate PPE, including a face shield and heavy-duty gloves. Work behind a safety shield.
-
Sample Collection: If the container can be opened safely, take a small aliquot (1-2 mL) of the solvent.
-
Testing: Use commercially available peroxide test strips. Dip the strip into the solvent for the time specified by the manufacturer.
-
Interpretation: Compare the color of the strip to the chart provided.
-
< 30 ppm: Safe for general use.
-
30-100 ppm: Potentially hazardous. The solvent should be decontaminated or disposed of promptly. Do not distill or concentrate.
-
> 100 ppm or Presence of Crystals: Extremely Dangerous. Do not handle the container. Contact your institution's Environmental Health & Safety (EHS) office immediately for specialized disposal.
-
Caption: Workflow for Managing Potentially Peroxide-Forming Solvents.
Q6: What is the correct procedure for cleaning up a minor laboratory spill (<1 Liter) of this compound?
Answer: A prompt and correct response to a minor spill can prevent a more serious incident. The key is to control, contain, and clean up the spill safely. This procedure is only for minor spills where personnel are trained and have the necessary supplies.[14] For large spills, evacuate the area and call emergency services.[12]
-
Alert & Isolate: Immediately alert personnel in the area.[15] Isolate the spill area to prevent spreading.[15]
-
Ventilate: Ensure the area is well-ventilated. If working in a fume hood, keep it running.
-
Eliminate Ignition Sources: Remove all potential ignition sources (hot plates, motors, etc.) from the immediate vicinity.[5][12]
-
Don PPE: Wear the appropriate PPE as outlined in Table 2, including respiratory protection if necessary.[15]
-
Containment: Use a non-combustible, inert absorbent material like sand, dry lime, vermiculite, or diatomaceous earth.[5][10][12] Create a dike by placing the absorbent around the spill's perimeter first, then work inwards.[14][15]
-
Absorption: Cover the spill completely with the absorbent material and allow it to be fully absorbed.[8][15]
-
Collection: Using non-sparking tools, carefully scoop the contaminated absorbent material into a suitable, labeled container for hazardous waste.[5][8]
-
Decontamination: Wipe the spill area with soap and water. If the material is highly toxic, the cleaning materials and rinse water should also be collected as hazardous waste.[15]
-
Disposal: Seal and label the waste container. Dispose of it according to your institution's hazardous waste procedures.[12]
-
Restock: Replenish the spill kit supplies used.[15]
Caption: Laboratory Spill Response Workflow for this compound.
Q7: My this compound has a yellow tint. Is it still usable?
Answer: A colorless to yellow appearance is sometimes noted for this compound.[12] However, discoloration can also be an indicator of impurity or degradation, which could include the formation of peroxides or other byproducts. If the solvent's purity is critical for your application, or if the discoloration is significant and unexpected, it is best to err on the side of caution. You should test the material for peroxides (as per the protocol in Q5) before use. If in doubt, dispose of it as hazardous waste.
Q8: Which common laboratory materials are incompatible with this compound?
Answer: Beyond strong oxidizing agents, you should consider material compatibility for storage containers and experimental apparatus. While general industry practice includes storage in carbon steel vessels, laboratory use often involves plastics and elastomers.[1] Polypropylene, for example, has poor compatibility and should not be used for long-term storage as it can be attacked by the solvent.[16] Always consult a chemical compatibility chart for specific materials (e.g., tubing, seals, container liners) before use.
Section 3: Emergency Protocols
Q9: What are the correct first aid measures for different types of exposure to this compound?
Answer: Immediate and appropriate first aid is crucial. Ensure emergency shower and eyewash stations are accessible.[12]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][12]
-
Skin Contact: Quickly remove all contaminated clothing. Immediately wash the contaminated skin with plenty of soap and water.[12] Seek medical attention if irritation persists.[3]
-
Inhalation: Remove the individual from the exposure area to fresh air immediately.[8] If breathing is difficult or has stopped, administer artificial respiration and provide oxygen if available. Seek immediate medical attention.[7][8]
-
Ingestion: Do NOT induce vomiting due to the severe aspiration hazard.[17] If the person is conscious, rinse their mouth with water. Call a poison control center or physician immediately.[7][17]
Q10: In the event of a fire, how should it be extinguished?
Answer: this compound is a combustible liquid.[12] In case of a fire, use dry chemical, carbon dioxide (CO₂), water spray, or alcohol-resistant foam extinguishers.[3][5][12] Do not use a solid stream of water as it may be inefficient and could spread the flammable liquid.[3][5] Use water spray to keep fire-exposed containers cool to prevent them from rupturing or exploding.[12] Personnel must be trained in firefighting techniques to handle such fires.[12]
Section 4: Disposal Guidelines
Q11: How must I dispose of waste this compound and materials contaminated with it?
Answer: this compound and any materials used to clean up its spills (absorbents, PPE) must be treated as hazardous waste.[7][12]
-
Collection: Collect waste solvent and contaminated materials in a designated, properly sealed, and clearly labeled hazardous waste container.
-
Segregation: Do not mix this waste with other waste streams unless permitted by your institution's EHS guidelines. Relatively unreactive organic reagents should be collected separately from halogenated solvents.[13]
-
Disposal: Arrange for pickup and disposal through your institution's certified hazardous waste management program. Do not pour this compound down the drain, as it is very toxic to aquatic life and can damage plumbing systems.[7][11]
References
- 1. monumentchemical.com [monumentchemical.com]
- 2. nbinno.com [nbinno.com]
- 3. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 91-17-8 [chemicalbook.com]
- 5. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. ec.europa.eu [ec.europa.eu]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. nbinno.com [nbinno.com]
- 11. fishersci.com [fishersci.com]
- 12. nj.gov [nj.gov]
- 13. merckmillipore.com [merckmillipore.com]
- 14. jk-sci.com [jk-sci.com]
- 15. 5.4.1.1 Incidental Spill Cleanup Procedures | Environment, Health and Safety [ehs.cornell.edu]
- 16. celltreat.com [celltreat.com]
- 17. spectrumchemical.com [spectrumchemical.com]
Technical Support Center: Purification of Commercial-Grade Decalin
Welcome to the Technical Support Center for the purification of commercial-grade decalin (decahydronaphthalene). This guide is designed for researchers, scientists, and drug development professionals who require high-purity decalin for their experiments. Here, you will find comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in commercial-grade decalin?
Commercial-grade decalin is typically produced by the catalytic hydrogenation of naphthalene.[1][2] Consequently, the primary impurities are often residual starting materials and byproducts of the hydrogenation process. The most common impurities include:
-
Tetralin (1,2,3,4-tetrahydronaphthalene): This is the major impurity, resulting from incomplete hydrogenation of naphthalene.[1]
-
Naphthalene: Unreacted starting material can be present in trace amounts.[3]
-
Isomers of Decalin: Commercial decalin is a mixture of cis- and trans-isomers. The ratio can vary, but it often contains up to 60% of the cis-isomer.[1][3] While not impurities in the traditional sense, their different physical properties can affect reactions.
-
Peroxides: Decalin is known to form explosive hydroperoxides upon storage in the presence of air.[2][4][5][6] This is a significant safety concern.
-
Water: Moisture can be introduced during production or storage.
-
Olefins: Side reactions during hydrogenation can lead to the formation of unsaturated hydrocarbons (olefins).[7]
Q2: Why is the purification of commercial-grade decalin critical for my research?
The presence of the impurities listed above can have significant consequences for a variety of applications:
-
Catalytic Reactions: Impurities like olefins and peroxides can poison catalysts, leading to reduced reaction efficiency and reproducibility.
-
Polymerization Reactions: Trace impurities can act as inhibitors or initiators, affecting the molecular weight and properties of the resulting polymer.
-
Spectroscopic Analysis: Impurities can interfere with spectroscopic measurements (e.g., NMR, IR), leading to inaccurate characterization of products.[3]
-
Pharmaceutical Development: In drug synthesis, impurities can lead to the formation of unwanted side products and complicate the purification of the final active pharmaceutical ingredient (API).
-
Safety: The presence of peroxides poses a severe explosion hazard, especially upon heating or concentration.[6][8]
Q3: How can I test for the presence of peroxides in my decalin?
A simple qualitative test for peroxides involves the use of potassium iodide.
Protocol: Iodide Test for Peroxides [6][8]
-
Add 0.5-1.0 mL of the decalin to be tested to an equal volume of glacial acetic acid.
-
Add approximately 0.1 g of sodium iodide or potassium iodide crystals and shake.
-
A yellow color indicates the formation of iodine due to the oxidation of iodide by peroxides. A brown color suggests a high concentration of peroxides.[8]
Note: It is crucial to perform this test before any distillation or heating of decalin. A peroxide concentration above 100 ppm is generally considered hazardous.[4]
Q4: What are the primary methods for purifying commercial-grade decalin?
The choice of purification method depends on the specific impurities you need to remove. The most common techniques are:
-
Chemical Treatment: For removing peroxides, water, and olefins.
-
Fractional Distillation: For separating isomers and removing impurities with different boiling points.[9][10]
-
Chromatography: For achieving very high purity by separating components based on their affinity for a stationary phase.[11]
Troubleshooting and Detailed Protocols
This section provides detailed protocols and troubleshooting advice for the most common purification challenges.
Issue 1: Removing Peroxides
Symptom: Positive test for peroxides.
Goal: To safely and effectively eliminate peroxides to prevent potential explosions and interference with reactions.
Workflow for Peroxide Removal
Caption: Workflow for the detection and removal of peroxides from decalin.
Protocol 1: Alumina Column Chromatography
This method is effective for removing hydroperoxides.[4]
Materials:
-
Basic activated alumina (80-mesh)
-
Chromatography column
-
Decalin suspected of containing peroxides
-
Potassium iodide for testing
Procedure:
-
Prepare a column packed with basic activated alumina. A column of 2 x 33 cm filled with 80 g of alumina is generally sufficient for 100-400 mL of solvent.[4]
-
Pass the decalin through the alumina column.
-
Collect the eluent.
-
Test the collected decalin for the presence of peroxides using the iodide test.
-
Safety Note: Although alumina decomposes most peroxides, it is best practice to slurry the used alumina with a dilute acidic solution of ferrous sulfate before disposal.[4]
Troubleshooting:
-
Peroxides still present after one pass: The column may be overloaded. Try a slower flow rate or a larger column.
-
Low recovery of decalin: The alumina may have too fine a mesh size, or the column may be packed too tightly.
Protocol 2: Ferrous Sulfate Wash
This method uses a reducing agent to destroy peroxides.[4][12]
Materials:
-
Ferrous sulfate heptahydrate (FeSO₄·7H₂O)
-
Concentrated sulfuric acid
-
Water
-
Separatory funnel
-
Decalin containing peroxides
Procedure:
-
Prepare a ferrous sulfate solution by dissolving 60 g of FeSO₄·7H₂O in a mixture of 6 mL of concentrated sulfuric acid and 110 mL of water.[4]
-
In a separatory funnel, vigorously stir 1 L of the decalin with the prepared ferrous sulfate solution.
-
Continue stirring until a negative test for peroxides is obtained. This usually takes only a few minutes.[4]
-
Separate the aqueous layer.
-
Wash the decalin with water to remove any residual acid and iron salts.
-
Dry the decalin over an appropriate drying agent (e.g., anhydrous magnesium sulfate).
Troubleshooting:
-
Emulsion formation: If an emulsion forms during washing, allow the mixture to stand for a longer period or add a small amount of brine to break the emulsion.
-
Incomplete peroxide removal: Ensure the ferrous sulfate solution is freshly prepared, as ferrous iron can oxidize to ferric iron over time, reducing its effectiveness.
Issue 2: Separation of cis- and trans-Isomers and Removal of Tetralin
Symptom: GC analysis shows the presence of tetralin and an undesired isomer ratio.
Goal: To separate the cis- and trans-isomers of decalin and remove the tetralin impurity.
Method: Fractional Distillation
Fractional distillation is the most common method for separating liquids with close boiling points.[9][13][14] The boiling points of the relevant components are provided in the table below.
| Compound | Boiling Point (°C) |
| trans-Decalin | 187 |
| cis-Decalin | 196 |
| Tetralin | 207 |
Procedure:
-
Set up a fractional distillation apparatus with a high-efficiency fractionating column (e.g., a Vigreux or packed column). The number of theoretical plates required will depend on the desired purity.[15]
-
Add the commercial-grade decalin to the distillation flask along with boiling chips or a magnetic stir bar.
-
Heat the flask gently.
-
Collect the fractions at their respective boiling points. The trans-isomer will distill first, followed by the cis-isomer. Tetralin will remain in the distillation flask.
-
Monitor the temperature at the still head closely. A stable temperature indicates that a pure fraction is being collected. A gradual increase in temperature signifies a mixture is distilling.
-
Analyze the collected fractions by gas chromatography (GC) to determine their purity.[16][17]
Troubleshooting:
-
Poor separation: This may be due to an inefficient fractionating column (too few theoretical plates), too rapid heating, or an unstable heat source. Use a longer column or a packing material with a higher surface area. Reduce the heating rate to allow for proper equilibration in the column.
-
"Bumping" or uneven boiling: Ensure adequate stirring or the presence of fresh boiling chips.
Azeotropic distillation with an entrainer such as ethylenediamine can also be employed to improve the separation of the isomers.[18] Steam distillation has also been reported as an effective method.[15]
Issue 3: Removal of Water
Symptom: Hazy appearance of decalin or presence of a separate aqueous layer.
Goal: To remove dissolved and undissolved water from decalin.
Workflow for Water Removal
Caption: General workflow for the removal of water from decalin.
Protocol: Use of a Drying Agent
Materials:
-
Anhydrous drying agent (e.g., magnesium sulfate, calcium chloride, or molecular sieves)
-
Decalin containing water
-
Filter paper and funnel
Procedure:
-
If a separate water layer is present, first separate it using a separatory funnel.
-
Add a suitable anhydrous drying agent to the decalin. The amount needed will depend on the amount of water present. Start by adding a small amount and swirling. If the drying agent clumps together, more is needed.
-
Allow the decalin to stand over the drying agent for a period of time (e.g., 1-2 hours), with occasional swirling. For very wet solvents, it may be necessary to decant the solvent and add fresh drying agent.
-
Separate the dry decalin from the drying agent by filtration or decantation.
Troubleshooting:
-
Decalin is still wet: The drying agent may be exhausted, or an insufficient amount was used. Ensure the drying agent is fresh and use an adequate amount.
-
Reaction with the drying agent: Choose an inert drying agent. For example, sodium should not be used as it can react with decalin, especially at elevated temperatures.
Issue 4: Removal of Olefins
Symptom: Unwanted side reactions, catalyst poisoning, or presence of unsaturated compounds detected by analytical methods.
Goal: To remove trace amounts of olefins.
Method: Acid Wash
A common method for removing olefins from hydrocarbons is treatment with concentrated sulfuric acid.[19]
Procedure:
-
In a separatory funnel, cautiously add concentrated sulfuric acid to the decalin (approximately 5-10% by volume).
-
Shake the mixture vigorously, periodically venting the funnel to release any pressure.
-
Allow the layers to separate. The acid layer, containing sulfonated olefins, will be at the bottom.
-
Drain off the acid layer.
-
Repeat the acid wash until the acid layer remains colorless.[15]
-
Wash the decalin with water, followed by a dilute sodium bicarbonate solution to neutralize any remaining acid, and then again with water.
-
Dry the decalin over an anhydrous drying agent.
Safety Precautions:
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling concentrated sulfuric acid.[20][21][22][23]
-
Perform this procedure in a well-ventilated fume hood.
-
The addition of sulfuric acid is exothermic; cool the mixture if necessary.
Summary of Purification Methods and Targeted Impurities
| Purification Method | Targeted Impurities | Key Considerations |
| Alumina Column | Peroxides | Good for hydroperoxides; safe disposal of used alumina is important.[4] |
| Ferrous Sulfate Wash | Peroxides | Effective for a range of peroxides; requires subsequent washing and drying steps.[4][12] |
| Fractional Distillation | cis-/trans-Isomers, Tetralin | Requires a high-efficiency column for good separation.[9][15] |
| Drying Agents | Water | Choice of drying agent is important to avoid side reactions. |
| Acid Wash | Olefins | Requires careful handling of concentrated acid and subsequent neutralization and washing steps.[19] |
Final Purity Assessment
After purification, it is essential to verify the purity of the decalin. The following analytical methods are recommended:
-
Gas Chromatography (GC): To determine the ratio of cis- and trans-isomers and to quantify residual impurities like tetralin.[16][17]
-
Karl Fischer Titration: For accurate quantification of water content.
-
Peroxide Test: To confirm the absence of peroxides.[6]
By following these guidelines and protocols, you can effectively purify commercial-grade decalin to meet the stringent requirements of your research and development activities.
References
- 1. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. Decaline (this compound) Solvent|For Research [benchchem.com]
- 4. uwyo.edu [uwyo.edu]
- 5. decalinchemicals.com [decalinchemicals.com]
- 6. sciencemadness.org [sciencemadness.org]
- 7. sylzyhg.com [sylzyhg.com]
- 8. ehs.yale.edu [ehs.yale.edu]
- 9. Purification [chem.rochester.edu]
- 10. Purification by Fractional distillation/crystallisation (Theory) : Organic Chemistry Virtual Lab : Chemical Sciences : Amrita Vishwa Vidyapeetham Virtual Lab [vlab.amrita.edu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 13. Fractional distillation - Wikipedia [en.wikipedia.org]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]
- 16. mdpi.com [mdpi.com]
- 17. This compound (Decalin) - analysis - Analytice [analytice.com]
- 18. CN104130095B - A kind of method being separated cis-decaline and trans-decalin - Google Patents [patents.google.com]
- 19. US4351980A - Removal of olefin from aliphatic hydrocarbon by treatment with active solid - Google Patents [patents.google.com]
- 20. isotope.com [isotope.com]
- 21. cdnisotopes.com [cdnisotopes.com]
- 22. lobachemie.com [lobachemie.com]
- 23. decalinchemicals.com [decalinchemicals.com]
Technical Support Center: Drying Anhydrous Decahydronaphthalene (Decalin)
Welcome to the technical support center for handling and drying decahydronaphthalene, commonly known as Decalin. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile solvent in their experimental workflows. Here, you will find in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your moisture-sensitive reactions.
Understanding the Challenge: Water in this compound
This compound is a widely used nonpolar solvent, invaluable for its high boiling point and ability to dissolve various organic compounds, resins, and waxes.[1][2][3] However, its efficacy can be significantly compromised by the presence of water. Although Decalin is insoluble in water, it can still contain dissolved or suspended water, which can interfere with moisture-sensitive reactions, such as those involving Grignard reagents or certain polymerization processes.[4][5] Furthermore, Decalin is hygroscopic and can absorb moisture from the atmosphere if not stored properly.[2][6]
This guide provides a comprehensive overview of the best practices for removing moisture from this compound, ensuring your solvent meets the stringent anhydrous conditions required for your research.
Frequently Asked Questions (FAQs)
Q1: What are the common signs of water contamination in my this compound?
A cloudy or hazy appearance in the normally clear, colorless liquid is a primary indicator of water contamination.[5][7] For quantitative analysis, Karl Fischer titration is the gold standard for determining the precise water content in your solvent.
Q2: What are the primary methods for drying this compound?
The most common and effective methods for drying this compound are:
-
Use of Solid Desiccants: Employing drying agents like activated molecular sieves is a highly effective and safe method.[8][9]
-
Azeotropic Distillation: This technique involves distilling the this compound with an entrainer that forms a low-boiling azeotrope with water.
Q3: Which drying agent is most suitable for this compound?
For a nonpolar hydrocarbon solvent like this compound, activated 4Å molecular sieves are an excellent choice.[7][10] They have a high affinity for water and do not introduce impurities into the solvent.[8][11] Other drying agents like anhydrous calcium chloride, magnesium sulfate, and sodium sulfate can also be used.[10][12][13]
Q4: Can I reuse my molecular sieves?
Yes, molecular sieves can be regenerated and reused multiple times, making them a cost-effective option.[14][15] Regeneration involves heating the sieves to a high temperature (typically 200-320°C) under vacuum or with a purge of inert gas to drive off the adsorbed water.[14][16]
Q5: What are the key safety precautions when handling and drying this compound?
This compound is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and light.[6][17] Always handle it in a well-ventilated area, away from ignition sources.[17][18][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[17][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| This compound remains cloudy after drying with a desiccant. | Insufficient amount of drying agent was used. | Add more of the activated drying agent and allow for a longer contact time. Gently swirl the mixture periodically. |
| The drying agent was not fully activated (contained residual moisture). | Ensure your drying agent is properly activated before use. For molecular sieves, this involves heating to the recommended temperature for the specified duration.[8][20][21] | |
| The contact time with the drying agent was too short. | Allow the this compound to stand over the drying agent for at least 24 hours to ensure complete moisture removal.[9] | |
| Low yield or unexpected side products in a moisture-sensitive reaction. | The this compound was not sufficiently dry. | Before use in a critical reaction, verify the dryness of your solvent using Karl Fischer titration. Consider drying the solvent with a more rigorous method, such as a combination of a solid desiccant followed by distillation. |
| The drying agent may have introduced contaminants. | Use a high-purity grade of drying agent. If contamination is suspected, distill the this compound after drying. | |
| Formation of a solid bridge or channeling in a column of drying agent. | This can occur with certain salts like calcium chloride, especially with high water content.[22] | This is less of a concern with molecular sieves. If using salt-based desiccants, consider pre-drying with a lower-capacity agent first. |
Experimental Protocols
Protocol 1: Drying this compound with Activated Molecular Sieves
This is a reliable and straightforward method for achieving anhydrous this compound.
Materials:
-
This compound (to be dried)
-
4Å Molecular Sieves
-
Oven or furnace for activation
-
Dry, inert atmosphere (e.g., nitrogen or argon)
-
Schlenk flask or other suitable glassware with a tightly sealing cap
Step-by-Step Methodology:
-
Activation of Molecular Sieves:
-
Drying Procedure:
-
Add the activated molecular sieves to the this compound in a clean, dry flask. A common ratio is 10-20% (w/v) of sieves to solvent.[9]
-
Seal the flask and allow it to stand for at least 24 hours at room temperature. For optimal drying, gentle agitation can be beneficial.
-
The anhydrous this compound can then be carefully decanted or cannulated from the molecular sieves for use.
-
Workflow for Drying with Molecular Sieves
Caption: Workflow for drying this compound with molecular sieves.
Protocol 2: Azeotropic Distillation of this compound
This method is particularly useful for removing larger quantities of water or for applications requiring extremely low water content. It relies on the principle that water forms a lower-boiling azeotrope with a suitable entrainer, which can then be removed by distillation. While this compound itself does not form a significant azeotrope with water, an entrainer like benzene or toluene can be used. However, given the health hazards associated with benzene, toluene is a more common choice.
Materials:
-
This compound (to be dried)
-
Toluene (as entrainer)
-
Distillation apparatus (round-bottom flask, Dean-Stark trap, condenser, and receiving flask)
-
Heating mantle
-
Boiling chips
Step-by-Step Methodology:
-
Apparatus Setup:
-
Assemble the distillation apparatus, ensuring all glassware is clean and dry.
-
Place the this compound and a small amount of toluene (approximately 5-10% by volume) into the round-bottom flask along with a few boiling chips.
-
-
Distillation:
-
Heat the mixture to boiling. The toluene-water azeotrope will begin to distill.
-
The vapor will condense and collect in the Dean-Stark trap. As the condensate cools, it will separate into two layers: an upper organic layer (toluene) and a lower aqueous layer.
-
The denser water will collect at the bottom of the trap, while the toluene will overflow and return to the distillation flask.
-
Continue the distillation until no more water collects in the Dean-Stark trap.
-
-
Solvent Collection:
-
Once all the water has been removed, the temperature of the distillate will rise to the boiling point of pure toluene, and then to that of this compound.
-
At this point, the distillation can be stopped, and the anhydrous this compound in the distillation flask can be cooled and stored under an inert atmosphere.
-
Workflow for Azeotropic Distillation
Caption: Workflow for azeotropic distillation of this compound.
Data Summary
Comparison of Common Drying Agents for Hydrocarbons
| Drying Agent | Capacity | Speed | Suitability for this compound | Notes |
| 4Å Molecular Sieves | High | Moderate to Fast | Excellent | Highly efficient and does not introduce impurities. Can be regenerated and reused.[8][11][14] |
| Anhydrous Sodium Sulfate (Na₂SO₄) | High | Slow | Good | A neutral and inexpensive drying agent.[10][12] |
| Anhydrous Magnesium Sulfate (MgSO₄) | High | Fast | Good | Faster than sodium sulfate, but slightly acidic.[10][12] |
| Anhydrous Calcium Chloride (CaCl₂) | High | Medium | Good | Can form adducts with some oxygen- and nitrogen-containing compounds, but generally suitable for hydrocarbons.[10][12][23] |
References
- 1. You are being redirected... [schultzchem.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. cameochemicals.noaa.gov [cameochemicals.noaa.gov]
- 5. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 91-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound | 91-17-8 [chemicalbook.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 12. orgchemboulder.com [orgchemboulder.com]
- 13. Drying solvents and Drying agents [delloyd.50megs.com]
- 14. molecularsievedesiccants.com [molecularsievedesiccants.com]
- 15. sse.co.th [sse.co.th]
- 16. jalonzeolite.com [jalonzeolite.com]
- 17. nbinno.com [nbinno.com]
- 18. carlroth.com:443 [carlroth.com:443]
- 19. nj.gov [nj.gov]
- 20. Regeneration Method and Application of 4A Molecular Sieve - Naike Chemical Equipment Packing Co., Ltd. [laiko.net]
- 21. moleculartek.com [moleculartek.com]
- 22. WO2009070247A1 - Drying fluid hydrocarbons by contacting with an aqueous solution of a salt drying agent prior to passing to a salt dryer - Google Patents [patents.google.com]
- 23. Drying agents and their compatibilities , Hive Stimulants [chemistry.mdma.ch]
Technical Support Center: Decahydronaphthalene Incompatibility & Handling
Welcome to the technical support guide for researchers, scientists, and drug development professionals. This document provides in-depth guidance on the significant chemical incompatibility between decahydronaphthalene (decalin) and strong oxidizing agents. As a saturated aliphatic hydrocarbon, this compound presents specific, often severe, hazards when mishandled in the presence of oxidizers. This guide is structured to provide not just procedural steps, but the fundamental scientific reasoning behind them, ensuring a safer and more effective experimental environment.
Core Concepts: Understanding the Incompatibility
This compound is a saturated bicyclic hydrocarbon, meaning its carbon atoms are fully bonded to hydrogen atoms, making it relatively unreactive in many settings.[1] However, this stability does not extend to interactions with strong oxidizing agents.
Strong oxidizing agents are substances with a high affinity for electrons, and they can forcibly remove them from other substances. When this compound is exposed to a strong oxidizer, its C-H and C-C bonds can be aggressively attacked. This interaction is highly exothermic, releasing significant energy as heat. The reaction can rapidly escalate, leading to charring of the hydrocarbon, followed by the ignition of unreacted material and other nearby combustibles.[1][2] This reactivity is a critical safety consideration in any laboratory setting where both substance types are present.
A distinct but related hazard is the propensity of this compound to form organic peroxides upon storage and exposure to air and light.[3][4] These peroxides are unstable and can explode spontaneously or when subjected to heat, friction, or mechanical shock.[1][5] The presence of peroxides can dramatically lower the activation energy required for a violent reaction with an oxidizing agent, compounding the danger.
Frequently Asked Questions (FAQs)
Q1: What exactly happens when this compound is mixed with a strong oxidizing agent?
A1: Mixing this compound with a strong oxidizing agent, such as concentrated nitric acid or potassium permanganate, initiates a vigorous and uncontrolled oxidation-reduction (redox) reaction.[1][6] The hydrocarbon is rapidly oxidized, which can lead to several dangerous outcomes:
-
Rapid Heat Generation: The reaction is highly exothermic, potentially boiling the solvent and creating a runaway reaction.
-
Charring and Gas Evolution: The hydrocarbon structure is broken down, often producing carbonaceous material (char) and various gases.[1]
-
Ignition and Fire: The heat generated can easily exceed the flash point of this compound (57°C / 134°F), causing the vapors to ignite, especially since vapors are heavier than air and can accumulate.[1]
-
Explosion: In a confined space, the rapid release of gas and energy can result in an explosion.[1] The risk is magnified if the this compound has formed peroxides during storage.
Q2: Which specific oxidizing agents are considered incompatible with this compound?
A2: While any strong oxidizer poses a risk, some of the most common and hazardous ones to avoid are listed below. This is not an exhaustive list, and any chemical classified as an oxidizer should be treated with caution.[7]
| Oxidizing Agent Category | Examples |
| Mineral Acids | Nitric Acid (concentrated), Perchloric Acid, Chromic Acid |
| Permanganates | Potassium Permanganate (KMnO₄), Sodium Permanganate |
| Peroxides | Hydrogen Peroxide (concentrated), Organic Peroxides, Perchlorates |
| Halogens | Chlorine, Bromine, Fluorine |
| Nitrates & Chlorates | Ammonium Nitrate, Potassium Chlorate |
| Other | Sodium Peroxide, Chromium Trioxide |
Q3: My this compound has been on the shelf for over a year. Is it safe to use, and how is this related to incompatibility with oxidizers?
A3: It is not safe to use without testing. This compound is a known peroxide-forming solvent, classified as a Group B chemical.[8][9] Upon exposure to atmospheric oxygen, especially when catalyzed by heat and light, it undergoes autoxidation to form unstable hydroperoxides.[3][4] These peroxides are themselves powerful oxidizing agents and are dangerously unstable, posing a severe explosion risk upon heating or shock.[5]
The presence of peroxides dramatically increases the risk of a violent reaction with other strong oxidizing agents. If you plan to use aged this compound, you must test it for peroxides first. Storage containers should always be dated upon opening.[10] As a general rule, test for peroxides or discard after one year for previously opened containers.[9][11]
Q4: What are the immediate signs of a hazardous reaction that I should watch for?
A4: Be vigilant for the following indicators of an ongoing incompatible reaction:
-
Sudden temperature increase in the reaction vessel.
-
Unexpected color change (e.g., darkening, charring).
-
Fuming or evolution of brown/yellow gases (often nitrogen oxides if nitric acid is involved).
-
Spontaneous boiling or vigorous bubbling.
-
Hissing or whistling sounds from the vessel.
If you observe any of these signs, treat it as a critical emergency. Activate emergency protocols, evacuate the immediate area, and alert your safety officer.
Troubleshooting Guide
Scenario 1: I've accidentally mixed a small amount of an oxidizer into my this compound solvent. What should I do?
A1: DO NOT attempt to neutralize or handle the mixture directly without a proper risk assessment.
-
Alert Personnel: Immediately inform everyone in the vicinity of the situation.
-
Evacuate: Clear the immediate area. Do not place the container in a sealed waste drum.
-
Consult Safety Officer/EHS: Contact your facility's Environmental Health & Safety (EHS) department immediately for guidance on emergency disposal.
-
Do Not Add Water or Other Chemicals: Attempting to dilute or neutralize the mixture can accelerate the reaction or create new hazards.
Scenario 2: I've observed crystalline solids around the cap of an old this compound bottle. What does this mean?
A2: Stop immediately. DO NOT MOVE OR OPEN THE CONTAINER. The formation of solid crystals on or around the cap of a peroxide-forming solvent is a critical danger sign, indicating potentially high and unstable concentrations of explosive peroxides.[5] This situation is extremely hazardous, as the friction from attempting to open the cap could initiate a detonation.
-
Do not touch the container.
-
Warn others and secure the area to prevent access.
-
Contact your EHS or hazardous materials disposal team immediately for emergency removal and disposal.[5]
Hazard Pathway Visualization
The following diagram illustrates the potential consequences of mixing this compound with a strong oxidizing agent.
Caption: Logical flow of the hazard pathway upon mixing decalin with a strong oxidizer.
Experimental Protocols
Protocol 1: Safe Handling and Storage of this compound
This protocol outlines the essential steps for minimizing risks associated with this compound.
-
Procurement: Purchase this compound in the smallest quantity necessary for your work. Check for the presence of peroxide inhibitors from the manufacturer.
-
Receiving: Upon receipt, write the date on the container. If the manufacturer provides an expiration date, note that as well.
-
Storage:
-
Store in a cool, dry, well-ventilated area away from light and heat.[10][12]
-
Crucially, store this compound separately from all oxidizing agents.[7][13] Follow chemical segregation storage charts.
-
Ensure the container is tightly sealed, preferably under an inert atmosphere (e.g., nitrogen), to minimize exposure to oxygen.[10]
-
-
Handling:
-
Always handle this compound in a chemical fume hood.[13]
-
Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.[12][14]
-
Use grounded and bonded containers and equipment to prevent static discharge, which can be an ignition source.[1][15]
-
Protocol 2: Procedure for Detecting Peroxides in this compound
This protocol should be performed if a container of this compound has been open for more than 12 months, is past its expiration date, or if its history is unknown.[9]
Materials:
-
Sample of this compound (~1 mL)
-
Potassium iodide (KI) crystals
-
Glacial acetic acid
-
Starch solution (optional, for enhanced sensitivity)
-
Two small test tubes or vials
Procedure:
-
Preparation: In a chemical fume hood, add 0.5-1.0 mL of the this compound sample to a test tube.[11]
-
Reagent Mixture: In a separate test tube, add ~0.1 g of potassium iodide crystals to 0.5-1.0 mL of glacial acetic acid. Mix until the KI dissolves.[9]
-
Testing: Add the KI/acetic acid solution to the this compound sample.
-
Observation: Swirl the mixture and observe for a color change.
-
Interpretation:
-
No color change/faint yellow: Peroxide concentration is low (< 25 ppm). The solvent may be used, but should be consumed quickly.
-
Yellow to Brown: Peroxides are present. A brown color indicates a high and dangerous concentration.[9][11]
-
(Optional) Starch Test: For a more sensitive test, add one drop of a saturated aqueous starch solution. A faint blue to dark blue/purple color indicates the presence of peroxides.[11]
-
| Resulting Color (with KI) | Peroxide Level (Approx.) | Action Required |
| Colorless / Faint Yellow | < 25 ppm | Safe for immediate use. Dispose of any remaining solvent after experiments. |
| Yellow | 25 - 50 ppm | Unsafe for use. Do not distill. Decontaminate or contact EHS for disposal. |
| Brown | > 50 ppm | EXTREME HAZARD. Do not handle. Contact EHS for emergency disposal. |
| Dark Blue (with Starch) | > 25 ppm | EXTREME HAZARD. Do not handle. Contact EHS for emergency disposal. |
Peroxide Management Workflow
This diagram provides a decision-making framework for handling stored this compound.
Caption: Decision workflow for the safe handling of aged this compound.
References
- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 2. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. 91-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. as.uky.edu [as.uky.edu]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. nj.gov [nj.gov]
- 8. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 9. 过氧化物形成溶剂 [sigmaaldrich.com]
- 10. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. nbinno.com [nbinno.com]
- 13. carlroth.com:443 [carlroth.com:443]
- 14. cpachem.com [cpachem.com]
- 15. spectrumchemical.com [spectrumchemical.com]
Navigating Decahydronaphthalene Waste: A Technical Guide for Researchers
Welcome to the technical support center for the safe handling and disposal of decahydronaphthalene (decalin) waste in a research environment. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and compliant management of this chemical waste. As a Senior Application Scientist, my goal is to provide you with not just procedural steps, but also the scientific reasoning behind them to foster a culture of safety and responsibility in the laboratory.
I. Troubleshooting Guide: Addressing Common Scenarios
This section provides step-by-step solutions for specific issues you may encounter when working with this compound.
Scenario 1: You've just finished an experiment and have a small container of this compound waste.
Question: What is the immediate procedure for securing this waste?
Answer:
-
Cap the Container Securely: Immediately close the primary waste container to prevent the release of flammable vapors.[1][2][3] this compound is a combustible liquid with a flash point of 58°C (136.4°F), and its vapors can travel to an ignition source and flash back.[4][5]
-
Label the Container: If not already done, clearly label the container with "Hazardous Waste" and "this compound." Also, include the date you started accumulating the waste. Accurate labeling is a critical step for regulatory compliance and safe handling by waste management personnel.[6][7]
-
Check for Peroxide Formation: If the this compound has been stored for an extended period or exposed to air and light, it may form explosive peroxides.[1][4][8] If you suspect peroxide formation (e.g., crystal formation), do not move the container and contact your institution's Environmental Health and Safety (EHS) office immediately.[1]
-
Store in a Designated Area: Place the container in a designated satellite accumulation area for hazardous waste. This area should be well-ventilated, away from heat, sparks, or open flames, and incompatible materials, particularly strong oxidizing agents.[1][3][4]
Scenario 2: A small spill of this compound occurs on the lab bench.
Question: What are the immediate steps to take to safely clean up a small this compound spill?
Answer:
-
Alert and Evacuate (if necessary): Immediately notify colleagues in the vicinity of the spill.[9] If the spill is large or in a poorly ventilated area, evacuate the immediate area.[8][9]
-
Remove Ignition Sources: Extinguish any open flames and turn off nearby equipment that could create a spark.[1][2][8]
-
Don Personal Protective Equipment (PPE): At a minimum, wear chemical-resistant gloves (such as nitrile or neoprene), safety goggles, and a lab coat.[1][4] For larger spills or in poorly ventilated areas, a respirator with an organic vapor cartridge may be necessary.[1][4]
-
Contain the Spill: Use an inert absorbent material like sand, vermiculite, or a commercial solvent absorbent to contain the spill.[4][8][9] Start from the outside of the spill and work your way in to prevent it from spreading.[9]
-
Absorb and Collect: Once the liquid is absorbed, use non-sparking tools to scoop the material into a designated, sealable hazardous waste container.[1][2][9]
-
Decontaminate the Area: Wipe down the spill area with a detergent solution, followed by water.[10]
-
Dispose of Contaminated Materials: All materials used for the cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste.[10]
Scenario 3: You notice crystals have formed in your this compound waste container.
Question: What does this indicate and how should I proceed?
Answer:
The formation of crystals in a container of this compound is a strong indicator of peroxide formation.[1] These peroxides can be explosive when subjected to heat, shock, or friction.[1]
Immediate Actions:
-
DO NOT OPEN OR MOVE THE CONTAINER. [1]
-
Alert your supervisor and your institution's EHS office immediately.
-
Cordon off the area to prevent accidental disturbance.
-
Await instructions from trained EHS professionals. They have the expertise and equipment to handle and neutralize potentially explosive peroxidized solvents.
II. Frequently Asked Questions (FAQs)
This section addresses common questions regarding the handling and disposal of this compound waste.
1. What are the primary hazards associated with this compound waste?
This compound is classified as a hazardous substance with the following primary risks:
-
Flammability: It is a combustible liquid and its vapors can form explosive mixtures with air.[5][8]
-
Health Hazards: It can cause irritation to the skin and eyes.[1][8] Inhalation of vapors can irritate the respiratory tract and may cause central nervous system depression, leading to symptoms like headache, dizziness, and nausea.[1][11] It is also an aspiration hazard, meaning if swallowed and it enters the lungs, it can be fatal.[1][12]
-
Environmental Hazards: this compound is very toxic to aquatic life with long-lasting effects.[5] Therefore, it must not be disposed of down the drain.[5][12]
2. What type of container should I use for this compound waste?
Use a chemically compatible and properly sealed container.[6] Glass or high-density polyethylene (HDPE) containers are generally suitable. Ensure the container has a secure, tight-fitting lid to prevent vapor leakage.[1][3] The container must be clearly labeled as hazardous waste and specify the contents.[6][7]
3. Can I mix this compound waste with other solvent waste?
It is generally not recommended to mix this compound with other waste streams without first consulting your institution's EHS guidelines.[7] Specifically, do not mix this compound with strong oxidizing agents (e.g., nitric acid, perchlorates) as this can lead to a violent reaction.[4][8] It is best practice to collect halogenated and non-halogenated solvents in separate waste containers.[6][7]
4. How do I dispose of empty this compound containers?
Empty containers that once held this compound are still considered hazardous waste as they retain product residue and vapors.[1] They should be managed in the same way as the chemical waste itself.[12] Consult your EHS office for specific procedures on disposing of empty, contaminated containers.
5. What Personal Protective Equipment (PPE) is required when handling this compound waste?
The following PPE should be worn when handling this compound waste:
-
Gloves: Chemical-resistant gloves, such as nitrile or neoprene.[4]
-
Protective Clothing: A lab coat to prevent skin contact.[4][8]
-
Respiratory Protection: In cases of poor ventilation or large spills, a respirator with an organic vapor cartridge may be necessary.[1][4]
III. Visual Workflow for this compound Waste Disposal
The following diagram illustrates the decision-making process for the safe disposal of this compound waste.
Caption: Decision workflow for handling and disposing of this compound waste.
IV. Quantitative Data Summary
| Property | Value | Source |
| CAS Number | 91-17-8 | [12] |
| Flash Point | 58 °C / 136.4 °F | [5] |
| Autoignition Temperature | 250 °C / 482 °F | [5] |
| Lower Explosion Limit | 0.7 vol % | [5] |
| Upper Explosion Limit | 4.9 vol % | [5] |
| Oral LD50 (Rat) | 4170 mg/kg | [1][5] |
| Dermal LD50 (Rabbit) | 5900 mg/kg | [1][5] |
| Inhalation LC50 (Rat) | 4.08 mg/L (4 h) | [5] |
V. References
-
New Jersey Department of Health. (2002, December). Hazardous Substance Fact Sheet: this compound. Retrieved from nj.gov. --INVALID-LINK--
-
Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: this compound. Retrieved from carlroth.com. --INVALID-LINK--
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Safety and Handling of this compound (CAS 91-17-8) in Industrial Settings. Retrieved from innopharmchem.com. --INVALID-LINK--
-
Fisher Scientific. (2025, December 18). Safety Data Sheet: this compound. Retrieved from fishersci.com. --INVALID-LINK--
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - this compound-d18, 99.5 atom % D. Retrieved from coleparmer.com. --INVALID-LINK--
-
Spectrum Chemical. (2019, June 13). Safety Data Sheet: this compound. Retrieved from spectrumchemical.com. --INVALID-LINK--
-
National Oceanic and Atmospheric Administration. (n.d.). This compound. CAMEO Chemicals. Retrieved from cameochemicals.noaa.gov. --INVALID-LINK--
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from researchsafety.northwestern.edu. --INVALID-LINK--
-
Chem Klean. (n.d.). Chemical Spill Procedures - Step By Step Guide. Retrieved from chemklean.com. --INVALID-LINK--
-
Sigma-Aldrich. (2025, November 6). Safety Data Sheet: this compound. Retrieved from sigmaaldrich.com. --INVALID-LINK--
-
University of British Columbia. (n.d.). Spill Clean up Procedure. Safety & Risk Services. Retrieved from srs.ubc.ca. --INVALID-LINK--
-
Northwestern University. (n.d.). Hazardous Waste Disposal Guide. Retrieved from nswai.com. --INVALID-LINK--
References
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. spectrumchemical.com [spectrumchemical.com]
- 3. ottokemi.com [ottokemi.com]
- 4. nbinno.com [nbinno.com]
- 5. fishersci.com [fishersci.com]
- 6. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 7. nswai.org [nswai.org]
- 8. nj.gov [nj.gov]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 10. chemkleancorp.com [chemkleancorp.com]
- 11. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. carlroth.com:443 [carlroth.com:443]
Technical Support Center: Optimizing Reaction Conditions with Decahydronaphthalene (Decalin) as a Solvent
Welcome to the technical support center for utilizing decahydronaphthalene, commonly known as Decalin, as a high-boiling point solvent in your chemical reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for optimizing reaction conditions and troubleshooting common issues.
This compound is a versatile and stable solvent, ideal for reactions requiring elevated temperatures.[1] Its utility spans a range of applications from nanoparticle synthesis to being a medium for various organic reactions.[1][2] However, its unique properties, including the existence of cis and trans isomers, can present challenges.[3][4] This guide will equip you with the knowledge to navigate these complexities and achieve successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the key physical properties of Decalin I should be aware of?
A: Understanding the physical properties of Decalin is the first step to effective experimental design. Commercial Decalin is typically a mixture of cis and trans isomers, with the trans isomer being more thermodynamically stable.[3][5]
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₈ | [1] |
| Molecular Weight | 138.25 g/mol | [1] |
| Appearance | Clear, colorless liquid | [1][6] |
| Boiling Point | cis-isomer: ~193 °C, trans-isomer: ~187 °C, Mixture: 189-191 °C | [1] |
| Melting Point | cis-isomer: -43 °C, Mixture: -125 °C | [1] |
| Density | ~0.896 g/mL at 25 °C | [1] |
| Flash Point | 57-58 °C | [1] |
| Solubility | Insoluble in water; soluble in many organic solvents like alcohols, ethers, and hydrocarbons.[1][5] | [1][5][7] |
Q2: How do the cis and trans isomers of Decalin affect my reaction?
A: The two isomers of Decalin have distinct three-dimensional structures which can influence reaction kinetics and product selectivity.[8] The cis isomer is conformationally flexible, while the trans isomer is rigid and cannot undergo a ring flip.[3][8] This rigidity can be advantageous in stereoselective reactions. The trans isomer's higher stability also makes it preferable for high-temperature applications where solvent stability is critical.[5][9]
Q3: My starting materials are not dissolving in Decalin. What can I do?
A: Decalin is a non-polar solvent and is most effective at dissolving non-polar compounds.[10] If you are experiencing solubility issues, consider the following:
-
Increase Temperature: Gently heating the mixture can significantly improve the solubility of many compounds.
-
Use a Co-solvent: Introducing a small amount of a compatible co-solvent with a slightly higher polarity may aid in dissolution without drastically altering the reaction environment.
-
Check Reagent Purity: Impurities in your starting materials can sometimes hinder solubility.
-
Sonication: Applying ultrasonic agitation can help break up solid aggregates and promote dissolution.
Q4: My reaction is sluggish or incomplete in Decalin. How can I improve the reaction rate?
A: Several factors can contribute to slow reaction kinetics in Decalin:
-
Temperature: Ensure your reaction is at the optimal temperature. Given Decalin's high boiling point, you have a wide temperature range to explore.[11]
-
Catalyst Activity: If you are using a catalyst, ensure it is active and present in a sufficient amount.
-
Mixing: Inefficient stirring can lead to localized concentration gradients and slow down the reaction. Ensure vigorous and consistent mixing.
-
Water Removal: For water-sensitive reactions, residual moisture can be an issue. Consider azeotropic removal of water using a Dean-Stark apparatus.
Q5: How do I effectively remove Decalin after my reaction is complete?
A: Due to its high boiling point, removing Decalin can be challenging. Here are some effective methods:
-
Vacuum Distillation: This is the most common method. Applying a vacuum will lower the boiling point of Decalin, allowing for its removal at a lower temperature, which can be crucial for thermally sensitive products.
-
Steam Distillation: For compounds that are not water-sensitive, steam distillation can be an effective and milder alternative to high-vacuum distillation.[12]
-
Extraction: If your product has significantly different solubility properties, you can perform a liquid-liquid extraction with an immiscible solvent in which your product is soluble, but Decalin is not.
-
Precipitation/Crystallization: If your product is a solid, you may be able to precipitate or crystallize it by adding an anti-solvent in which your product is insoluble.
Troubleshooting Guides
Problem 1: Peroxide Formation in Decalin
Symptoms:
-
The solvent appears yellowish.
-
Inconsistent or unexpected reaction outcomes.
-
Potential for explosive hazards upon heating or concentration.[13]
Cause: Decalin, like many ethers and hydrocarbons, can form explosive peroxides upon exposure to air and light over time.[7][14]
Troubleshooting Workflow:
Caption: Workflow for detecting and removing peroxides from Decalin.
Detailed Protocol for Peroxide Removal:
-
Safety First: Always handle solvents suspected of containing peroxides with extreme caution. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[15] Work in a well-ventilated fume hood.
-
Peroxide Test: Add 1 mL of the suspect Decalin to a solution of 100 mg of potassium iodide in 1 mL of glacial acetic acid. A yellow to brown color indicates the presence of peroxides.
-
Quenching: If peroxides are present, they must be quenched before distillation. A common method is to shake the Decalin with a freshly prepared 5% solution of ferrous sulfate in dilute sulfuric acid.
-
Washing: Separate the Decalin layer and wash it with water to remove any remaining acid and salts.
-
Drying: Dry the Decalin over an anhydrous drying agent such as magnesium sulfate or calcium chloride.
-
Distillation: Distill the dried Decalin, preferably under reduced pressure. Never distill to dryness , as this can concentrate peroxides to explosive levels.
-
Storage: Store the purified Decalin under an inert atmosphere (e.g., nitrogen or argon) and away from light.[14] Adding a radical inhibitor like BHT can also prevent peroxide formation.
Problem 2: Difficulty in Product Isolation and Purification
Symptoms:
-
The product is an oil and does not crystallize.
-
The product co-distills with Decalin.
-
Chromatographic purification is difficult due to the non-polar nature of Decalin.
Cause: The high boiling point and non-polar nature of Decalin can make separating it from products with similar properties challenging.
Troubleshooting Decision Tree:
References
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Decalin - Wikipedia [en.wikipedia.org]
- 4. nbinno.com [nbinno.com]
- 5. nbinno.com [nbinno.com]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | 91-17-8 [chemicalbook.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. You are being redirected... [schultzchem.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. nbinno.com [nbinno.com]
- 12. CN109608300B - Method for rectifying and separating cis-trans this compound - Google Patents [patents.google.com]
- 13. Decalin | TargetMol [targetmol.com]
- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 15. nbinno.com [nbinno.com]
Troubleshooting unexpected side reactions in Decalin
Technical Support Center: Decalin
A Guide to Troubleshooting Unexpected Side Reactions for Research & Development
Welcome to the technical support guide for Decalin (decahydronaphthalene). This document is designed for researchers, chemists, and drug development professionals who utilize Decalin as a solvent or reagent and have encountered unexpected experimental outcomes. As a high-boiling, non-polar solvent, Decalin is invaluable in many applications; however, its unique stereochemistry and susceptibility to certain reactions can lead to unforeseen challenges. This guide provides in-depth, cause-and-effect troubleshooting in a direct question-and-answer format.
Section 1: Frequently Asked Questions - Understanding Decalin's Fundamental Reactivity
This section addresses the core chemical properties of Decalin that are foundational to understanding its potential side reactions.
Q1: What are the cis and trans isomers of Decalin, and why is the distinction critical for my experiments?
A1: Decalin is a fused bicyclic system composed of two cyclohexane rings. The fusion of these rings can result in two distinct diastereomers: cis-Decalin and trans--Decalin.[1] The key difference lies in the relative orientation of the hydrogen atoms at the bridgehead carbons.[1]
-
trans-Decalin: The bridgehead hydrogens are on opposite sides of the ring system. This forces both fused rings into a rigid, "locked" chair conformation where the connecting bonds are equatorial-like.[2][3] This structure is thermodynamically more stable by approximately 2.7 kcal/mol due to reduced steric strain.[4]
-
cis-Decalin: The bridgehead hydrogens are on the same side. This isomer is more flexible and can undergo a chair-flipping process, but it is inherently less stable due to gauche-butane interactions.[3][5]
The isomeric ratio is critical because the two isomers have different physical properties. A change in this ratio can alter the solvent properties of your medium, affecting solubility, reaction kinetics, and product distribution.
Table 1: Comparison of Physical Properties for Decalin Isomers
| Property | cis-Decalin | trans-Decalin | Significance for Experiments |
| Boiling Point | ~195 °C | ~187 °C | A shift in isomer ratio can alter the reflux temperature of a reaction. |
| Melting Point | -43 °C | -30 °C | Relevant for low-temperature applications. |
| Density (20°C) | ~0.896 g/mL | ~0.870 g/mL | Can impact phase separations and calculations based on volume. |
| Relative Stability | Less Stable | More Stable | High temperatures or catalysts can promote isomerization to the more stable trans form.[5][6] |
Q2: My Decalin is old, but the bottle has been sealed. Why should I be concerned about peroxide formation?
A2: Decalin is a well-documented peroxide-forming solvent.[2][7][8] This process, known as autoxidation, occurs when Decalin is exposed to atmospheric oxygen and is accelerated by light and heat.[7] The tertiary carbon-hydrogen bonds at the bridgehead carbons are particularly susceptible to hydrogen abstraction, initiating a free-radical chain reaction with oxygen to form hydroperoxides.[2][6] These peroxides are highly unstable and can decompose violently, posing a significant explosion hazard, especially upon heating or concentration (e.g., during distillation or rotary evaporation).[9][10] Even a sealed bottle may contain enough oxygen in the headspace to initiate this process over time.
Q3: Under what conditions can Decalin itself decompose or transform?
A3: Besides peroxide formation, Decalin can undergo dehydrogenation at high temperatures, particularly in the presence of transition metal catalysts like Platinum (Pt) or Palladium (Pd).[11] This process removes hydrogen from the rings to form the aromatic compounds Tetralin (1,2,3,4-tetrahydronaphthalene) and, subsequently, Naphthalene.[11][12] This is a common side reaction in catalytic transfer hydrogenation reactions where Decalin is used as a hydrogen source or in high-temperature syntheses where it is the solvent.[12][13]
Section 2: Troubleshooting Guide - Diagnosing and Solving Specific Side Reactions
This section addresses specific experimental problems with a step-by-step diagnostic approach.
Caption: General troubleshooting workflow for Decalin side reactions.
Q: My reaction is sluggish, non-reproducible, or I'm seeing unexpected oxidation of my starting materials. Could my Decalin solvent be the culprit?
A: Yes, this is a classic sign of peroxide contamination.
-
Causality: Peroxides are strong oxidizing agents. They can react with sensitive reagents (e.g., organometallics, phosphines, sulfides) or initiate unwanted radical side reactions. This depletes your reagents, alters the intended reaction pathway, and leads to poor yields and a complex product mixture.
-
Immediate Action: STOP. Do not heat or concentrate the solvent. Immediately test a small, fresh aliquot of the Decalin for peroxides using Protocol 1 .
-
Problem Verification: A positive peroxide test (a yellow/brown or blue/black color) confirms contamination. Peroxide levels above 30 ppm are considered hazardous and require immediate action.[10]
-
Solution: If peroxides are detected, the solvent must be purified before use. Refer to Protocol 2 for a safe and effective method for peroxide removal. For future prevention, always date Decalin containers upon receipt and opening, store them in a dark, cool place, and test for peroxides every 3-6 months.[9][14]
Caption: Simplified radical chain mechanism for peroxide formation in Decalin.
Q: I'm running a high-temperature reaction (>200 °C) and my GC-MS analysis shows unexpected peaks corresponding to Tetralin and Naphthalene. Where are they coming from?
A: You are likely observing catalyst- or thermally-induced dehydrogenation of your Decalin solvent.
-
Causality: At elevated temperatures, Decalin can serve as a hydrogen donor, especially in the presence of hydrogenation/dehydrogenation catalysts (e.g., Pd/C, Pt/C, Ni).[11] The reaction proceeds by first eliminating one molecule of H₂ to form Tetralin, which can then lose two more molecules of H₂ to form the highly stable aromatic Naphthalene.[11][12]
-
Problem Verification: Confirm the identity of the impurities by comparing their mass spectra and retention times to authentic standards of Tetralin and Naphthalene.
-
Solution:
-
Lower Temperature: If your desired reaction allows, reduce the temperature to minimize the endothermic dehydrogenation process.[11]
-
Catalyst Choice: The choice of catalyst significantly impacts the rate of dehydrogenation. For example, Pt catalysts are more active for the Decalin-to-Tetralin conversion, while Pd catalysts are more facile for the Tetralin-to-Naphthalene step.[11] Consider a less active catalyst or a non-metallic catalyst if suitable for your primary reaction.
-
Alternative Solvent: If high temperatures are required, consider switching to a more thermally stable, non-hydrogen-donating solvent.
-
Caption: Reaction pathway for the dehydrogenation of Decalin.
Section 3: Experimental Protocols
Protocol 1: Qualitative Test for Peroxides (Potassium Iodide Method)
This test is a rapid and sensitive method for detecting hydroperoxides.
Materials:
-
Sample of Decalin to be tested (~1-2 mL)
-
Glacial Acetic Acid (2 mL)
-
Potassium Iodide (KI), granular or powder (~100 mg)
-
Starch solution (optional, for enhanced visualization)
Procedure:
-
In a clean glass test tube, add ~1 mL of the Decalin sample.
-
Add ~1 mL of glacial acetic acid and mix.
-
Add approximately 100 mg of potassium iodide. Stopper the tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observe the aqueous (lower) layer:
-
Negative Result: The solution remains colorless. Peroxide levels are negligible.
-
Positive Result: A yellow-to-brown color indicates the formation of iodine (I₂), signifying the presence of peroxides.[7] A darker color implies a higher concentration.
-
Enhanced Visualization (Optional): Add a few drops of fresh starch indicator solution. A deep blue-black color provides a very sensitive confirmation of a positive result.[7]
-
Protocol 2: Safe Removal of Peroxides (Ferrous Sulfate Method)
This procedure reduces hazardous peroxides to harmless alcohols.
Safety Precautions: Always perform this procedure in a chemical fume hood. Wear safety glasses, a lab coat, and appropriate gloves.
Materials:
-
Peroxide-contaminated Decalin
-
Separatory funnel
-
Ferrous sulfate (FeSO₄·7H₂O) solution: Prepare fresh by dissolving 60 g of FeSO₄·7H₂O in 110 mL of deionized water and adding 6 mL of concentrated sulfuric acid.[9]
-
Deionized water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Place the peroxide-contaminated Decalin in a separatory funnel.
-
Add an equal volume of the freshly prepared ferrous sulfate solution.
-
Stopper the funnel and shake, ensuring to vent frequently to release any pressure buildup. Continue shaking for 5-10 minutes.
-
Allow the layers to separate completely. The aqueous layer may appear colored.
-
Drain and discard the lower aqueous layer.
-
Wash the Decalin layer twice with equal volumes of deionized water to remove any residual acid and iron salts.
-
Drain the washed Decalin into a clean, dry Erlenmeyer flask.
-
Dry the Decalin by adding a small amount of anhydrous magnesium sulfate or sodium sulfate. Swirl and let it stand for 15-20 minutes.
-
Filter or decant the dry, peroxide-free Decalin into a clean, dry, amber glass bottle.
-
Crucially, re-test the purified solvent using Protocol 1 to confirm the absence of peroxides before use.
-
Add a radical inhibitor (e.g., a small crystal of BHT) for long-term storage.
Protocol 3: Overview of Analytical Methods for Impurity Profiling
For quantitative analysis and structural elucidation of unknown impurities, modern analytical techniques are required.
-
Gas Chromatography-Mass Spectrometry (GC-MS): The gold standard for analyzing volatile and semi-volatile impurities in Decalin. It separates components based on their boiling points and provides mass spectra for identification. Ideal for detecting and quantifying isomers, Tetralin, and Naphthalene.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for the structural elucidation of unknown impurities.[15] The number of signals and their splitting patterns can help distinguish between cis and trans isomers and confirm the presence of aromatic protons in dehydrogenated byproducts.[3]
-
High-Performance Liquid Chromatography (HPLC): While less common for a non-polar solvent like Decalin itself, HPLC can be invaluable for analyzing non-volatile impurities or reaction products formed in the Decalin solvent.[16] Coupling with a mass spectrometer (LC-MS) provides both separation and identification capabilities.[17]
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. Decalin - Wikipedia [en.wikipedia.org]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. decalins.html [ursula.chem.yale.edu]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Decalin - Sciencemadness Wiki [sciencemadness.org]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. memphis.edu [memphis.edu]
- 9. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 10. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 11. Different catalytic behaviors of Pd and Pt metals in decalin dehydrogenation to naphthalene - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Tetralin - Wikipedia [en.wikipedia.org]
- 14. rmu.edu [rmu.edu]
- 15. ijprajournal.com [ijprajournal.com]
- 16. pharmafocusasia.com [pharmafocusasia.com]
- 17. ajrconline.org [ajrconline.org]
Navigating Decahydronaphthalene: A Technical Guide to Material Compatibility
For Immediate Release
This technical support guide is designed for researchers, scientists, and drug development professionals, providing essential information on the chemical resistance of common laboratory materials to decahydronaphthalene, also known as decalin. As a potent, colorless liquid solvent with an aromatic odor, this compound is widely utilized for its excellent solvency with resins, waxes, and certain plastics.[1][2][3][4] Understanding its interaction with laboratory equipment is critical for experimental integrity and safety.
Section 1: Understanding this compound
This compound (C₁₀H₁₈) is a saturated bicyclic hydrocarbon recognized for its robust solvency properties in various industrial and laboratory applications.[1] It is a key component in paint coatings, fuel additives, and even in the fragrance industry.[1][2] In the laboratory, it's often used as a solvent for fats, resins, oils, and waxes.[3] It is important to note that this compound is a flammable liquid and can form explosive peroxides upon prolonged exposure to air and sunlight.[4][5][6] Therefore, proper storage and handling are paramount.[7][8]
Section 2: Chemical Compatibility at a Glance
The selection of appropriate laboratory materials is crucial to prevent equipment failure, sample contamination, and safety hazards. The following table summarizes the chemical resistance of various materials to this compound based on available data.
| Material Category | Specific Material | Resistance Rating | Key Considerations |
| Plastics | Fluorinated Ethylene Propylene (FEP) | E (Excellent) [9] | Preferred choice for containers and tubing. |
| Ethylene Tetrafluoroethylene (ETFE) | E (Excellent) [9] | Excellent for long-term exposure. | |
| Low-Density Polyethylene (LDPE) | G (Good) [9] | May show some swelling with prolonged contact. | |
| High-Density Polyethylene (HDPE) | G (Good) [9] | Suitable for short-term use and storage. | |
| Polypropylene (PP) | F (Fair) [9] | Not recommended for long-term storage; risk of degradation. | |
| Polypropylene Copolymer (PPCO) | N (Not Recommended) [9] | Significant degradation expected. | |
| Polymethylpentene (PMP) | F (Fair) [9] | Shows signs of attack. | |
| Polycarbonate (PC) | N (Not Recommended) [9] | Severe degradation and cracking can occur. | |
| Polystyrene (PS) | N (Not Recommended) [9] | Rapidly attacked by this compound. | |
| Polyvinyl Chloride (PVC), Flexible | G (Good) [9] | Resistance can vary based on plasticizer content. | |
| Polyvinyl Chloride (PVC), Rigid | F (Fair) [9] | Becomes brittle over time. | |
| Elastomers | Fluoroelastomer (FKM, Viton®) | A (Excellent) [10][11][12] | Highly recommended for seals, o-rings, and gaskets.[10] |
| Ethylene Propylene Rubber (EPR, EPDM) | D (Not Recommended) [11] | Significant swelling and softening.[10] | |
| Buna-N (Nitrile) | D (Not Recommended) [11][12] | Poor resistance, leading to rapid failure. | |
| Neoprene | D (Not Recommended) [12] | Not suitable for use with this compound. | |
| Metals | Stainless Steel (304, 316) | A (Excellent) [11] | Excellent resistance to corrosion. |
| Carbon Steel | Can be used for storage containers.[2] | Prone to rust if moisture is present. | |
| Aluminum | - (No Data) | Compatibility should be tested before use. |
Rating Key: E/A = Excellent; G/B = Good; F/C = Fair; N/D = Not Recommended/Severe Effect. Ratings are based on data at ambient temperature (approximately 20-25°C) unless otherwise specified.[11]
Section 3: Troubleshooting and FAQs
This section addresses common issues and questions that arise when working with this compound.
Frequently Asked Questions (FAQs)
-
Q1: I need flexible tubing for a peristaltic pump transferring this compound. What material should I use?
-
A1: For applications requiring flexibility and chemical resistance, tubing made from a fluoroelastomer like Viton® is the top recommendation due to its excellent compatibility.[10] While some flexible PVC formulations may offer temporary resistance, long-term use can lead to hardening and cracking. Always verify the specific formulation's compatibility.
-
-
Q2: My polypropylene storage bottle appears to be misshapen after storing this compound for a week. Why did this happen?
-
A2: Polypropylene has only "Fair" resistance to this compound.[9] The solvent can be absorbed by the plastic, causing it to swell, soften, and deform. For long-term storage, it is crucial to use materials with "Excellent" ratings, such as FEP or stainless steel.
-
-
Q3: Can I use standard nitrile gloves for handling this compound?
-
A3: No, nitrile (Buna-N) gloves are not recommended for use with this compound due to their poor chemical resistance.[11][12] This can lead to rapid degradation of the glove material and potential skin exposure. It is advisable to use gloves made from a compatible fluoroelastomer like Viton®. Always consult the glove manufacturer's specific chemical resistance guide.
-
-
Q4: Is it safe to clean this compound spills with a paper towel?
Troubleshooting Guide
| Issue | Probable Cause | Recommended Action |
| Leaking from a sealed connection (e.g., o-ring, gasket) | The elastomer seal material is incompatible with this compound, causing swelling or degradation. | Immediately and safely drain the system. Replace the incompatible seal with one made of a highly resistant material like FKM (Viton®).[10] |
| Discoloration or clouding of a plastic container | The plastic is being chemically attacked by the this compound. | Transfer the solvent to a compatible container (e.g., FEP, glass, or stainless steel) immediately. Discontinue use of the compromised container. |
| Unexpected experimental results or sample contamination | Leaching of plasticizers or other components from an incompatible material into the this compound. | Review the chemical compatibility of all wetted parts in your experimental setup. Replace any materials with a rating of "Fair" or "Not Recommended" with a more resistant alternative. |
| Metal components showing signs of corrosion | While stainless steel is generally resistant, the presence of impurities or water in the this compound can lead to localized corrosion, especially with less resistant metals.[14][15] | Ensure high-purity this compound is used. For long-term applications, 316 stainless steel is preferable to 304. If using carbon steel, take measures to prevent moisture ingress. |
Section 4: Experimental Protocols and Methodologies
Protocol for Material Compatibility Testing
For critical applications or when using a material not listed in the compatibility chart, a simple immersion test is recommended.
Objective: To visually and physically assess the compatibility of a material with this compound over a defined period.
Materials:
-
Sample of the material to be tested (e.g., a small piece of tubing, an o-ring, or a cut section of a container).
-
This compound.
-
Glass container with a secure lid (e.g., a vial or jar).
-
Calipers or a micrometer.
-
Analytical balance.
-
Fume hood.[13]
Procedure:
-
Initial Measurement:
-
Measure the dimensions (e.g., diameter, thickness) of the material sample using calipers.
-
Weigh the sample using an analytical balance and record the initial weight.
-
Note the initial appearance and physical properties (e.g., color, flexibility, hardness).
-
-
Immersion:
-
Place the material sample in the glass container.
-
Add enough this compound to completely submerge the sample.
-
Securely close the container to prevent evaporation.
-
-
Incubation:
-
Store the container at the intended experimental temperature for a specified period (e.g., 24 hours, 72 hours, or 1 week).
-
-
Post-Immersion Analysis:
-
Carefully remove the sample from the this compound in a fume hood.
-
Allow the sample to air-dry completely.
-
Re-measure the dimensions and weight of the sample.
-
Visually inspect the sample for any changes, such as swelling, shrinking, discoloration, cracking, or loss of flexibility.
-
-
Evaluation:
-
Calculate the percentage change in weight and dimensions.
-
A significant change in any of the measured parameters indicates poor compatibility.
-
Section 5: Visualization of Material Selection Workflow
The following diagram outlines a logical workflow for selecting the appropriate lab material for use with this compound.
Caption: Decision workflow for selecting a compatible material for use with this compound.
References
- 1. nbinno.com [nbinno.com]
- 2. You are being redirected... [schultzchem.com]
- 3. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Decalin - Wikipedia [en.wikipedia.org]
- 5. This compound | 91-17-8 [chemicalbook.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. fishersci.com [fishersci.com]
- 9. media.suweb.site [media.suweb.site]
- 10. marcorubber.com [marcorubber.com]
- 11. graco.com [graco.com]
- 12. phelpsgaskets.com [phelpsgaskets.com]
- 13. cdnisotopes.com [cdnisotopes.com]
- 14. mdpi.com [mdpi.com]
- 15. 5.7 Corrosion – Inorganic Chemistry for Chemical Engineers [pressbooks.bccampus.ca]
Validation & Comparative
Decahydronaphthalene vs. Tetralin: A Comparative Guide for Synthetic Chemistry
In the landscape of high-boiling organic solvents, decahydronaphthalene (Decalin) and 1,2,3,4-tetrahydronaphthalene (tetralin) are two mainstays for syntheses requiring elevated temperatures. While both are derived from naphthalene, their distinct degrees of hydrogenation impart unique chemical personalities that dictate their suitability for specific applications. This guide provides an in-depth comparison of Decalin and tetralin, supported by physicochemical data and mechanistic insights to inform solvent selection in research and development.
At a Glance: Decalin vs. Tetralin
Decalin, the fully hydrogenated derivative of naphthalene, is a saturated bicyclic hydrocarbon.[1][2] In contrast, tetralin is a partially hydrogenated naphthalene derivative, featuring a benzene ring fused to a cyclohexane ring.[3] This fundamental structural difference is the primary determinant of their divergent properties and applications. Decalin is recognized for its excellent solvency and stability, making it a versatile industrial solvent.[2] Tetralin, on the other hand, is particularly valued as a hydrogen-donor solvent.[4][5]
Physicochemical Properties: A Tabular Comparison
A clear understanding of the physical and chemical properties of these solvents is paramount for their effective use in synthesis. The following table summarizes key parameters for both Decalin and tetralin.
| Property | This compound (Decalin) | 1,2,3,4-Tetrahydronaphthalene (Tetralin) | References |
| Molecular Formula | C₁₀H₁₈ | C₁₀H₁₂ | [4][6] |
| Molecular Weight | 138.25 g/mol | 132.20 g/mol | [7][8] |
| Appearance | Clear, colorless liquid | Colorless liquid | [4][6] |
| Odor | Aromatic, menthol-like | Mild, aromatic | [3][6] |
| Boiling Point | 189-191 °C (mixture of isomers) | 206-208 °C | [4][7] |
| Melting Point | -125 °C (mixture of isomers) | -35.8 °C | [4][7] |
| Density | ~0.896 g/mL at 25 °C | 0.970 g/cm³ | [4][9] |
| Flash Point | 57-58 °C | 77 °C | [4][7] |
| Solubility in Water | Insoluble | Insoluble | [1][4] |
| Solubility in Organic Solvents | Soluble in alcohols, ethers, chloroform | Miscible with many organic solvents | [10][11] |
| Key Feature | Inert, high-boiling solvent | Hydrogen-donor solvent | [2][12] |
The Deciding Factor: Chemical Reactivity and Application
The choice between Decalin and tetralin often hinges on the specific demands of the chemical transformation.
Decalin: The Inert Workhorse
As a saturated hydrocarbon, Decalin is chemically inert under many reaction conditions, making it an excellent high-boiling solvent for a variety of organic syntheses where the solvent should not participate in the reaction.[2][7] Its primary role is to provide a high-temperature medium to facilitate reactions that are kinetically slow at lower temperatures.[7]
Key Applications of Decalin:
-
High-Temperature Reactions: Its high boiling point makes it suitable for reactions requiring sustained high temperatures.[7]
-
Polymer Synthesis: It is used as a solvent in the production of certain polymers, such as ultra-high molecular weight polyethylene fibers.[13]
-
Solvent for Nonpolar Compounds: Decalin is an effective solvent for oils, fats, waxes, and resins.[1][14]
Tetralin: The Hydrogen Donor
The presence of a benzene ring fused to a cyclohexane ring in tetralin allows it to act as a hydrogen-donor solvent.[4][12] The benzylic C-H bonds in tetralin are weaker and more susceptible to homolytic cleavage, enabling it to donate hydrogen atoms to radical species. This property is particularly valuable in processes like coal liquefaction and heavy oil upgrading.[4][15]
Key Applications of Tetralin:
-
Coal Liquefaction and Heavy Oil Upgrading: Tetralin transfers hydrogen to large organic molecules, breaking them down into smaller, more valuable products.[4][15]
-
Radical Reactions: It can be used as a hydrogen source to quench radical intermediates in various organic reactions.
-
Synthesis of Hydrogen Bromide: In a laboratory setting, tetralin reacts with bromine to produce hydrogen bromide.[4][11]
Mechanistic Insight: The Role of Tetralin as a Hydrogen Donor
The ability of tetralin to donate hydrogen is a key differentiator. This process is critical in reactions involving radical intermediates. The diagram below illustrates the general mechanism of hydrogen donation from tetralin.
Caption: Hydrogen donation from tetralin to a radical species.
In this process, a radical species (R•) abstracts a hydrogen atom from tetralin, resulting in a quenched species (R-H) and a tetralinyl radical. The tetralinyl radical can then go on to donate further hydrogen atoms, ultimately forming the more stable aromatic naphthalene.
Experimental Protocol: A Case Study in Nanoparticle Synthesis
The choice of solvent can significantly impact the outcome of a synthesis. In the synthesis of certain nanoparticles, a high-boiling, non-coordinating solvent is often required. While both Decalin and tetralin could be considered, the inert nature of Decalin makes it a more suitable choice to avoid any unwanted side reactions.
Synthesis of Metal Oxide Nanoparticles
This protocol describes a general procedure for the synthesis of metal oxide nanoparticles using Decalin as the solvent.
Materials:
-
Metal acetylacetonate precursor
-
Oleic acid (capping agent)
-
Oleylamine (capping agent)
-
This compound (solvent)
-
Three-necked round-bottom flask
-
Condenser
-
Heating mantle with magnetic stirrer
-
Thermometer/thermocouple
-
Inert gas supply (e.g., Argon or Nitrogen)
Procedure:
-
Combine Reactants: In the three-necked round-bottom flask, combine the metal acetylacetonate precursor, oleic acid, and oleylamine.
-
Add Solvent: Add a sufficient amount of Decalin to the flask to dissolve the reactants and allow for efficient stirring.
-
Assemble Apparatus: Equip the flask with a condenser, a magnetic stir bar, and a thermometer or thermocouple. Purge the system with an inert gas.
-
Heating: Heat the mixture to the desired reaction temperature (typically between 150-200 °C) while stirring vigorously.
-
Reaction: Maintain the reaction temperature for the desired duration to allow for nanoparticle formation and growth.
-
Cooling: After the reaction is complete, allow the mixture to cool to room temperature.
-
Purification: Precipitate the nanoparticles by adding a non-solvent (e.g., ethanol or acetone). Centrifuge the mixture to collect the nanoparticles and wash them several times with the non-solvent to remove any unreacted precursors and capping agents.
-
Drying: Dry the purified nanoparticles under vacuum.
Caption: Workflow for metal oxide nanoparticle synthesis using Decalin.
Conclusion: Making the Right Choice
The selection of Decalin or tetralin as a solvent is a critical decision in the design of a synthetic procedure.
-
Choose Decalin when a high-boiling, chemically inert solvent is required to facilitate a reaction at elevated temperatures without participating in the reaction itself.
-
Choose Tetralin when a high-boiling solvent that can also act as a hydrogen donor is needed, particularly in reactions involving radical intermediates or in processes like coal and heavy oil upgrading.
By carefully considering the distinct properties and reactivity of these two solvents, researchers can optimize their reaction conditions and achieve their desired synthetic outcomes.
References
- 1. nbinno.com [nbinno.com]
- 2. nbinno.com [nbinno.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Tetralin - Wikipedia [en.wikipedia.org]
- 5. nbinno.com [nbinno.com]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 91-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. This compound | 91-17-8 [chemicalbook.com]
- 11. Tetralin - Sciencemadness Wiki [sciencemadness.org]
- 12. TETRALIN FOR SYNTHESIS 98% 1 2 3 4 Tetrahydronaphthalene | Ennore India Chemicals [ennoreindiachemicals.com]
- 13. You are being redirected... [schultzchem.com]
- 14. Page loading... [guidechem.com]
- 15. taylorandfrancis.com [taylorandfrancis.com]
Navigating the Crucible: A Comparative Guide to High-Temperature Solvents Beyond Decahydronaphthalene
A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals
Decahydronaphthalene, or DECALIN, has long been a trusted workhorse in the high-temperature organic synthesis laboratory. Its impressive boiling point and capacity to dissolve a broad spectrum of nonpolar reactants have solidified its position as a go-to solvent when the reaction conditions demand thermal intensity. However, the very properties that make it useful can also present significant challenges. Concerns regarding the formation of explosive peroxides, difficulties in post-reaction removal, and the quest for more versatile and safer solvent systems have spurred the exploration of viable alternatives.[1][2][3][4][5][6][7][8][9][10]
This guide provides a comprehensive, data-driven comparison of high-boiling-point solvents that serve as powerful alternatives to this compound. We will move beyond a simple cataloging of physical properties to delve into the practical nuances of their application, offering the experimental insights necessary for you to make an informed and strategic solvent choice for your next high-temperature synthetic challenge.
The Incumbent: A Critical Look at this compound
While undeniably useful, a thorough understanding of this compound's limitations is crucial for appreciating the value of its alternatives.
| Advantages | Disadvantages |
| High boiling point (189-191 °C)[2][4][5] | Prone to forming explosive peroxides upon storage, especially in the presence of light and air.[1][2][3][4][5][6] |
| Excellent solvent for nonpolar compounds like resins, waxes, and fats.[1][8][10] | Difficult to remove from reaction mixtures due to its low volatility. |
| Relatively low cost and wide availability.[1] | Can undergo dehydrogenation at elevated temperatures. |
| Exists as cis and trans isomers, which can sometimes offer subtle differences in solvation.[8] | Commercial grades may contain impurities that can affect reaction reproducibility. |
The propensity of this compound to form peroxides is a significant safety hazard that cannot be overstated.[3][6] This necessitates rigorous purification and storage protocols, often involving hazardous reagents, which can add complexity and risk to a synthetic workflow.
The Contenders: A Comparative Analysis of High-Boiling Point Solvents
The ideal high-temperature solvent should exhibit a high boiling point, be thermally stable, remain inert under reaction conditions, and be readily separable from the final product. Here, we evaluate several promising alternatives to this compound.
Physical Properties at a Glance
| Solvent | Boiling Point (°C) | Melting Point (°C) | Polarity (Dielectric Constant) | Key Features |
| This compound | 189-191[2][4][5] | -125[2][4][5] | Low | Nonpolar, peroxide former |
| Tetralin | 206-208[11][12] | -35.8[11] | Low | Hydrogen-donor, peroxide former |
| Diphenyl ether | 259[13][14][15][16][17] | 26[13][15][16][17][18] | Low | High thermal stability, solid at RT |
| Sulfolane | 285[19][20][21][22] | 27.5[19][22] | High (43.3) | Polar aprotic, water-miscible |
| Ionic Liquids (e.g., [BMIM][BF4]) | >300 (decomposes) | -80 | Moderate to High | Non-volatile, "designer" solvents |
In-Depth Profiles of Leading Alternatives
Tetralin (1,2,3,4-Tetrahydronaphthalene)
Structurally similar to this compound, tetralin offers a higher boiling point and unique reactivity.[11]
-
Advantages :
-
Disadvantages :
-
Experimental Insight : In studies on direct coal liquefaction, tetralin's role as a hydrogen donor is critical. At elevated temperatures (e.g., 420 °C), it undergoes dehydrogenation to provide active hydrogen to the reaction, a property not shared by this compound.[23]
Diphenyl Ether
Known for its exceptional thermal stability, diphenyl ether is a stalwart in high-temperature applications.[28]
-
Advantages :
-
Disadvantages :
-
Experimental Insight : Diphenyl ether has proven to be an excellent solvent for the synthesis of polyesters, enabling the formation of high molecular weight polymers.[29] Its use in cyclization reactions at reflux demonstrates its utility in demanding, high-temperature procedures.[13]
Sulfolane (Tetrahydrothiophene-1,1-dioxide)
Sulfolane presents a unique combination of high boiling point and high polarity, opening doors for different types of high-temperature reactions.[19][22]
-
Advantages :
-
High boiling point (285 °C) and excellent thermal and chemical stability, even in the presence of strong acids and bases.[19][20][21][22][30][31][32][33]
-
Its high polarity and ability to solvate cations make it an excellent choice for reactions involving polar intermediates or inorganic salts.[30][31]
-
Miscible with water, which can simplify workup procedures.[19][22]
-
-
Disadvantages :
-
Experimental Insight : Sulfolane is the solvent of choice for many halo-exchange reactions, such as converting aromatic chlorides to fluorides, due to its ability to dissolve reagents like potassium fluoride and withstand high temperatures.[31][34] It is also widely used in the petrochemical industry for the extraction of aromatic compounds.[19]
Ionic Liquids (ILs)
Ionic liquids are a class of salts that are liquid at or near room temperature, offering a paradigm shift in solvent technology.[35]
-
Advantages :
-
Disadvantages :
-
Significantly higher cost compared to conventional solvents.
-
Can be more viscous than traditional solvents, potentially affecting reaction kinetics.[37]
-
Product isolation can sometimes be challenging.
-
-
Experimental Insight : Phosphonium-based ionic liquids have shown exceptional thermal and electrochemical stability, making them suitable for high-temperature battery applications.[39] Imidazolium-based ionic liquids are also widely studied for their broad applicability in high-temperature synthesis.[35][37]
Experimental Protocol: A Strategic Framework for Solvent Selection
Choosing the right high-temperature solvent is a multi-faceted process that requires careful consideration of both the reaction chemistry and practical laboratory constraints.
Caption: A systematic workflow for the selection and validation of high-temperature solvents.
Detailed Methodology:
-
Parameter Definition : Begin by thoroughly defining the essential parameters of your reaction, including the target temperature, the polarity of all reactants and expected products, and any known chemical incompatibilities.
-
Candidate Screening : With your reaction parameters in mind, consult reliable sources for the physical properties of potential high-boiling-point solvents to create a shortlist of candidates.
-
Feasibility Studies : Conduct small-scale, parallel experiments with your shortlisted solvents. It is critical to include a control reaction using this compound to establish a baseline for comparison.
-
Rigorous Analysis : Employ appropriate analytical techniques to meticulously evaluate the outcome of each feasibility study. Quantify the yield and purity of the desired product and identify any solvent-derived byproducts.
-
Candidate Selection : Based on the analytical data, select the solvent or solvents that provide the most favorable outcome in terms of yield, purity, and ease of workup.
-
Condition Optimization : For the selected solvent(s), perform a systematic optimization of the reaction conditions to maximize the desired outcome.
-
Validation and Scale-Up : Once the optimal conditions have been established, validate the process through a larger-scale reaction to ensure reproducibility and scalability.
Interplay of Key Solvent Properties
Caption: The interconnected nature of key solvent properties for high-temperature reactions.
Conclusion: Expanding the High-Temperature Synthesis Toolkit
While this compound remains a valuable tool in the synthetic chemist's arsenal, a wealth of powerful alternatives offers compelling advantages in terms of safety, reaction performance, and process efficiency. By moving beyond a reliance on this single solvent and adopting a more strategic and data-driven approach to solvent selection, researchers can unlock new synthetic possibilities. The initial investment in screening and optimizing a new solvent system can yield substantial returns in the form of higher yields, purer products, and safer, more robust chemical processes. The future of innovative high-temperature synthesis will undoubtedly be shaped by the judicious selection from a diverse and versatile palette of high-performance solvents.
References
- 1. nbinno.com [nbinno.com]
- 2. 91-17-8 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Peroxide Forming Chemicals | Environmental Health & Safety (EHS) [ehs.utexas.edu]
- 4. This compound | 91-17-8 [chemicalbook.com]
- 5. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. Peroxide Forming Chemicals | Florida Tech [fit.edu]
- 7. chemistry.osu.edu [chemistry.osu.edu]
- 8. nbinno.com [nbinno.com]
- 9. Decalin - Wikipedia [en.wikipedia.org]
- 10. oehha.ca.gov [oehha.ca.gov]
- 11. Tetralin - Wikipedia [en.wikipedia.org]
- 12. Naphthalene, 1,2,3,4-tetrahydro- [webbook.nist.gov]
- 13. chemicalspace.wordpress.com [chemicalspace.wordpress.com]
- 14. homework.study.com [homework.study.com]
- 15. Diphenyl ether | 101-84-8 [chemicalbook.com]
- 16. Diphenyl ether CAS#: 101-84-8 [m.chemicalbook.com]
- 17. Diphenyl ether - Wikipedia [en.wikipedia.org]
- 18. solubilityofthings.com [solubilityofthings.com]
- 19. Sulfolane - Wikipedia [en.wikipedia.org]
- 20. Sulfolane | C4H8O2S | CID 31347 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. Sulfolane CAS#: 126-33-0 [m.chemicalbook.com]
- 22. Sulfolane [chemeurope.com]
- 23. Transformation Characteristics of Hydrogen-Donor Solvent Tetralin in the Process of Direct Coal Liquefaction - PMC [pmc.ncbi.nlm.nih.gov]
- 24. taylorandfrancis.com [taylorandfrancis.com]
- 25. Heat Transfer Fluid 1,2,3,4-Tetrahydronaphthalene China Manufacturers Suppliers Factory Exporter [kylin-chemicals.com]
- 26. Tetralin | C10H12 | CID 8404 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 27. Tetralin? [drugfuture.com]
- 28. nbinno.com [nbinno.com]
- 29. taylorandfrancis.com [taylorandfrancis.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. youtube.com [youtube.com]
- 32. Polar solvent (sulfone compounds) Sulfolane | Functional Materials (Relating to Funcitonal Chemicals) | Product Information | SUMITOMO SEIKA CHEMICALS CO.,LTD. [sumitomoseika.co.jp]
- 33. mdpi.com [mdpi.com]
- 34. Sixty Solvents [chem.rochester.edu]
- 35. Ionic liquid - Wikipedia [en.wikipedia.org]
- 36. mdpi.com [mdpi.com]
- 37. m.youtube.com [m.youtube.com]
- 38. Making good on a promise: ionic liquids with genuinely high degrees of thermal stability - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 39. mdpi.com [mdpi.com]
A Comparative Guide to Decahydronaphthalene and Other Hydrogen Storage Materials for Researchers
This guide provides an in-depth technical comparison of decahydronaphthalene's performance in hydrogen storage against other leading alternative materials. Designed for researchers, scientists, and drug development professionals, this document delves into the experimental data and underlying scientific principles that govern the efficacy of these hydrogen carriers. We will explore the performance of Liquid Organic Hydrogen Carriers (LOHCs), with a focus on this compound, and draw objective comparisons with other LOHCs, chemical hydrides, and physisorption materials.
Introduction: The Landscape of Hydrogen Storage
The transition to a hydrogen-based economy hinges on the development of safe, efficient, and economically viable hydrogen storage technologies.[1] Hydrogen's low volumetric energy density under ambient conditions presents a significant challenge for its widespread adoption, particularly in mobile applications.[1] Various strategies are being explored to overcome this hurdle, broadly categorized into physical storage (compressed and liquefied hydrogen) and material-based storage. This guide will focus on the latter, offering a comparative analysis of leading material-based hydrogen storage solutions.
Liquid Organic Hydrogen Carriers (LOHCs): A Deep Dive into this compound
LOHCs are organic compounds that can be reversibly hydrogenated and dehydrogenated to store and release hydrogen.[2][3] This technology offers the significant advantage of utilizing existing infrastructure for liquid fuels, as the hydrogen-rich LOHC can be handled similarly to gasoline or diesel.[2] The core of the LOHC concept is a catalytic cycle of hydrogenation (hydrogen uptake) and dehydrogenation (hydrogen release).
This compound (DHN), the fully hydrogenated form of naphthalene, has long been considered a promising LOHC due to its high hydrogen storage capacity.
Hydrogen Storage Capacity of this compound
This compound boasts a high theoretical gravimetric hydrogen density of 7.3 wt% and a volumetric density of 64.8 kg H₂/m³ .[4] These values are competitive and meet the targets set by organizations like the U.S. Department of Energy for onboard hydrogen storage systems.
The Hydrogenation-Dehydrogenation Cycle of the Naphthalene/Decahydronaphthalene Pair
The reversible reaction for the naphthalene/decahydronaphthalene system is as follows:
C₁₀H₈ (Naphthalene) + 5H₂ ⇌ C₁₀H₁₈ (this compound)
The hydrogenation of naphthalene to this compound is an exothermic process, typically carried out at elevated temperatures and pressures in the presence of a catalyst. The dehydrogenation of this compound to release hydrogen is an endothermic reaction, requiring a significant energy input.
Caption: The reversible hydrogenation and dehydrogenation cycle of the naphthalene/decahydronaphthalene LOHC system.
Performance Comparison: this compound vs. Other Materials
This section provides a detailed comparison of this compound with other prominent hydrogen storage materials, focusing on key performance indicators supported by experimental data.
Comparison with Other Liquid Organic Hydrogen Carriers
Other LOHCs, such as N-ethylcarbazole and dibenzyltoluene, have emerged as strong contenders, each with its own set of advantages and disadvantages.
| Feature | This compound | N-Ethylcarbazole (NEC) | Dibenzyltoluene (DBT) |
| Gravimetric H₂ Density | 7.3 wt%[4] | 5.8 wt%[5] | 6.2 wt%[6] |
| Volumetric H₂ Density | 64.8 kg H₂/m³[4] | ~56 kg H₂/m³ | 57 kg H₂/m³[7] |
| Dehydrogenation Temp. | ~280-350 °C | < 200 °C[5] | ~250-320 °C[6] |
| Catalyst | Pt, Pd, NiMo | Pd, Ru | Pt, Ru, Ni |
| Byproducts/Side Reactions | Ring-opening, cracking | Dealkylation at high temps | Methylfluorene formation |
Data Insights:
-
Hydrogen Capacity: this compound offers the highest gravimetric hydrogen density among the compared LOHCs.
-
Operating Temperature: N-ethylcarbazole exhibits a significantly lower dehydrogenation temperature, which is advantageous for reducing the overall energy consumption of the hydrogen release process.[5]
-
Catalysis and Stability: All three LOHCs are susceptible to side reactions that can lead to catalyst deactivation and a decrease in the cyclic stability of the carrier molecule. For instance, dibenzyltoluene dehydrogenation can produce methylfluorene, which can poison the catalyst.[8]
Comparison with Chemical Hydrides
Chemical hydrides store hydrogen in chemical bonds and release it through a chemical reaction, which is often irreversible or requires complex off-board regeneration.
| Feature | This compound | Ammonia Borane (NH₃BH₃) | Magnesium Hydride (MgH₂) |
| Gravimetric H₂ Density | 7.3 wt%[4] | 19.6 wt% (theoretical)[9] | 7.6 wt%[1] |
| Hydrogen Release Method | Catalytic Dehydrogenation | Thermolysis, Hydrolysis | Thermolysis, Hydrolysis |
| Release Temperature | ~280-350 °C | ~85-150 °C (Thermolysis)[10] | >300 °C (Thermolysis)[10] |
| Reversibility | Reversible | Irreversible (complex regeneration) | Reversible (slow kinetics) |
| H₂ Purity Issues | Byproducts from LOHC | Ammonia, Borazine[3][9] | Minimal impurities |
Data Insights:
-
Gravimetric Density: Ammonia borane offers a remarkably high theoretical hydrogen density, making it an attractive candidate from a weight perspective.[9]
-
Hydrogen Release: While ammonia borane can release hydrogen at relatively low temperatures, the process is often accompanied by the release of impurities like ammonia and borazine, which can poison fuel cells.[3][9] Magnesium hydride requires high temperatures for hydrogen release, posing a challenge for many applications.[10]
-
Reversibility: A key advantage of LOHCs like this compound is their reversibility, allowing for multiple hydrogenation-dehydrogenation cycles. Chemical hydrides often require complex and energy-intensive off-board regeneration processes.
Comparison with Physisorption Materials
Physisorption materials, such as activated carbons and metal-organic frameworks (MOFs), store hydrogen through weak van der Waals interactions on their high-surface-area structures.
| Feature | This compound | Activated Carbons |
| Storage Mechanism | Chemisorption | Physisorption |
| Operating Conditions | Ambient T & P for storage | Cryogenic temperatures and/or high pressures |
| Gravimetric H₂ Density | 7.3 wt%[4] | ~5-7 wt% at 77K |
| Kinetics | Catalytically controlled | Fast adsorption/desorption |
| Energy for Release | Endothermic dehydrogenation | Low heat of adsorption |
Data Insights:
-
Operating Conditions: Physisorption materials typically require cryogenic temperatures and/or high pressures to achieve significant hydrogen storage capacities, which adds complexity and energy cost to the storage system. LOHCs, in contrast, can be stored and transported at ambient conditions.
-
Kinetics: Physisorption materials generally exhibit fast adsorption and desorption kinetics. The kinetics of LOHCs are governed by the catalyst and reaction conditions.
Experimental Protocols
To provide a practical context for the data presented, this section outlines generalized experimental protocols for the hydrogenation and dehydrogenation of this compound.
Protocol: Catalytic Dehydrogenation of this compound
Objective: To release hydrogen from this compound via catalytic dehydrogenation.
Materials:
-
This compound (hydrogen-rich LOHC)
-
Catalyst (e.g., 5 wt% Pt on Alumina)
-
Inert gas (e.g., Argon or Nitrogen)
-
High-temperature batch or flow reactor equipped with a condenser and gas outlet
Procedure:
-
Reactor Preparation: Load the catalyst into the reactor.
-
Inerting: Purge the reactor with an inert gas to remove air.
-
LOHC Introduction: Introduce a known quantity of this compound into the reactor.
-
Heating: Heat the reactor to the desired dehydrogenation temperature (e.g., 300 °C).
-
Reaction Monitoring: Monitor the release of hydrogen gas using a mass flow controller or by collecting the gas over water. The composition of the liquid phase can be analyzed periodically using gas chromatography (GC) to determine the conversion of this compound and the selectivity to naphthalene.
-
Product Collection: The released hydrogen is passed through a condenser to separate any evaporated LOHC components. The hydrogen-lean LOHC (naphthalene-rich mixture) remains in the reactor.
Protocol: Catalytic Hydrogenation of Naphthalene
Objective: To store hydrogen in naphthalene via catalytic hydrogenation.
Materials:
-
Naphthalene (hydrogen-lean LOHC)
-
Catalyst (e.g., 5 wt% Ru on Alumina)
-
High-purity hydrogen gas
-
High-pressure autoclave reactor
Procedure:
-
Reactor Loading: Place the naphthalene and catalyst into the autoclave.
-
Sealing and Purging: Seal the reactor and purge several times with hydrogen gas to remove air.
-
Pressurization and Heating: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50 bar) and heat to the reaction temperature (e.g., 150 °C).
-
Reaction: Maintain the reaction conditions with stirring for a set period. Monitor the pressure drop to track hydrogen consumption.
-
Cooling and Depressurization: After the reaction, cool the reactor to room temperature and carefully vent the excess hydrogen.
-
Product Analysis: The liquid product (this compound) can be analyzed by GC to determine the conversion and selectivity.
Caption: A simplified workflow for a complete LOHC cycle, from hydrogenation to dehydrogenation and recycling.
Conclusion and Future Outlook
This compound remains a compelling candidate for hydrogen storage due to its high gravimetric and volumetric hydrogen densities. However, its high dehydrogenation temperature presents a significant energetic barrier. In comparison, other LOHCs like N-ethylcarbazole offer the advantage of lower hydrogen release temperatures, potentially leading to higher overall system efficiencies.
Chemical hydrides such as ammonia borane boast exceptional theoretical hydrogen capacities, but challenges related to irreversible decomposition, complex regeneration, and the release of impurities need to be addressed. Physisorption materials offer fast kinetics but are currently limited by the need for cryogenic temperatures or high pressures.
The optimal choice of a hydrogen storage material is highly dependent on the specific application requirements, including weight and volume constraints, refueling time, and the availability of waste heat. Future research should focus on the development of highly active and stable catalysts that can lower the dehydrogenation temperatures of LOHCs, improve the kinetics of metal hydrides, and enhance the hydrogen uptake of physisorption materials at near-ambient conditions.
References
- 1. Literature review: state-of-the-art hydrogen storage technologies and Liquid Organic Hydrogen Carrier (LOHC) development | Science and Technology for Energy Transition (STET) [stet-review.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Development of Liquid Organic Hydrogen Carriers for Hydrogen Storage and Transport - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tus.elsevierpure.com [tus.elsevierpure.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. ife.no [ife.no]
- 9. Operando Raman-Mass Spectrometry Investigation of Hydrogen Release by Thermolysis of Ammonia Borane Confined in Mesoporous Materials - Hiden Analytical [hidenanalytical.com]
- 10. researchgate.net [researchgate.net]
The Decalin Dichotomy: A Senior Application Scientist's Guide to Validating Experimental Results Through Solvent Grade Selection
For researchers, scientists, and drug development professionals, the silent variable in any experiment is often the purity of the reagents. While we meticulously control temperatures, pressures, and stoichiometries, the solvents we use are frequently taken for granted. This guide delves into the critical impact of solvent purity on experimental outcomes, using the versatile bicyclic solvent, Decalin (decahydronaphthalene), as a case study. We will explore how different grades of Decalin can lead to divergent results and provide a robust framework for validating your findings, ensuring the integrity and reproducibility of your research.
The choice between a lower-purity "technical grade" and a high-purity "analytical grade" solvent can seem like a simple matter of cost-benefit analysis. However, as this guide will demonstrate, the upfront savings of a lower-grade solvent can be dwarfed by the long-term costs of failed experiments, irreproducible results, and compromised product quality.[1][2][3][4] In the high-stakes world of pharmaceutical development, such seemingly minor details can have profound implications.
Understanding Decalin and Its Grades
Decalin is a widely used solvent in various industrial and laboratory settings, prized for its high boiling point and excellent solvating properties for nonpolar compounds.[1][5] It exists as two stereoisomers, cis-decalin and trans-decalin, and commercial products are often a mixture of both.[5][6] The decalin framework is also a common structural motif in many natural products and pharmaceuticals, such as the cholesterol-lowering drug lovastatin.[7]
The purity of a chemical is denoted by its grade, which is determined by the extent of purification and the analytical testing it has undergone.[1][4][8] For the purpose of this guide, we will compare two common grades of Decalin:
-
Technical Grade: This is the lowest purity grade, suitable for industrial applications where high purity is not a primary concern.[1][2][3] It may contain significant levels of impurities, which are often byproducts of the manufacturing process. A major impurity in technical grade Decalin is 1,2,3,4-tetrahydronaphthalene (Tetralin).[6]
-
ACS Reagent Grade: This grade meets or exceeds the stringent purity standards set by the American Chemical Society (ACS).[8] It is intended for analytical and research applications where high purity is critical to the outcome of the experiment.
The following table summarizes the key differences between these two grades:
| Feature | Technical Grade Decalin | ACS Reagent Grade Decalin |
| Purity (Typical) | ~90-95% | ≥98-99%[9] |
| Primary Impurity | 1,2,3,4-tetrahydronaphthalene (Tetralin)[6] | Minimal, with specified low limits for various impurities |
| Cis/Trans Ratio | Variable, can contain up to 60% cis-decalin[6] | Often a specified mixture of cis and trans isomers |
| Intended Use | Industrial applications, general synthesis | Analytical testing, research and development, pharmaceutical applications[8] |
| Cost | Lower | Higher |
The Experimental Paradigm: Crystallization of Lovastatin
To illustrate the tangible impact of Decalin grade on a drug development workflow, we will focus on the final purification step of lovastatin via crystallization. Lovastatin, a blockbuster statin drug, features a this compound core, making its solubility and crystallization behavior sensitive to the solvent environment.[10] Impurities in the solvent can interfere with the crystallization process, affecting the purity, yield, and crystal morphology of the final Active Pharmaceutical Ingredient (API).[11][12][13][14][15]
The following diagram outlines the logical workflow for our comparative study:
Figure 1: Experimental workflow for comparing the effect of Decalin grades on lovastatin crystallization.
Experimental Protocol
Objective: To compare the impact of Technical Grade versus ACS Reagent Grade Decalin on the purity, yield, and crystal morphology of lovastatin during crystallization.
Materials:
-
Crude Lovastatin (e.g., 85% purity)
-
Technical Grade Decalin (mixture of cis and trans isomers)
-
ACS Reagent Grade Decalin (mixture of cis and trans isomers, ≥99% purity)
-
Anhydrous Sodium Sulfate
-
HPLC Grade Acetonitrile and Water
-
Lovastatin Reference Standard (USP grade)
Procedure:
-
Preparation: Two identical jacketed glass reactors equipped with overhead stirrers and temperature probes are used. Reactor A is charged with Technical Grade Decalin, and Reactor B with ACS Reagent Grade Decalin.
-
Dissolution: An equal amount of crude lovastatin is added to each reactor. The mixtures are heated to 80°C with constant stirring until all solids are dissolved.
-
Controlled Cooling Crystallization: The solutions are cooled from 80°C to 20°C at a controlled rate of 10°C/hour.
-
Aging: The resulting slurries are aged at 20°C for 2 hours with gentle stirring.
-
Filtration: The crystals are collected by vacuum filtration using a Büchner funnel and washed with a small amount of the respective cold Decalin.
-
Drying: The collected crystals are dried in a vacuum oven at 40°C until a constant weight is achieved.
-
Analysis: The dried lovastatin crystals from both experiments are analyzed for purity, yield, residual solvent, and crystal morphology.
Analytical Methods for Validation
A multi-pronged analytical approach is essential to comprehensively evaluate the impact of the different Decalin grades.
References
- 1. chemicals.co.uk [chemicals.co.uk]
- 2. What to Consider When Purchasing Different Grades of Chemicals | Lab Manager [labmanager.com]
- 3. noahchemicals.com [noahchemicals.com]
- 4. chemicals.co.uk [chemicals.co.uk]
- 5. Decalin - Wikipedia [en.wikipedia.org]
- 6. Decalin | C10H18 | CID 7044 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 8. What are the common grades for chemicals and reagents? | AAT Bioquest [aatbio.com]
- 9. CAS RN 91-17-8 | Fisher Scientific [fishersci.com]
- 10. Microbial Production and Biomedical Applications of Lovastatin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Thesis | Impacts of structurally related impurities on crystal growth and purity in acetaminophen : a study of single crystal stagnant solution and bulk suspension crystallisation | ID: z316q215r | STAX [stax.strath.ac.uk]
- 13. syrris.com [syrris.com]
- 14. Recent Developments in the Crystallization Process: Toward the Pharmaceutical Industry [engineering.org.cn]
- 15. The Importance of Crystallization in Pharmaceutical Manufacturing | Zhanghua [filter-dryer.com]
The Decalin Dichotomy: A Guide to Harnessing Isomeric Effects in Stereoselective Synthesis
For researchers, medicinal chemists, and professionals in drug development, the control of stereochemistry is not merely an academic exercise—it is the cornerstone of creating safe and efficacious molecules. Among the vast toolkit available to the synthetic chemist, the rigid yet versatile bicyclo[4.4.0]decane system, commonly known as decahydronaphthalene or decalin, offers a profound lesson in how fundamental stereoisomerism can be exploited to direct reaction outcomes.
Decalin exists as two distinct, non-interconvertible diastereomers: cis-decalin and trans-decalin.[1] Their differences are not subtle; they possess unique three-dimensional shapes, conformational flexibilities, and physical properties that have significant downstream consequences. This guide moves beyond a simple textbook description to provide an in-depth comparison of how these isomeric differences can be leveraged to achieve stereoselectivity, supported by experimental data and actionable protocols. We will explore how the decalin framework, when embedded within a molecule, acts as a powerful stereocontrol element and discuss the mechanistic implications of using the isomers as distinct reaction media.
Part 1: The Physicochemical and Conformational Dichotomy of Decalin Isomers
The root of the differential behavior of cis- and trans-decalin lies in their conformational energetics and dynamics. These are not merely subtle variations but fundamental differences in molecular architecture that dictate how they interact with reactants and transition states.
trans-Decalin: The Rigid Anchor
In trans-decalin, the two cyclohexane rings are fused via two equatorial bonds. This arrangement results in a relatively flat, rigid, and conformationally "locked" structure.[1][2] A chair-chair ring flip, which is characteristic of cyclohexane, is sterically impossible in the trans isomer as it would require the bridgehead substituents to span an impossibly large distance.[2] This conformational rigidity is its greatest asset in stereocontrol, providing a stable and predictable steric environment.
cis-Decalin: The Flexible Conformant
Conversely, cis-decalin features a fusion of one axial and one equatorial bond.[3] This creates a distinct "bent" or "tent-like" geometry.[3] Unlike its trans counterpart, cis-decalin is conformationally flexible and can undergo a concerted ring flip of both rings, interconverting between two enantiomeric chair-chair conformations.[3][4] This dynamic behavior means that substituents on a cis-decalin framework can interchange between axial and equatorial positions, and the molecule itself presents two distinct faces: a sterically open "convex" face and a more hindered "concave" face.[3]
This fundamental difference in conformational freedom is the primary reason one would anticipate divergent outcomes when these isomers are used as solvents or as molecular scaffolds. A rigid solvent like trans-decalin might enforce a more ordered transition state assembly, whereas the flexible cis-decalin could adapt to the transition state's steric demands in different ways.
Comparative Physical Properties
The structural differences manifest in their bulk physical properties, which can influence reaction kinetics and solvation of transition states. cis-Decalin, with its less symmetric, bent structure, exhibits stronger intermolecular interactions than the more stable and symmetric trans isomer.
| Property | cis-Decahydronaphthalene | trans-Decahydronaphthalene | Rationale for Difference |
| Thermodynamic Stability | Less Stable | More Stable (~2.7 kcal/mol)[5] | trans-decalin avoids the gauche-butane interactions present in the cis isomer.[2] |
| Density (at 20°C) | ~0.896 g/mL | ~0.870 g/mL | The bent structure of the cis isomer allows for more compact packing.[6] |
| Viscosity (at 25°C) | ~3.38 mPa·s | ~2.13 mPa·s | The twisted, less symmetric shape of cis-decalin leads to greater resistance to flow.[6][7] |
| Boiling Point | ~196 °C | ~187 °C | Stronger intermolecular forces in the less stable cis isomer require more energy to overcome. |
Part 2: The Decalin Framework as a Potent Stereocontrol Element
While direct comparisons of decalin isomers as bulk solvents are scarce in the literature, their most powerful and well-documented effect on stereoselectivity comes from their role as a molecular scaffold. When a reactive center is part of a decalin ring system, the rigid geometry of the framework can effectively shield one face of the molecule, forcing a reagent to approach from the less sterically hindered direction with high diastereoselectivity.
Case Study 1: Diastereoselective Epoxidation of an Unsaturated Decalin
The epoxidation of alkenes is a classic reaction sensitive to steric hindrance. When the alkene is part of a decalin system, the facial selectivity of the epoxidation can be almost absolute, dictated by the accessibility of the π-system. The rigid trans-decalin framework provides a predictable platform, while the bent cis-decalin offers a clearly differentiated convex (exposed) and concave (hindered) face.
Consider the epoxidation of a Δ⁹˒¹⁰-octalin derivative. The approach of a bulky epoxidizing agent, like meta-chloroperoxybenzoic acid (m-CPBA), is heavily influenced by the decalin structure.
In a typical scenario, the reagent will preferentially attack the convex face of a cis-fused system, as the concave face is sterically shielded by the other ring.[2] This principle was famously used in numerous total syntheses, including Woodward's synthesis of reserpine, where an early Diels-Alder reaction established a cis-fused ring system that directed all subsequent stereochemistry.[2]
Experimental Protocol: Diastereoselective Epoxidation
This generalized protocol is based on standard procedures for the epoxidation of sterically hindered alkenes.
-
Preparation: Dissolve the unsaturated decalin substrate (1.0 equiv) in a suitable chlorinated solvent (e.g., dichloromethane, CH₂Cl₂) in a round-bottom flask equipped with a magnetic stirrer. Cool the solution to 0 °C in an ice bath.
-
Buffering: Add a solid buffer, such as sodium bicarbonate (NaHCO₃, ~2.0 equiv), to the solution to neutralize the m-chlorobenzoic acid byproduct, which can otherwise catalyze epoxide opening.
-
Reagent Addition: Add solid m-CPBA (77% max, 1.2 equiv) portion-wise to the stirred solution over 10-15 minutes, monitoring the temperature to ensure it does not rise significantly.
-
Reaction: Allow the reaction to stir at 0 °C, monitoring its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-4 hours.
-
Workup: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the epoxide. Diastereomeric excess (d.e.) is determined by ¹H NMR or GC analysis of the purified product.
Case Study 2: Stereoselective Photocyclization on a trans-Decalin Scaffold
The rigid trans-decalin framework is an excellent platform for controlling the stereochemistry of reactions on appended side chains. A study by Tu et al. demonstrated the diastereoselective synthesis of spirocarbocycles via a Norrish-Yang photocyclization of trans-decalin-substituted diketones.[8][9] The conformation of the decalin substrate pre-organizes the molecule, facilitating a specific intramolecular hydrogen atom transfer, which ultimately dictates the stereochemistry of the newly formed spirocyclic ring.
The reaction of trans-decalin-substituted 2,3-butanediones under daylight irradiation leads to α-hydroxyl butanone spirocarbocycles with high diastereoselectivity.[8]
| Substrate | Product(s) | Diastereomeric Ratio (d.r.) | Yield |
| 6a | 7a | >19:1 | 85% |
| 6b | 7b | >19:1 | 82% |
| 6c | 7c | >19:1 | 80% |
| Data sourced from Tu, Y.-Q., et al. (2021). ACS Omega.[9] |
Experimental Protocol: Norrish-Yang Photocyclization [8]
-
Solution Preparation: A solution of the trans-decalin-substituted diketone substrate (0.05 mmol) is prepared in chloroform (CHCl₃).
-
Irradiation: The reaction flask is placed approximately 4-5 cm from a daylight lamp (65 W).
-
Reaction Conditions: The solution is irradiated at 30 °C for 10 hours.
-
Purification and Analysis: After the reaction, the solvent is removed under vacuum, and the residue is purified by column chromatography on silica gel. The diastereomeric ratio is determined from the ¹H NMR spectrum of the crude reaction mixture.
Part 3: Mechanistic Discussion on Decalin Isomers as Reaction Media
Although direct experimental comparisons are lacking, a robust mechanistic hypothesis for the differential effects of cis- and trans-decalin as solvents can be formulated based on their known properties. Stereoselectivity is determined by the difference in the free energies (ΔΔG‡) of the diastereomeric transition states. A solvent influences this energy difference by differentially solvating the two transition states.
-
Effect of Rigidity (trans-Decalin): The conformationally locked structure of trans-decalin would create a highly defined and ordered solvent cage around the reactants. For a transition state to be well-solvated, it must fit neatly into this pre-organized solvent structure. A transition state that is sterically incompatible with this rigid cage would be significantly destabilized, leading to a large energy difference (ΔΔG‡) between competing transition states and, consequently, high stereoselectivity.
-
Effect of Flexibility (cis-Decalin): The flexible, dynamic nature of cis-decalin would allow it to better conform to the steric contours of both diastereomeric transition states. By adapting its own shape, it could minimize unfavorable steric interactions for either pathway. This superior solvation of both transition states would likely lead to a smaller energy difference (ΔΔG‡) between them, resulting in lower stereoselectivity compared to a reaction run in trans-decalin.
-
Effect of Viscosity: The higher viscosity of cis-decalin could also play a role.[6] In reactions where product release or conformational changes are rate-limiting, a more viscous solvent can alter the energy landscape, although its direct impact on selectivity is complex and reaction-dependent.[10]
Conclusion
The stereoisomers of this compound provide a compelling illustration of structure-function relationships at the molecular level. While they share the same chemical formula and connectivity, their distinct three-dimensional architectures give rise to disparate physical properties and, most importantly, different behaviors in the context of stereoselective reactions.
The rigid, flat framework of trans-decalin offers a predictable and stable platform for directing reactions, making it an ideal stereocontrol element within a substrate. In contrast, the flexible, bent structure of cis-decalin presents distinct convex and concave faces, which can be exploited for facial-selective transformations. While their potential as stereodirecting solvents remains an area ripe for exploration, a mechanistic analysis based on their conformational properties suggests that the rigid trans isomer would be more likely to induce high levels of stereoselectivity by creating a more ordered transition state environment. For the practicing chemist, understanding this isomeric dichotomy is key to rationally designing synthetic routes that harness the subtle yet powerful forces of steric and conformational control.
References
- 1. Cis and Trans Decalin - Chemistry Steps [chemistrysteps.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. dalalinstitute.com [dalalinstitute.com]
- 4. osti.gov [osti.gov]
- 5. 4.9 Conformations of Polycyclic Molecules – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. The effect of stereoisomerism on dynamic viscosity: A study of cis-decalin and trans-decalin versus pressure and temperature - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of trans-Decalin-Based Spirocarbocycles via Photocyclization of 1,2-Diketones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. mdpi.com [mdpi.com]
A Practical Guide to Inter-Laboratory Cross-Validation of a GC-MS Method Using Decahydronaphthalene as a Sample Solvent
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Method Cross-Validation
In the landscape of pharmaceutical development and quality control, the reliability and reproducibility of analytical methods are paramount. An analytical method, even when fully validated in a single laboratory, can yield divergent results when transferred to another facility due to subtle differences in instrumentation, reagents, or analyst technique. This is where cross-validation becomes a critical exercise. Cross-validation is the documented process of verifying that a validated analytical procedure produces consistent, reliable, and accurate results when performed by different laboratories.[1][2] This guide provides an in-depth, practical comparison of a Gas Chromatography-Mass Spectrometry (GC-MS) method cross-validated between two laboratories, utilizing Decahydronaphthalene (Decalin) as a solvent for a non-polar analyte.
This compound, a stable, high-boiling, and non-polar cycloaliphatic solvent, is frequently employed for dissolving substances with poor aqueous solubility, such as resins, waxes, and certain active pharmaceutical ingredients (APIs).[3][4][5] Its distinct properties, including the existence of cis and trans isomers, necessitate a robust analytical method that is insensitive to minor variations in the solvent matrix.[3][6][7] This guide will explore the cross-validation of a method for quantifying a hypothetical non-polar API, "Analyte X," in a silicone-based matrix, a scenario common in the development of topical drug products or medical devices.
The principles and procedures outlined herein are grounded in the recommendations of the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures, which provides a framework for ensuring that an analytical method is suitable for its intended purpose.[8][9][10][11]
The Analytical Challenge and the Role of this compound
The Scenario: A novel, silicone-based topical formulation containing a non-polar API, "Analyte X," has been developed. For quality control and stability testing, a reliable method is required to quantify Analyte X. Due to manufacturing logistics, this testing must be performed at both the primary development laboratory (Lab A) and a contract research organization (CRO) (Lab B).
The Method of Choice: A GC-MS method was selected due to the volatility of Analyte X and the complexity of the silicone matrix. This compound was chosen as the sample preparation solvent for the following reasons:
-
Excellent Solubilizing Power: It effectively dissolves both the non-polar Analyte X and the silicone matrix, ensuring a homogenous sample injection.
-
GC Compatibility: It has a boiling point (approx. 187-191°C) that is well-suited for GC analysis, eluting after many common derivatizing agents but before many high-molecular-weight analytes, preventing interference.[12][13]
-
Inertness: It is chemically stable and unlikely to react with the analyte or the GC column's stationary phase.[4][12]
The challenge is to ensure that both Lab A and Lab B can produce equivalent results for the same sample, thereby guaranteeing consistent product quality regardless of the testing site.
The Cross-Validation Protocol: A Self-Validating System
The cross-validation protocol is designed to compare the performance of the analytical method between the two laboratories. This is not merely a repeat of the initial validation but a direct comparison of results.[1][14] The process involves analyzing identical sets of samples, including quality control (QC) samples and representative study samples, at both sites.[15][16]
Below is a diagram illustrating the overall workflow for the inter-laboratory cross-validation.
Caption: Inter-laboratory cross-validation workflow.
Experimental Protocol: GC-MS Quantification of Analyte X
This protocol outlines the steps performed independently at each laboratory.
1. Materials and Reagents:
-
This compound (mixture of cis/trans isomers, ≥99% purity)
-
Analyte X Reference Standard
-
Internal Standard (IS) (e.g., a stable, deuterated analog of Analyte X)
-
Silicone-based placebo matrix
-
Hexane (GC grade)
2. Standard and QC Sample Preparation:
-
Stock Solutions: Prepare primary stock solutions of Analyte X and the IS in this compound.
-
Calibration Standards: Prepare a series of calibration standards by spiking the placebo matrix extract (placebo matrix dissolved in this compound and filtered) with known concentrations of Analyte X.
-
Quality Control (QC) Samples: Prepare QC samples at three concentrations (Low, Medium, High) by spiking the placebo matrix with Analyte X. A single batch of QCs should be prepared at one location and split between the two labs to ensure identical starting material.
3. Sample Preparation Workflow:
-
Accurately weigh approximately 100 mg of the silicone matrix sample into a glass vial.
-
Add a precise volume of the IS stock solution.
-
Add 10.0 mL of this compound.
-
Vortex for 5 minutes to ensure complete dissolution.
-
Centrifuge to pellet any insoluble excipients.
-
Transfer the supernatant to a GC vial for analysis.
Caption: Sample preparation workflow for Analyte X.
4. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).[17]
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Injection Volume: 1 µL in splitless mode.
-
Oven Program:
-
Initial: 60 °C, hold for 1 min.
-
Ramp: 20 °C/min to 300 °C.
-
Hold: 5 min.
-
-
MSD Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using specific ions for Analyte X and the IS.
-
Comparative Data Analysis
The core of the cross-validation lies in the direct comparison of the data generated by Lab A and Lab B. The acceptance criteria should be pre-defined in the validation protocol.
Table 1: Linearity of Calibration Curves
| Parameter | Lab A | Lab B | Acceptance Criteria |
| Concentration Range (µg/mL) | 1 - 100 | 1 - 100 | Identical |
| Correlation Coefficient (r²) | 0.9989 | 0.9992 | ≥ 0.995 |
| Regression Equation | y = 0.152x + 0.003 | y = 0.155x - 0.001 | Slopes within ±5% |
The high correlation coefficients and similar slopes from both labs suggest that the method provides a linear response across the specified concentration range, irrespective of the laboratory.
Table 2: Accuracy and Precision from Quality Control Samples
Accuracy is reported as the percentage recovery of the theoretical concentration, while precision is reported as the relative standard deviation (%RSD) for replicate measurements (n=6).
| QC Level | Parameter | Lab A | Lab B | Acceptance Criteria |
| Low QC (3 µg/mL) | Accuracy (%) | 102.1% | 98.7% | 85-115% |
| Precision (%RSD) | 2.8% | 3.5% | ≤ 15% | |
| Mid QC (50 µg/mL) | Accuracy (%) | 99.5% | 101.3% | 85-115% |
| Precision (%RSD) | 1.9% | 2.2% | ≤ 15% | |
| High QC (90 µg/mL) | Accuracy (%) | 100.8% | 99.2% | 85-115% |
| Precision (%RSD) | 1.5% | 1.8% | ≤ 15% |
The data demonstrate that both laboratories achieved acceptable accuracy and precision, indicating the method is robust and performs consistently.
Table 3: Inter-Laboratory Comparison of Test Samples
Three batches of the final product were prepared as test samples, split, and sent to both labs for analysis. The percentage bias between the labs is calculated as: (|(Result Lab A - Result Lab B)| / Average Result) * 100.
| Sample ID | Lab A Result (mg/g) | Lab B Result (mg/g) | Average (mg/g) | % Bias | Acceptance Criteria |
| Batch 001 | 10.12 | 10.25 | 10.19 | 1.28% | ≤ 10% |
| Batch 002 | 9.98 | 9.85 | 9.92 | 1.31% | ≤ 10% |
| Batch 003 | 10.05 | 10.15 | 10.10 | 0.99% | ≤ 10% |
The low percentage bias between the laboratories for actual test samples provides strong evidence that the method is successfully cross-validated and can be reliably used at either facility.[15]
Conclusion and Best Practices
This guide demonstrates a successful cross-validation of a GC-MS method using this compound as a key solvent. The results from both laboratories were well within the pre-defined acceptance criteria, confirming the method's reproducibility and robustness. This successful outcome builds confidence that data generated across different sites for the same product are equivalent and reliable.
Key Takeaways for Successful Cross-Validation:
-
A Comprehensive Protocol is Essential: A detailed, pre-approved protocol with clear objectives and acceptance criteria is the foundation of a successful cross-validation.[1]
-
Use Identical Sample Lots: The use of QC and test samples from the same homogenous batch is non-negotiable for a true comparison.
-
Open Communication: Clear communication between the originating and receiving laboratories is vital to address any ambiguities in the method protocol before analysis begins.
-
Thorough Documentation: All raw data, calculations, and observations must be meticulously documented in a final cross-validation report.[1]
By adhering to these principles and following a scientifically sound protocol, organizations can ensure the seamless transfer and implementation of analytical methods, a cornerstone of maintaining product quality and regulatory compliance in the global pharmaceutical industry.
References
- 1. pharmaguru.co [pharmaguru.co]
- 2. Cross-validation (analytical chemistry) - Wikipedia [en.wikipedia.org]
- 3. nbinno.com [nbinno.com]
- 4. monumentchemical.com [monumentchemical.com]
- 5. You are being redirected... [schultzchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Decalin - Wikipedia [en.wikipedia.org]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 10. altabrisagroup.com [altabrisagroup.com]
- 11. fda.gov [fda.gov]
- 12. This compound Analytical Chemistry Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 13. 十氢化萘 (mixture of cis-and trans isomers) for synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 14. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 16. e-b-f.eu [e-b-f.eu]
- 17. benchchem.com [benchchem.com]
The Decalin Difference: A Comparative Guide to Reaction Yields in Decahydronaphthalene vs. Other Solvents
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of chemical synthesis, the choice of solvent is a critical parameter that can profoundly influence the outcome of a reaction, dictating everything from reaction rates to product selectivity and, most importantly, yield. While a host of common solvents are routinely employed in the modern laboratory, high-boiling point solvents like decahydronaphthalene (decalin) offer unique advantages, particularly for reactions requiring elevated temperatures. This guide provides an in-depth, objective comparison of reaction yields in this compound versus other commonly used solvents, supported by experimental data from the scientific literature.
The Physicochemical Landscape: Why Solvent Choice Matters
A solvent does more than merely dissolve reactants; it creates the microenvironment in which molecules collide and transform.[1] Key solvent properties such as polarity, viscosity, and proticity can stabilize or destabilize reactants, transition states, and products, thereby altering the energy landscape of the reaction and directly impacting the yield.[2] this compound, a bicyclic saturated hydrocarbon, is a nonpolar, aprotic solvent with a high boiling point (cis-isomer: 196 °C, trans-isomer: 187 °C), making it an excellent candidate for high-temperature syntheses. Its chemical stability and ability to dissolve a wide range of organic compounds further enhance its utility.
Comparative Analysis of Reaction Yields
To provide a clear and data-driven comparison, we will examine several key classes of organic reactions and compare the reported yields in this compound with those obtained in other common solvents.
Palladium-Catalyzed Cross-Coupling Reactions: Suzuki-Miyaura, Heck, and Sonogashira
Palladium-catalyzed cross-coupling reactions are cornerstones of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency. The choice of solvent in these reactions is known to be a crucial factor influencing catalytic activity and, consequently, product yield.
Suzuki-Miyaura Coupling: This versatile reaction couples organoboron compounds with organic halides or triflates. While polar aprotic solvents like DMF and THF are often favored, studies have shown that the choice of solvent can dramatically affect selectivity and yield.[3][4] For instance, in the coupling of chloroaryl triflates, nonpolar solvents like THF and toluene favor reaction at the chloride position, whereas polar solvents such as MeCN and DMF can switch the selectivity to the triflate position.[3] Although direct comparative yield data in decalin for a standard Suzuki-Miyaura coupling is not abundant in the literature, its nonpolar character suggests it would behave similarly to other nonpolar solvents like toluene, potentially favoring specific reaction pathways.
| Reaction | Solvent | Yield (%) | Reference |
| Suzuki-Miyaura of 4-iodoanisole and phenylboronic acid | aq. DMF | 91 | [3] |
| Suzuki-Miyaura of bromobenzene and phenylboronic acid | Tetrahydrofuran (THF) | 10.4 | [5] |
| N,N-Dimethylformamide (DMF) | 30.9 | [5] | |
| Methanol/Water | 96.3 | [5] |
Heck Reaction: The Heck reaction couples unsaturated halides with alkenes. Polar aprotic solvents like DMF and NMP are typically used.[6] However, in certain asymmetric Heck cyclizations, non-polar solvents have demonstrated superior performance. For instance, in the synthesis of cis-decalin products via an asymmetric Heck cyclization, reactions in toluene provided significantly higher yields than those in polar solvents like DCE.[7] This suggests that for specific applications, a nonpolar, high-boiling solvent like this compound could be advantageous.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The choice of solvent is critical and often depends on the specific substrates and catalytic system.[8][9] Polar aprotic solvents like DMF are frequently employed due to their ability to dissolve a wide range of reactants and facilitate the reaction.[8] However, nonpolar solvents like toluene have also been shown to be effective, in some cases providing better yields than DMF.[8] Given its hydrocarbon nature, this compound would be expected to perform similarly to toluene in many Sonogashira couplings.
Diels-Alder Reaction: A Classic Cycloaddition
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the synthesis of six-membered rings. The solvent can influence the rate and stereoselectivity of this reaction. High-boiling aromatic solvents like xylene are often used to facilitate the reaction between less reactive dienes and dienophiles, such as the reaction of anthracene with maleic anhydride.[10][11]
| Reaction | Solvent | Yield (%) | Reference |
| Anthracene with Maleic Anhydride | Xylene | Not specified, but used as a high-boiling solvent | [10][11] |
| Intramolecular dehydro-Diels-Alder of a styrene-yne | o-Dichlorobenzene | 75 | [12] |
| N,N-Dimethylformamide (DMF) | 90 (exclusive formation of one isomer) | [12] | |
| Nitrobenzene | 93 (exclusive formation of another isomer) | [12] |
Hydrogenation of Naphthalene: The Genesis of Decalin
The catalytic hydrogenation of naphthalene to this compound is a well-studied industrial process. While this compound is the product in this case, the solvent in which the reaction is carried out can influence the efficiency of the conversion and the isomeric ratio of the resulting decalin. Studies have compared the efficacy of various catalysts in this hydrogenation, often performed neat or in a hydrocarbon solvent.[13][14] The yield of decalin is highly dependent on the catalyst and reaction conditions. For example, a Pd5%/Al2O3 catalyst can achieve a decalin yield of 99.5%, while a Pd1%/Al2O3 catalyst under the same conditions yields only 5.9%.[13][14]
Experimental Protocols
To provide a practical context for the data presented, here are representative experimental protocols for the discussed reactions.
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Solvent and Catalyst Addition: Add the desired solvent (e.g., THF, toluene, or this compound, 5 mL) and the palladium catalyst (e.g., Pd(PPh3)4, 0.03 mmol).
-
Reaction Execution: Heat the reaction mixture to the desired temperature (e.g., 80-150 °C) under an inert atmosphere (e.g., nitrogen or argon) and stir for the specified time.
-
Workup and Analysis: After cooling to room temperature, quench the reaction with water and extract the product with an organic solvent. The organic layers are combined, dried over a drying agent (e.g., Na2SO4), and concentrated under reduced pressure. The yield is determined by purification (e.g., column chromatography) and characterization (e.g., NMR, GC-MS).
Experimental Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for a typical Suzuki-Miyaura cross-coupling reaction.
General Protocol for Diels-Alder Reaction of Anthracene and Maleic Anhydride
-
Reactant and Solvent Addition: In a round-bottom flask equipped with a reflux condenser, combine anthracene (1.0 mmol), maleic anhydride (1.0 mmol), and the high-boiling solvent (e.g., xylene or this compound, 10 mL).[10]
-
Reaction Execution: Heat the mixture to reflux with stirring for a specified period (e.g., 30-60 minutes).
-
Product Isolation: Cool the reaction mixture to room temperature, and then further cool in an ice bath to induce crystallization of the product.
-
Purification and Analysis: Collect the solid product by vacuum filtration, wash with a cold solvent, and dry. Determine the yield and purity of the product.
Experimental Workflow for Diels-Alder Reaction
Caption: A standard procedure for the Diels-Alder reaction of anthracene and maleic anhydride.
Conclusion: The Strategic Application of this compound
The selection of a solvent is a multi-faceted decision that requires careful consideration of the specific reaction, desired outcome, and practical considerations such as boiling point and safety. This compound, with its high boiling point, nonpolar nature, and chemical stability, presents a valuable, if underutilized, option in the synthetic chemist's toolkit.
While direct, quantitative comparisons of reaction yields in this compound versus a broad spectrum of other solvents are not always readily available in the literature, the existing data and fundamental principles of organic chemistry allow for informed predictions. For reactions that benefit from high temperatures and a nonpolar environment, such as certain Heck couplings and high-temperature Diels-Alder reactions, this compound can be an excellent choice, potentially leading to improved yields and selectivities.
As the demand for robust and efficient synthetic methodologies continues to grow, particularly in the pharmaceutical and materials science sectors, a deeper exploration and reporting of the performance of less conventional solvents like this compound will be crucial. This will enable researchers and drug development professionals to make more strategic and data-driven decisions in their synthetic endeavors.
References
- 1. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. arodes.hes-so.ch [arodes.hes-so.ch]
- 3. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. books.lucp.net [books.lucp.net]
- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 10. web.mnstate.edu [web.mnstate.edu]
- 11. vernier.com [vernier.com]
- 12. research.birmingham.ac.uk [research.birmingham.ac.uk]
- 13. Comparative Study on the Hydrogenation of Naphthalene over Both Al2O3-Supported Pd and NiMo Catalysts against a Novel LDH-Derived Ni-MMO-Supported Mo Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of Decahydronaphthalene
This guide provides a comprehensive, technically grounded protocol for the safe handling and disposal of decahydronaphthalene (also known as decalin) in a laboratory setting. As a widely used solvent in research and development, its proper management is paramount to ensuring personnel safety and environmental protection. This document moves beyond a simple checklist to explain the chemical principles that dictate these procedures, empowering researchers to make informed safety decisions.
Core Hazard Profile: Understanding the Risks
This compound is a combustible liquid with significant health and environmental hazards.[1][2] A thorough understanding of its properties is the foundation of its safe management. Prolonged storage and exposure to air can lead to the formation of explosive peroxides, adding a critical, time-sensitive dimension to its handling.[1][3][4]
Table 1: this compound Hazard Identification
| Hazard Category | Description | Key Data |
|---|---|---|
| Flammability | Combustible Liquid. Vapors are heavier than air and can travel to an ignition source.[5][6] | Flash Point: 57-58 °C (134-138 °F)[1][2][6]UN Number: 1147[7]NFPA Rating: Flammability: 2 (Moderate)[5] |
| Health Hazards | Causes severe skin and eye irritation/burns.[2][7][8] Toxic if inhaled and may be fatal if swallowed due to aspiration risk.[7][9] | Acute Effects: Irritation to skin, eyes, nose, and throat.[5]Chronic Effects: Prolonged contact may cause defatting and dermatitis.[3] |
| Reactivity | May form explosive peroxides upon exposure to air and light.[3][4] Incompatible with strong oxidizing agents.[1][3][5] | Peroxide formation is a significant risk for aged containers. |
| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[4][7] | Aquatic Toxicity (Acute): EC50 (invertebrates, 48h): 0.286 mg/L.[7] |
The causality behind these hazards dictates our handling protocols. For instance, its high vapor density means that spills can lead to vapor accumulation in low-lying areas, creating a hidden flammability risk far from the original spill site.[5] The potential for peroxide formation necessitates that containers are dated upon opening and that aged stock is handled with extreme caution, as concentrating peroxides through distillation or evaporation can lead to violent explosions.[3]
Waste Characterization and Regulatory Framework
All this compound waste must be treated as hazardous waste.[5][7] This is not merely a recommendation but a regulatory requirement. In the United States, waste classification is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).
The Rationale for Hazardous Classification: Waste generators are legally responsible for correctly classifying their waste.[3] this compound typically qualifies as hazardous due to its ignitability.
-
Ignitability (EPA Waste Code D001): This characteristic applies to liquids with a flash point below 60°C (140°F).[10] Since this compound's flash point is approximately 57-58°C, it falls under this classification.[1][2]
Depending on its use and any contaminants, other characteristics or listings may apply. It is imperative to consult your institution's Environmental Health & Safety (EHS) department and local regulations to ensure full compliance.[3][5]
Table 2: Waste Classification Summary
| Regulatory Framework | Code | Description | Rationale for this compound |
|---|---|---|---|
| US EPA (RCRA) | D001 | Ignitability: Liquids with a flash point < 60°C.[10] | Flash point is ~57-58°C. |
| European Waste Catalogue | HP 3 | Flammable | Based on its combustible nature.[7] |
| HP 5 / HP 6 | Specific Target Organ Toxicity / Acute Toxicity | Toxic if inhaled or swallowed.[7] |
| | HP 14 | Ecotoxic | Very toxic to aquatic life.[7] |
Standard Operating Procedure for Disposal
This protocol ensures that waste this compound is handled safely from the point of generation to its final disposal.
Step 1: Segregation at Source
-
Rationale: Preventing cross-contamination is crucial for safe disposal. Mixing incompatible chemicals can lead to dangerous reactions.
-
Procedure:
-
Designate a specific, clearly labeled hazardous waste container for this compound.
-
Never mix this compound waste with other waste streams (e.g., halogenated solvents, strong oxidizers, or aqueous waste).
-
Leave chemicals in their original or properly labeled containers; do not consolidate waste into a single large drum without explicit guidance from your EHS office.
-
Step 2: Proper Containerization and Labeling
-
Rationale: Secure containment and clear labeling are essential for preventing leaks and ensuring waste handlers are aware of the container's contents and associated hazards.
-
Procedure:
-
Use only approved, chemically compatible, and non-leaking containers.[7]
-
Keep the container tightly closed except when adding waste.[4][7]
-
Label the container with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., "Flammable," "Toxic").
-
Store the waste container in a cool, well-ventilated, secondary containment area away from heat, sunlight, and ignition sources.[1][4]
-
Step 3: Arranging for Disposal
-
Rationale: Hazardous waste must be disposed of through a licensed and certified waste management facility to comply with federal, state, and local regulations.[9]
-
Procedure:
-
Contact your institution's EHS department to schedule a waste pickup.
-
Do not attempt to dispose of this compound by pouring it down the drain or placing it in regular trash.[7] This is illegal and poses a severe environmental threat.
-
Caption: this compound Disposal Workflow.
Emergency Procedures: Spills and Exposures
Immediate and correct response to a spill or exposure is critical to mitigating harm.
Spill Response
-
Rationale: A rapid, systematic response prevents the escalation of a spill, protecting personnel from exposure and minimizing fire risk.
-
Procedure:
-
Evacuate & Alert: Immediately alert others in the area and evacuate non-essential personnel.[5]
-
Remove Ignition Sources: Eliminate all flames, sparks, and hot surfaces.[5][6]
-
Ventilate: Increase ventilation to the area, if safe to do so.
-
Assess and Equip: For small spills, personnel with proper training and PPE may proceed. For large spills, evacuate and call emergency services.
-
PPE: Don appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), chemical splash goggles, a face shield, and a lab coat.[1] A respirator with an organic vapor cartridge may be necessary if ventilation is poor.[1]
-
Contain & Absorb: Cover the spill with a non-combustible, inert absorbent material such as sand, dry lime, soda ash, or vermiculite.[1][3][5]
-
Collect: Use non-sparking tools to carefully collect the absorbed material and place it into a designated, sealable container for hazardous waste disposal.[6][9]
-
Decontaminate: Clean the spill area thoroughly with soap and water, and collect the cleaning materials as hazardous waste.[5]
-
Caption: Emergency Spill Response Protocol.
First Aid and Exposure Response
Table 3: Emergency First Aid Measures
| Exposure Route | Action |
|---|---|
| Skin Contact | Immediately remove all contaminated clothing.[7] Wash the affected area with plenty of soap and water for at least 15 minutes.[3] Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention. |
| Inhalation | Move the person to fresh air immediately.[3] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting due to the high risk of aspiration into the lungs.[3][9] If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
By adhering to these scientifically-backed procedures, researchers can confidently manage this compound waste, ensuring a safe laboratory environment and upholding their responsibility to protect the broader ecosystem.
References
- 1. nbinno.com [nbinno.com]
- 2. monumentchemical.com [monumentchemical.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. fishersci.com [fishersci.com]
- 5. nj.gov [nj.gov]
- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 7. carlroth.com:443 [carlroth.com:443]
- 8. cpachem.com [cpachem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
- 10. epa.gov [epa.gov]
Navigating the Hazards: A Guide to Personal Protective Equipment for Decahydronaphthalene
For the discerning researcher, scientist, and drug development professional, the mastery of chemical handling is paramount. Decahydronaphthalene, a versatile solvent, is a common reagent in many laboratories. However, its utility is matched by a series of potential hazards that demand meticulous attention to safety protocols. This guide provides an in-depth, experience-driven approach to the selection and use of personal protective equipment (PPE) when handling this compound, ensuring both personal safety and the integrity of your research.
Immediate Safety Concerns and Hazard Assessment
This compound is a combustible liquid that can cause severe skin burns, eye damage, and is toxic if inhaled.[1][2] A primary concern is its potential to form explosive peroxides upon prolonged exposure to air, light, or heat.[3][4] Therefore, a comprehensive understanding of these risks is the foundation of a robust safety plan.
Key Hazards at a Glance:
-
Flammability: this compound is a combustible liquid with a flashpoint of approximately 57-58°C (134.6-136.4°F).[4][5] Vapors are heavier than air and can travel to an ignition source, causing a flashback.[3]
-
Skin and Eye Corrosion: Direct contact can lead to severe irritation, burns, and dermatitis.[1][4][6]
-
Respiratory Toxicity: Inhalation of vapors can irritate the nose and throat, and high concentrations may lead to central nervous system effects such as headache, dizziness, and nausea.[3][4] It is classified as toxic if inhaled.[1]
-
Aspiration Hazard: If swallowed, there is a risk of aspiration into the lungs, which can be fatal.[1][4]
-
Peroxide Formation: Prolonged storage, especially in the presence of air and light, can lead to the formation of explosive peroxides.[3][4]
A Multi-tiered Approach to Personal Protective Equipment (PPE)
The selection of appropriate PPE is not a one-size-fits-all solution. It is a dynamic process that depends on the scale of the experiment, the concentration of the chemical, and the specific manipulations being performed. The following table outlines the recommended PPE for various laboratory scenarios.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Bench-top operations (small quantities, <100 mL) in a well-ventilated fume hood | Chemical splash goggles | Solvent-resistant gloves (Nitrile or Neoprene recommended)[7] | Standard laboratory coat | Not typically required if work is conducted within a certified chemical fume hood. |
| Larger scale operations (>100 mL) or procedures with a higher risk of splashing | Chemical splash goggles and a face shield | Solvent-resistant gloves (Nitrile or Neoprene recommended)[7] | Chemical-resistant apron over a laboratory coat | Recommended, especially if there is a potential for vapor concentrations to exceed exposure limits. Use a respirator with organic vapor cartridges.[7] |
| Transferring from large containers or cleaning up spills | Chemical splash goggles and a face shield | Heavy-duty, chemical-resistant gloves | Chemical-resistant suit or apron | A NIOSH-approved respirator with organic vapor cartridges is mandatory.[4][7] |
The "Why" Behind the Choices: A Deeper Dive into PPE Selection
Eye and Face Protection: The risk of severe eye irritation and burns from a splash of this compound necessitates the use of chemical splash goggles at a minimum.[4][7] A face shield should be worn in conjunction with goggles during procedures with a higher risk of splashing, such as when transferring larger volumes or working under pressure.[7]
Hand Protection: Standard disposable gloves are often insufficient. Solvent-resistant gloves, such as nitrile or neoprene, are essential to prevent skin contact.[7] It is crucial to check the manufacturer's glove compatibility charts for breakthrough times and permeation rates for this compound. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the chemical.
Body Protection: A standard laboratory coat is the first line of defense.[3] For larger-scale work or situations with a significant splash risk, a chemical-resistant apron or suit provides an additional barrier to protect underlying clothing and skin.[4]
Respiratory Protection: The decision to use respiratory protection is based on a risk assessment of the specific procedure. While working in a properly functioning chemical fume hood is the primary method of controlling vapor exposure, a respirator with organic vapor cartridges may be necessary when engineering controls are insufficient or during emergency situations like a spill.[7]
Operational Plan: Step-by-Step Guidance for Safe Handling
-
Preparation and Inspection: Before handling this compound, ensure that a safety shower and eyewash station are readily accessible.[4][7] Inspect all PPE for damage. Check the date on the this compound container; if it is old or shows signs of crystallization, it may contain explosive peroxides and should not be handled.[4]
-
Working in a Controlled Environment: All work with this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[3]
-
Donning PPE: Put on all required PPE before opening the this compound container.
-
Dispensing and Handling: Use caution when dispensing the liquid to avoid splashing. Ground and bond containers when transferring material to prevent static discharge, which could be an ignition source.[4]
-
Post-Handling: After handling, wash your hands thoroughly with soap and water, even if you were wearing gloves.[3]
-
Doffing PPE: Remove PPE in a manner that avoids contaminating yourself. Dispose of single-use items, such as gloves, in a designated hazardous waste container.
Disposal Plan: Managing this compound Waste
This compound and any materials contaminated with it must be disposed of as hazardous waste.[3]
-
Liquid Waste: Collect all liquid this compound waste in a clearly labeled, sealed, and compatible container.
-
Solid Waste: Contaminated items such as gloves, absorbent materials from spills, and empty containers should be placed in a designated solid hazardous waste container.
-
Spill Cleanup: In the event of a spill, evacuate the area and remove all ignition sources.[3] Small spills can be absorbed with an inert material like sand or vermiculite.[7] The absorbent material should then be collected into a sealed container for disposal as hazardous waste.[3] For large spills, contact your institution's environmental health and safety department immediately.
Visualizing the PPE Decision-Making Process
The following diagram illustrates the logical flow for selecting the appropriate level of PPE when working with this compound.
Caption: Decision workflow for selecting appropriate PPE for this compound handling.
Conclusion: A Culture of Safety
The responsible use of this compound hinges on a deep-seated culture of safety. By understanding the inherent risks and diligently applying the principles of appropriate PPE selection, handling, and disposal, researchers can confidently and safely leverage the utility of this valuable solvent. This guide serves as a foundational resource, but it is incumbent upon every individual to remain vigilant, informed, and proactive in ensuring a safe laboratory environment.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
